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Core Science & Biosynthesis

Foundational

N-(Phenoxycarbonyl)-L-valine methyl ester chemical structure and properties

An In-depth Technical Guide to N-(Phenoxycarbonyl)-L-valine Methyl Ester Introduction N-(Phenoxycarbonyl)-L-valine methyl ester is a specialized amino acid derivative that serves as a crucial building block in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(Phenoxycarbonyl)-L-valine Methyl Ester

Introduction

N-(Phenoxycarbonyl)-L-valine methyl ester is a specialized amino acid derivative that serves as a crucial building block in synthetic organic chemistry. As a derivative of the essential amino acid L-valine, it features two key modifications: the protection of the alpha-amino group with a phenoxycarbonyl (Phoc) moiety and the esterification of the carboxyl group to a methyl ester. This dual-functionalization makes the compound particularly valuable in peptide synthesis, where controlled, sequential bond formation is paramount. Beyond this primary role, its unique structure is leveraged in drug development for the creation of prodrugs to enhance pharmacokinetic profiles and in the broader field of biotechnology for crafting novel biotherapeutics.[1][2] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of N-(Phenoxycarbonyl)-L-valine methyl ester is critical for its effective application. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.

Chemical Structure

The molecule's structure consists of a central L-valine core. The nitrogen atom of the amino group is linked to a phenoxycarbonyl group, forming a carbamate linkage. The carboxylic acid function is converted to a methyl ester. The stereochemistry at the alpha-carbon is retained from the natural L-valine precursor, which is crucial for its use in synthesizing biologically active peptides.[3][4]

Molecular Identifiers

For unambiguous identification and database referencing, a standardized set of identifiers is used. These are summarized in the table below.

IdentifierValueReference(s)
CAS Registry Number 153441-77-1[3][5]
Molecular Formula C13H17NO4[3][5][6]
Molecular Weight 251.28 g/mol [3][6]
IUPAC Name methyl 3-methyl-2-(phenoxycarbonylamino)butanoate[6]
Canonical SMILES CC(C)NC(=O)Oc1ccccc1[3][7]
InChIKey HVZNBHBPOHUKAF-NSHDSACASA-N[3][7][8]
Physical and Chemical Properties

The physical state, melting point, and solubility are key parameters for handling, storage, and reaction setup. Computational descriptors provide insight into the molecule's behavior in biological systems.

PropertyValueReference(s)
Physical State Crystalline Solid / Powder[1]
Appearance White[9]
Melting Point 58-62 °C[5]
XLogP3 2.8[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 6[6]
Topological Polar Surface Area 64.6 Ų[6]
Spectroscopic Characterization

While specific, experimentally verified spectroscopic data (NMR, IR) for N-(Phenoxycarbonyl)-L-valine methyl ester is not widely published, its structure allows for the prediction of key analytical features. Mass spectrometry data, however, has been predicted through computational methods.[7]

Expected Spectroscopic Features:

  • ¹H NMR: Protons from the isopropyl group (two doublets, ~0.9-1.1 ppm; multiplet, ~2.0-2.2 ppm), the methyl ester (singlet, ~3.7 ppm), the alpha-proton (doublet of doublets, ~4.2-4.4 ppm), the N-H proton (doublet, ~5.0-5.5 ppm), and the aromatic protons of the phenyl group (multiplets, ~7.0-7.4 ppm) would be expected.

  • ¹³C NMR: Characteristic signals would include those for the isopropyl carbons, the methyl ester carbon, the alpha-carbon, the aromatic carbons, and two carbonyl carbons (one for the ester and one for the carbamate).

  • IR Spectroscopy: Key absorption bands would be anticipated for the N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic), the ester C=O stretch (~1740 cm⁻¹), the carbamate C=O stretch (~1720 cm⁻¹), and C=C stretches from the aromatic ring (~1600 and 1490 cm⁻¹).

Predicted Mass Spectrometry Data: [7] Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase, which can aid in its identification in mass spectrometry-based experiments.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 252.12303158.0
[M+Na]⁺ 274.10497162.3
[M-H]⁻ 250.10847161.2

Chapter 2: Synthesis and Reactivity

The synthesis of N-(Phenoxycarbonyl)-L-valine methyl ester is a straightforward protection reaction. Its reactivity is primarily dictated by the lability of the protecting group and the ester moiety under specific conditions.

Synthetic Strategy

The most common and logical pathway for synthesizing this compound is through the N-acylation of the corresponding amino acid ester, L-valine methyl ester. This involves reacting L-valine methyl ester (often from its hydrochloride salt) with phenyl chloroformate in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

G cluster_reactants Reactants LValOMe L-Valine Methyl Ester (Hydrochloride Salt) reaction_node + LValOMe->reaction_node PhOCOCl Phenyl Chloroformate PhOCOCl->reaction_node Base Triethylamine (Base) in Dichloromethane (Solvent) Base->reaction_node Product N-(Phenoxycarbonyl)-L-valine Methyl Ester Byproduct Triethylammonium Chloride Product->Byproduct + reaction_node->Product Acylation Reaction

Caption: General synthesis scheme for N-(Phenoxycarbonyl)-L-valine methyl ester.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for N-protection of amino esters.[10][11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-valine methyl ester hydrochloride (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second is for the subsequent acylation reaction. Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add phenyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(Phenoxycarbonyl)-L-valine methyl ester.

Chemical Reactivity and Stability

The stability of the molecule is a key consideration for its use as a building block.

  • Phenoxycarbonyl (Phoc) Group: This N-protecting group is stable to the mildly acidic conditions used to cleave t-butoxycarbonyl (Boc) groups, making it orthogonal to Boc in some synthetic strategies.[12] However, it can be cleaved under stronger basic conditions (saponification) or through hydrogenolysis.

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions to yield the corresponding carboxylic acid, N-(Phenoxycarbonyl)-L-valine.[13] This reactivity is fundamental to its role in prodrug design, where endogenous esterases catalyze this cleavage.

Chapter 3: Applications in Research and Development

The unique structural features of N-(Phenoxycarbonyl)-L-valine methyl ester define its utility across several scientific domains.

Role in Peptide Synthesis

In peptide synthesis, the primary goal is to form an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To prevent uncontrolled polymerization, the N-terminus of the incoming amino acid must be temporarily protected.[12] N-(Phenoxycarbonyl)-L-valine methyl ester serves this purpose as an N-protected building block. The Phoc group prevents the amine from acting as a nucleophile, allowing the (activated) carboxyl group of another amino acid to react specifically with the N-terminus of the growing peptide chain.

G cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection A Peptide-Resin (Free N-terminus) C Coupled Peptide-Resin A->C B Activated N-Phoc-Val-OH B->C D Coupled Peptide-Resin F Elongated Peptide-Resin (New Free N-terminus) D->F E Deprotection Reagent E->F

Caption: Workflow for incorporating a valine residue using a Phoc-protected precursor.

Application in Prodrug Development

A significant challenge in drug design is achieving adequate oral bioavailability. Prodrugs are inactive precursors that are converted in vivo to the active pharmaceutical ingredient. L-valine esters are a well-established "promoiety" used to enhance the absorption of parent drugs.[14] By masking polar functional groups, the overall lipophilicity of a drug can be increased, improving its ability to cross the intestinal membrane. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active drug.[2][14] N-(Phenoxycarbonyl)-L-valine methyl ester serves as a key intermediate in the synthesis of such prodrug moieties.

Other Research Uses

The compound is also a valuable tool in broader biotechnological applications and medicinal chemistry.

  • Biotherapeutics: It is used in the synthesis of modified amino acids and peptidomimetics, which are crucial for developing biotherapeutics with enhanced stability and targeted activity.[1][2]

  • Enzyme Inhibition: Researchers utilize this and similar compounds to design and synthesize specific inhibitors for studying enzyme mechanisms, which can lead to new therapeutic strategies for various diseases.[2]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), N-(Phenoxycarbonyl)-L-valine methyl ester is classified with the following hazard statement:

  • H412: Harmful to aquatic life with long-lasting effects.[5] It is notable that the compound does not have a GHS pictogram or signal word, indicating a relatively low level of acute hazard to users.[5]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be followed.[15]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles.[15][16]

    • Hand Protection: Wear suitable chemical-resistant gloves.[15]

    • Skin and Body Protection: Wear a lab coat.[15]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][16]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15][16] Some suppliers recommend refrigerated storage (e.g., below 5°C).[15] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[5]

Conclusion

N-(Phenoxycarbonyl)-L-valine methyl ester is a highly functionalized and versatile chemical reagent. Its utility is firmly established in the precise art of peptide synthesis, where its N-protected and C-esterified structure allows for controlled chain elongation. Furthermore, its role as a precursor in the development of advanced prodrugs and novel biotherapeutics highlights its importance in the pharmaceutical and biotechnology sectors. A comprehensive knowledge of its chemical properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in advancing scientific research.

References

  • Supelco. N-(Phenoxycarbonyl)-L-Valine: A Versatile Research Compound. [Link]

  • Global Substance Registration System (GSRS). N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER. [Link]

  • PharmaCompass. N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Inxight Drugs. N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER. [Link]

  • PubChemLite. N-(phenoxycarbonyl)-l-valine methyl ester (C13H17NO4). [Link]

  • National Center for Biotechnology Information. N-Phenoxycarbonyl-L-valine. PubChem Compound Summary for CID 9816135. [Link]

  • AnaSpec. MSDS - Safety Data Sheet. [Link]

  • CAS Common Chemistry. N-(Phenoxycarbonyl)-L-valine methyl ester. [Link]

  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Morganton Scientific. In Silico Exploration of L-Valine Ester Prodrug Designs for Enhanced Pharmacokinetics in BCS Class IV Nucleoside Antivirals. [Link]

  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Cheméo. L-Valine, methyl ester. [Link]

Sources

Exploratory

CAS 153441-77-1 physical properties and solubility data

N-(Phenoxycarbonyl)-L-valine methyl ester[1][2][3][4] Executive Summary CAS 153441-77-1 , chemically known as N-(Phenoxycarbonyl)-L-valine methyl ester , is a specialized pharmaceutical intermediate critical to the synth...

Author: BenchChem Technical Support Team. Date: March 2026

N-(Phenoxycarbonyl)-L-valine methyl ester[1][2][3][4]

Executive Summary

CAS 153441-77-1 , chemically known as N-(Phenoxycarbonyl)-L-valine methyl ester , is a specialized pharmaceutical intermediate critical to the synthesis of HIV protease inhibitors, specifically Lopinavir and Ritonavir . It functions as an activated carbamate donor, allowing for the stereoselective introduction of the valine moiety into the drug pharmacophore via urea linkage formation.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and application protocols for researchers and process chemists.

Part 1: Physicochemical Characterization

The substance is a white to off-white crystalline solid. Its structural integrity relies on the stability of the phenoxycarbonyl moiety, which acts as a leaving group during the subsequent coupling reactions.

Table 1: Core Physical Properties
PropertyDataUnitSource/Notes
Chemical Name N-(Phenoxycarbonyl)-L-valine methyl ester-IUPAC
CAS Number 153441-77-1--
Molecular Formula C₁₃H₁₇NO₄--
Molecular Weight 251.28 g/mol -
Melting Point 58 – 62°CCrystalline solid range
Appearance White to off-white powder-Visual inspection
Chirality L-isomer (S-configuration)-Critical for bioactivity
Purity Standard ≥ 98.0%HPLCTypical API intermediate spec
Structural Identification
  • SMILES: CC(C)Oc1ccccc1)C(=O)OC

  • InChI Key: HVZNBHBPOHUKAF-UHFFFAOYSA-N

Part 2: Solubility Profile & Solvent Selection[4]

Understanding the solubility landscape of CAS 153441-77-1 is vital for optimizing reaction yields and purification processes. As a lipophilic carbamate ester, it exhibits poor aqueous solubility but high affinity for polar aprotic and non-polar organic solvents.

Solubility Data (Estimated at 25°C)
SolventSolubility RatingApplication Relevance
Water Insoluble / Very LowWork-up (precipitation)
Ethyl Acetate High (>100 mg/mL)Reaction solvent / Extraction
Dichloromethane (DCM) High (>100 mg/mL)Reaction solvent
Tetrahydrofuran (THF) HighReaction solvent
Methanol/Ethanol SolubleCrystallization (with antisolvent)
DMF / DMSO Very HighCoupling reactions
Technical Insight: Solvent Choice for Coupling

For the synthesis of Lopinavir, Ethyl Acetate or DMF are preferred. The phenoxycarbonyl group is susceptible to hydrolysis under strongly basic aqueous conditions; therefore, anhydrous organic solvents are recommended for the coupling reaction to prevent side-product formation (e.g., hydrolysis to L-valine).

Part 3: Application & Mechanism of Action

The primary utility of CAS 153441-77-1 is its role as an activated urea precursor . In the synthesis of Lopinavir, it reacts with a secondary amine core. The phenoxy group serves as an excellent leaving group, driven by the formation of the stable urea bond.

Reaction Mechanism[1][2]
  • Nucleophilic Attack: The secondary amine of the Lopinavir core attacks the carbonyl carbon of the phenoxycarbonyl group.

  • Elimination: The tetrahedral intermediate collapses, expelling phenol (PhOH).

  • Product Formation: The resulting urea linkage connects the valine motif to the inhibitor core.

ReactionMechanism Substrate Lopinavir Core (Secondary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent CAS 153441-77-1 (Activated Carbamate) Reagent->Intermediate Nucleophilic Attack Product Lopinavir Precursor (Urea Linkage) Intermediate->Product Elimination Byproduct Phenol (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanism of urea bond formation using CAS 153441-77-1 as an electrophilic partner.

Part 4: Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent (e.g., Ethyl Acetate).

  • Preparation: Weigh approximately 50 mg of CAS 153441-77-1 into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Quantification: Dilute the supernatant and analyze via HPLC (UV detection at 210 nm or 254 nm).

Protocol B: HPLC Purity Analysis

Objective: Verify the purity of the intermediate before use in synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Ester absorption).

  • Retention Time: Expect elution in the middle-to-late region due to lipophilicity.

Part 5: Handling, Stability, and Storage[4]
  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture ingress.

  • Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong bases or acids, which can hydrolyze the ester or carbamate linkages.

  • Safety: The leaving group, phenol, is toxic and corrosive. Although bound in the reagent, degradation products may contain phenol. Handle with gloves and in a fume hood.

StorageWorkflow Receipt Receipt of Material (CAS 153441-77-1) QC QC Analysis (HPLC > 98%, MP 58-62°C) Receipt->QC Storage Storage (2-8°C, Desiccated) QC->Storage Pass Usage Synthesis Usage (Warm to RT before opening) Storage->Usage On Demand Usage->Storage Reseal immediately

Figure 2: Lifecycle and handling workflow for maintaining reagent integrity.

References
  • ChemicalBook. (2023). N-(Phenoxycarbonyl)-L-valine methyl ester Properties and Supplier Data. Retrieved from

  • GuideChem. (2023). CAS 153441-77-1 MSDS and Physical Properties. Retrieved from [3]

  • National Institutes of Health (NIH). (2020). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Retrieved from

  • PubChem. (2025). Compound Summary: N-(Phenoxycarbonyl)-L-valine methyl ester.[3][4] Retrieved from

Sources

Foundational

Comparative Technical Guide: N-(Phenoxycarbonyl)valine Methyl Ester vs. N-Methoxycarbonyl Valine

Executive Summary This technical guide provides a rigorous comparison between N-(Phenoxycarbonyl)valine methyl ester and N-methoxycarbonyl valine (Moc-Val-OH) . While both are valine derivatives utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between N-(Phenoxycarbonyl)valine methyl ester and N-methoxycarbonyl valine (Moc-Val-OH) . While both are valine derivatives utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), they serve fundamentally orthogonal roles in organic synthesis.

  • N-(Phenoxycarbonyl)valine methyl ester is an activated carbamate intermediate acting as a stable isocyanate equivalent. It is primarily driven by the leaving group ability of the phenoxy moiety to generate urea linkages .

  • N-methoxycarbonyl valine (Moc-Val-OH) is a protected building block or pharmacophore capping group. It functions through standard peptide coupling at its carboxylic acid terminus to form amide linkages , retaining the methoxycarbonyl (Moc) group as a stable structural motif.

Part 1: Chemical Identity & Structural Analysis[1]

The distinction between these two compounds lies in their electrophilic sites and the stability of their carbamate linkages.

FeatureN-(Phenoxycarbonyl)valine methyl esterN-Methoxycarbonyl Valine (Moc-Val-OH)
CAS Number 154212-61-0 (Generic Ref)74761-47-5
Formula


Key Functional Group Phenoxycarbonyl (PhO-CO-) Methoxycarbonyl (MeO-CO-)
Reactivity Profile Electrophilic at Carbamate Carbon (Activated Ester equivalent)Nucleophilic at Carboxyl (requires activation); Stable Carbamate
Primary Leaving Group Phenol (

)
None (Moc group is retained)
Synthetic Output Urea (

)
Amide (

)
Key Application HIV Protease Inhibitors (e.g., Ritonavir)HCV NS5A Inhibitors (e.g., Ledipasvir)
Structural Visualization[1][2]

Structures cluster_0 Activated Intermediate N-(Phenoxycarbonyl)valine methyl ester cluster_1 Stable Building Block N-Methoxycarbonyl Valine Phenoxy Phenoxy Group (Leaving Group) Carbamate1 Carbamate (Electrophilic Center) Phenoxy->Carbamate1 Activated Bond Valine1 Valine Methyl Ester (Protected C-Term) Carbamate1->Valine1 Methoxy Methoxy Group (Stable Cap) Carbamate2 Carbamate (Stable) Methoxy->Carbamate2 Stable Bond Valine2 Valine Acid (Reactive C-Term) Carbamate2->Valine2

Caption: Structural comparison highlighting the labile phenoxy bond (red) vs. the stable methoxy bond (green).

Part 2: Mechanistic Utility

N-(Phenoxycarbonyl)valine methyl ester: The Urea Generator

This compound acts as a "masked isocyanate." The phenoxy group is electron-withdrawing, making the carbonyl carbon sufficiently electrophilic to react with amines.

  • Mechanism : Aminolysis of the carbamate.

  • Process : A secondary or primary amine attacks the carbamate carbonyl. The tetrahedral intermediate collapses, expelling phenol (a good leaving group, pKa ~10) and forming a urea.

  • Why use it? : It avoids the use of phosgene or isolation of unstable isocyanates. It allows for the controlled formation of non-symmetrical ureas.

N-Methoxycarbonyl Valine: The Capping Group

This compound is used to introduce the "Moc-Val" motif into a drug molecule. The methoxy group is a poor leaving group (pKa of methanol ~15.5), rendering the carbamate linkage stable under standard peptide coupling conditions.

  • Mechanism : Carboxyl activation (Amide coupling).

  • Process : The carboxylic acid is activated (e.g., via HATU or EDC) and attacked by an amine to form an amide bond. The Moc group remains intact.

Mechanistic Pathway Diagram[1]

Mechanism Start_Phenoxy N-(Phenoxycarbonyl) Valine Methyl Ester Intermediate_Tetra Tetrahedral Intermediate Start_Phenoxy->Intermediate_Tetra + Amine Amine_Reagent Target Amine (R-NH2) Amine_Reagent->Intermediate_Tetra Product_Urea Urea Product (R-NH-CO-NH-Val-OMe) Intermediate_Tetra->Product_Urea Collapse Byproduct Phenol (Leaving Group) Intermediate_Tetra->Byproduct Expulsion Start_Moc N-Methoxycarbonyl Valine (Acid) Active_Ester Activated Ester (OBt/OAt) Start_Moc->Active_Ester + HATU Activation Activation Agent (HATU/DIEA) Activation->Active_Ester Product_Amide Amide Product (Moc-Val-CO-NH-R) Active_Ester->Product_Amide + Amine

Caption: Divergent reaction pathways: Phenoxy derivative yields Ureas (left); Moc derivative yields Amides (right).

Part 3: Applications in Drug Discovery

Case Study A: Ritonavir Synthesis (Phenoxy Route)

In the synthesis of HIV protease inhibitors like Ritonavir and Lopinavir , the formation of the urea linkage is a critical step.

  • Precursor : N-(Phenoxycarbonyl)-L-valine (or its ester) is generated by reacting L-valine with phenyl chloroformate.

  • Reaction : This intermediate is reacted with a secondary amine (e.g., a thiazolyl-containing amine) to install the valine-urea moiety.

  • Advantage : High yield and stereochemical retention compared to using isocyanates.

Case Study B: HCV NS5A Inhibitors (Moc Route)

Drugs like Ledipasvir and Velpatasvir contain a terminal valine capped with a methoxycarbonyl group.

  • Usage : Moc-Val-OH is coupled to the pyrrolidine ring of the drug core.

  • Role : The Moc group serves as a lipophilic cap that enhances metabolic stability and potency.

Part 4: Experimental Protocols

Protocol 1: Urea Synthesis using N-(Phenoxycarbonyl)valine Methyl Ester

Objective : Synthesis of a non-symmetrical urea derivative.

  • Preparation : Dissolve N-(Phenoxycarbonyl)valine methyl ester (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile.

  • Amine Addition : Add the target amine (1.0–1.1 equiv).

  • Base Addition : Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv) to scavenge the generated phenol protons.

  • Reaction : Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the phenoxy ester.

  • Workup : Wash the organic layer with 1M NaOH or saturated

    
     to remove the phenol byproduct. (Crucial step: Phenol removal is essential for purity).
    
  • Isolation : Dry over

    
    , filter, and concentrate.
    
Protocol 2: Amide Coupling using N-Methoxycarbonyl Valine

Objective : Capping a secondary amine with Moc-Val.

  • Activation : Dissolve Moc-Val-OH (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5–10 minutes to form the activated ester.

  • Coupling : Add the amine substrate (1.0 equiv) to the mixture.

  • Reaction : Stir at room temperature for 1–3 hours.

  • Workup : Dilute with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine/base), saturated

    
    , and brine.
    
  • Isolation : Concentrate to yield the Moc-capped amide.

Part 5: Safety and Handling

CompoundHazard ProfileHandling Precautions
N-(Phenoxycarbonyl)... Generates Phenol (toxic, corrosive) upon reaction. Potential sensitizer.Use in a fume hood. Treat waste streams for phenol contamination. Avoid skin contact.
Moc-Val-OH Standard organic irritant.Standard PPE (gloves, goggles). Store at 2-8°C.

Critical Note on Phenol Byproduct : When scaling up reactions involving the phenoxycarbonyl derivative, the removal of phenol is critical. Phenol can interfere with subsequent catalytic steps (e.g., hydrogenation) and is a regulated waste product.

References

  • Ritonavir Synthesis & Intermediates : Method of synthesis of Ritonavir and intermediates. GPAT India. Retrieved from

  • Moc-Val-OH Properties : Fmoc-Val-OH and Moc-Val-OH Applications. Sigma-Aldrich. Retrieved from

  • Carbamate Chemistry : Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Retrieved from

  • HCV Inhibitor Synthesis : Discovery of Thienoimidazole-Based HCV NS5A Genotype 1a and 1b Inhibitors. NIH National Library of Medicine. Retrieved from

  • Chemical Structure Data : N-(Phenyloxycarbonyl)-L-Valine Methyl Ester. NIH NCATS GSRS. Retrieved from

Exploratory

The Strategic Utility of Phenoxycarbonyl Amino Acid Esters in Modern Drug Discovery: From Targeted Prodrugs to Phosgene-Free Polypeptide Synthesis

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the dual bottlenecks of reagent instability and off-target pharmacophore toxicity. Phenox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the dual bottlenecks of reagent instability and off-target pharmacophore toxicity. Phenoxycarbonyl amino acid esters (NPCs) have emerged as highly versatile, stable, and chemoselective building blocks that directly address these challenges. This technical guide elucidates the mechanistic rationale behind NPCs and details their two primary applications in drug discovery: serving as highly specific promoieties in targeted prodrug design, and acting as robust, moisture-tolerant monomers for the phosgene-free synthesis of therapeutic polypeptides.

Mechanistic Rationale of the Phenoxycarbonyl Moiety

The phenoxycarbonyl group (


) attached to the amine terminus of an amino acid provides an exceptional balance of electrophilicity and stability. Unlike traditional acyl chlorides or standard N-carboxyanhydrides (NCAs)—which are notoriously moisture-sensitive and require stringent anhydrous handling—NPCs can be handled in open air and exhibit significant tolerance to nucleophilic impurities such as water and alcohols[1].

This stability is rooted in the resonance stabilization of the phenoxy leaving group. The delocalization of electrons across the aromatic ring lowers the ground-state energy of the ester. Consequently, the phenoxycarbonyl group remains inert under standard physiological or atmospheric conditions but becomes highly reactive when subjected to specific enzymatic cleavage or targeted chemical activation (such as a primary amine initiator), undergoing clean nucleophilic acyl substitution or elimination.

Application 1: Targeted Prodrug Design

In oncology and targeted therapeutics, NPCs are extensively utilized to mask toxic pharmacophores, thereby enhancing bioavailability and enabling site-specific activation.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

A prominent clinical application of this chemistry is the prodrug N-{4-[N,N-bis(2-iodoethyl)amino]phenoxycarbonyl}-L-glutamic acid (ZD2767P)[2]. In the ADEPT framework, an antibody-carboxypeptidase G2 (CPG2) conjugate is first administered to localize exclusively at the tumor site. The NPC-glutamic acid prodrug is subsequently administered systemically.

The Causality of Activation: CPG2 specifically cleaves the glutamic acid moiety. This cleavage unmasks an unstable intermediate that triggers a spontaneous electronic cascade (1,6-elimination), releasing the active phenol bisiodide mustard directly into the tumor microenvironment. This self-immolative linker strategy ensures that the highly toxic alkylating agent is generated only where the enzyme is present, drastically minimizing systemic toxicity[2].

G A Antibody-CPG2 Conjugate (Tumor Localized) C Enzymatic Cleavage (by CPG2) A->C Catalyzes B NPC-Glutamic Acid Prodrug (Systemic Admin) B->C Substrate D Unstable Intermediate (Spontaneous Elimination) C->D Glutamate Release E Active Cytotoxic Mustard (Tumor Cell Death) D->E Phenol Elimination

Logical workflow of ADEPT utilizing an NPC-glutamic acid prodrug.

Tumor Microenvironment (pH-Responsive) Prodrugs

Phenoxycarbonyl derivatives are also utilized to synthesize carbamate-linked prodrugs of doxorubicin. These carbamate linkages exhibit high stability at physiological pH (7.4) but undergo rapid hydrolysis in the mildly acidic environment of tumor tissues (pH ~5.5-6.5), ensuring that the cytotoxic payload is preferentially released within the tumor stroma[3].

Application 2: Phosgene-Free Polypeptide Synthesis

Historically, synthesizing poly(amino acids) for drug delivery vehicles required the use of highly toxic phosgene gas to generate N-carboxyanhydrides (NCAs). Furthermore, NCAs are extremely sensitive to moisture, requiring glovebox conditions[4].

N-phenoxycarbonyl α-amino acids (AA-NPCs) have revolutionized this space. They act as stable, latent NCA precursors that polymerize via a Normal Amine Mechanism (NAM). Crucially, AA-NPC polymerizations tolerate common nucleophilic impurities (like water and alcohols) at monomer-level concentrations. This allows for the direct synthesis of hydroxyl-bearing polypeptides without the need for complex, yield-reducing protecting group strategies[1].

G AA Amino Acid Phos Phosgene (Toxic) AA->Phos Legacy Route DPC Diphenyl Carbonate (Safe) AA->DPC Modern Route NCA NCA Monomer (Moisture Sensitive) Phos->NCA Poly Polypeptide / Polypeptoid NCA->Poly Strict Anhydrous NPC AA-NPC Monomer (Moisture/Hydroxyl Tolerant) DPC->NPC NPC->Poly Open Air / Aqueous Tolerant

Comparison of legacy phosgene-NCA vs. modern phosgene-free AA-NPC polypeptide synthesis.

Comparative Data: NCA vs. NPC Monomers

The following table summarizes the operational advantages of transitioning from traditional NCAs to NPCs in a drug discovery setting:

PropertyN-Carboxyanhydride (NCA)N-Phenoxycarbonyl Amino Acid (NPC)
Synthesis Reagent Phosgene / TriphosgeneDiphenyl Carbonate / Phenyl Chloroformate
Toxicity of Synthesis Extremely HighLow to Moderate
Moisture Sensitivity Extremely High (Requires Glovebox)Low (Tolerates open air and water)[1]
Storage Stability Poor (Requires -20°C, inert gas)Excellent (Room temperature, open air)[5]
Polymerization Control Prone to side reactions (AMM vs NAM)Highly controlled via NAM[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol A: Two-Phase Synthesis of N-Phenoxycarbonyl Amino Acids

Causality: Traditional syntheses require tedious column chromatography. A two-phase (aqueous/organic) system drives the equilibrium forward by neutralizing the generated acid in the aqueous layer while sequestering the hydrophobic NPC product in the organic layer, minimizing side reactions[5].

  • Preparation: Dissolve the free α-amino acid (10 mmol) and

    
     (10.5 mmol) in 20 mL of deionized water.
    
    • Rationale:

      
       acts as a mild base to keep the amino group deprotonated and reactive, while neutralizing the HCl byproduct generated during the reaction.
      
  • Organic Addition: Dissolve phenyl chloroformate (10 mmol) in 20 mL of dichloromethane (DCM). Add this dropwise to the aqueous solution at 0°C under vigorous stirring.

    • Rationale: Maintaining 0°C prevents the exothermic degradation of the chloroformate in the presence of water.

  • Phase Transfer: Stir for 2-4 hours at room temperature. The biphasic nature ensures the formed AA-NPC partitions immediately into the DCM, protecting it from aqueous hydrolysis.

  • Workup & Self-Validation: Separate the DCM layer. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with fresh DCM.

    • Validation Check: If the starting amino acid was fully consumed, the combined DCM layers will contain the bulk of the product. Spotting the organic layer on a TLC plate (Hexane:EtOAc) should reveal a single UV-active spot (due to the phenoxy group), confirming high purity without the need for column chromatography[5].

Protocol B: Hydroxyl-Tolerated Polymerization of AA-NPCs

Causality: This protocol demonstrates the robustness of NPCs in the presence of nucleophilic impurities, a critical feature for scaling up polypeptide synthesis for drug delivery.

  • Initiation: Dissolve the AA-NPC monomer (0.5 mmol) in 3 mL of N,N-dimethylformamide (DMF). Add a primary amine initiator (e.g., benzylamine, 0.01 mmol) and deliberately spike the solution with 0.05 mmol of water or benzyl alcohol.

    • Rationale: Spiking the reaction tests the chemoselectivity of the Normal Amine Mechanism (NAM) pathway over unwanted side-reactions with water[1].

  • Propagation: Stir the mixture at 60°C for 24 hours.

    • Rationale: Elevated temperature facilitates the elimination of phenol and

      
      , driving the ring-closure/opening cascade required for polymerization.
      
  • Precipitation & Self-Validation: Pour the mixture into cold diethyl ether.

    • Validation Check: The formation of a white precipitate confirms successful polymerization. Subsequent Gel Permeation Chromatography (GPC) analysis should yield a narrow dispersity (Đ < 1.2). A narrow dispersity proves that the spiked water did not initiate uncontrolled chain growth, validating the hydroxyl-tolerance of the NPC monomer[1].

References

  • Source: nih.
  • Source: redalyc.
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

The Role of Valine Methyl Ester Carbamates in Peptidomimetic Synthesis: A Technical Guide

Executive Summary In the realm of modern medicinal chemistry, peptidomimetics bridge the gap between the high target affinity of natural peptides and the pharmacokinetic stability required for oral drugs. Among the most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, peptidomimetics bridge the gap between the high target affinity of natural peptides and the pharmacokinetic stability required for oral drugs. Among the most critical building blocks in this space are valine methyl ester carbamates and their derivatives (such as N-methoxycarbonyl-L-valine). These moieties serve as essential capping groups and structural scaffolds, imparting metabolic stability, rigidifying molecular conformations, and optimizing binding thermodynamics. This guide explores the mechanistic rationale, synthetic workflows, and structural-activity relationships (SAR) of valine-derived carbamates, with a specific focus on their role in synthesizing blockbuster antiviral agents like HCV NS5A inhibitors and SARS-CoV-2 main protease (Mpro) inhibitors[1],[2].

Structural and Mechanistic Rationale

The selection of valine methyl ester carbamates in drug design is not arbitrary; it is driven by a precise combination of steric, electronic, and metabolic factors. As a Senior Application Scientist, understanding the causality behind these structural choices is paramount for designing effective peptidomimetics.

The Valine Core: Steric Restriction

L-Valine possesses a


-branched isopropyl side chain. This branching creates significant steric bulk close to the peptide backbone, severely restricting the allowable 

and

dihedral angles. In peptidomimetic synthesis, this rigidity is leveraged to lock the molecule into a bioactive conformation (such as a

-turn), minimizing the entropic penalty upon binding to target proteases or viral proteins[3].
The Carbamate Linkage: Metabolic Stability

Replacing a standard N-terminal amide with a carbamate (e.g., methoxycarbonyl or ethoxycarbonyl) fundamentally alters the molecule's metabolic profile. Carbamates act as stable isosteres for peptide bonds; they retain the critical hydrogen-bond acceptor properties of the carbonyl oxygen but are highly resistant to proteolytic cleavage by endogenous peptidases. This modification is a primary driver of oral bioavailability in peptidomimetic drugs[4].

The Methyl Ester: Tunable Electronics and Protection

The C-terminal methyl ester serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents unwanted polymerization during coupling reactions, which can later be selectively hydrolyzed under mild alkaline conditions[1]. Pharmacologically, if left intact as a prodrug moiety, the methyl ester enhances lipophilicity and cellular permeability, eventually undergoing hydrolysis by intracellular esterases to yield the active carboxylic acid.

Pharmacophore Val Valine Core Beta-branched isopropyl restricts backbone conformation Pept Peptidomimetic Efficacy High target affinity, oral bioavailability Val->Pept Steric Fit (P2/P3 pockets) Carb Carbamate Linkage H-bond acceptor, metabolically stable vs amides Carb->Pept Protease Resistance Est Methyl Ester C-terminal protection, tunable lipophilicity Est->Pept Cell Permeability

Figure 1: Pharmacophore logic of valine methyl ester carbamates in drug design.

Key Applications in Antiviral Drug Development

HCV NS5A Inhibitors

The non-structural protein 5A (NS5A) of the Hepatitis C Virus (HCV) is a prime target for direct-acting antivirals. Symmetrical and asymmetrical inhibitors (e.g., Daclatasvir) heavily rely on N-methoxycarbonyl-L-valine as a terminal capping group[2]. The carbamate moiety forms critical hydrogen bonds with the NS5A domain 1, while the valine side chain occupies a hydrophobic pocket, driving picomolar to low-nanomolar efficacy[4].

Protease Inhibitors (HIV & SARS-CoV-2)

In the synthesis of Ritonavir (an HIV protease inhibitor and pharmacokinetic enhancer) and Nirmatrelvir (the active Mpro inhibitor in Paxlovid), valine methyl ester is activated as a carbamate using reagents like 4-nitrophenylchloroformic acid[1]. This activation allows for the precise construction of the P2 and P3 binding ligands, ensuring the drug fits perfectly into the protease active site while resisting degradation by host enzymes[5].

Quantitative Structure-Activity Relationships (SAR)

The choice of the carbamate alkyl chain and the amino acid side chain drastically impacts antiviral potency. The table below summarizes the SAR data for various terminal capping groups evaluated against HCV genotype 1b replicons[3],[6],[4].

Capping Group (Amino Acid)N-Carbamate SubstituentTarget / ScaffoldEC

(nM)
Efficacy Interpretation
L-ValineMethyl (Methoxycarbonyl)HCV NS5A (Bis-Imidazolyl)166.4Baseline high potency; optimal steric fit.
L-ValineEthyl (Ethoxycarbonyl)HCV NS5A (Bis-Imidazolyl)158.8Equivalent to methyl; well-tolerated in binding pocket.
L-ValineButyl (Butoxycarbonyl)HCV NS5A (Bis-Imidazolyl)901.8Significant loss of potency; steric clash in binding site.
L-ValineMethyl (Methoxycarbonyl)HCV NS5A (Biaryl Sulfate)< 100.0High potency maintained across different core scaffolds.

Data Synthesis: Methyl and ethyl carbamates of L-valine represent the "Goldilocks" zone for steric bulk and hydrogen bonding, whereas larger aliphatic chains (butyl) disrupt the binding thermodynamics.

Experimental Methodologies

The following protocols outline the self-validating systems required to synthesize and incorporate valine carbamates into peptidomimetic cores.

Protocol 1: Synthesis of N-Methoxycarbonyl-L-valine (Cap-2)

Objective: To synthesize the universal capping group used in HCV NS5A inhibitors via the chemoselective acylation of L-valine[4].

Step-by-Step Methodology:

  • Preparation: Suspend L-valine (1.0 eq, 50 mmol) in a 1M aqueous NaOH solution (50 mL). Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The alkaline environment ensures the

      
      -amino group is deprotonated and highly nucleophilic. Cooling to 0 °C is critical to prevent the rapid, exothermic hydrolysis of the incoming chloroformate reagent.
      
  • Acylation: Add methyl chloroformate (1.2 eq, 60 mmol) dropwise over 30 minutes. Simultaneously, add 1M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Extraction: Wash the aqueous mixture with diethyl ether (2 x 30 mL) to remove unreacted methyl chloroformate and organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 6M HCl.

    • Causality: Acidification protonates the newly formed N-methoxycarbonyl-L-valine, driving it from the aqueous phase into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a white crystalline solid.
  • Self-Validation:

    • TLC: Ninhydrin stain must be negative (confirming the absence of the primary amine). Bromocresol green stain must be positive (confirming the presence of the free carboxylic acid).

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      H NMR (DMSO-d
      
      
      
      ):
      Look for a diagnostic singlet at
      
      
      3.54 ppm (3H, -OCH
      
      
      ) and a doublet at
      
      
      0.88 ppm (6H, valine methyls).
Protocol 2: HATU-Mediated Amide Coupling to a Peptidomimetic Core

Objective: To couple N-methoxycarbonyl-L-valine to a complex, sterically hindered prolinamide core (e.g., Daclatasvir intermediate)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the prolinamide core (1.0 eq) and N-methoxycarbonyl-L-valine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0 °C.

  • Activation: Add HATU (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The

      
      -branched nature of valine creates severe steric hindrance, making standard carbodiimide (EDC/DCC) couplings inefficient. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly overcomes this steric barrier. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
      
  • Coupling: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by adding water. Extract the mixture with dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with 10% aqueous citric acid (removes unreacted amines/DIPEA), saturated aqueous NaHCO

    
     (removes unreacted carboxylic acids), and brine.
    
  • Self-Validation: Analyze the crude mixture via LC-MS. The chromatogram should display a single major peak corresponding to the exact mass of the coupled target peptidomimetic

    
    .
    

SynthesisWorkflow A L-Valine B Methyl Chloroformate (Base, H2O/THF) A->B N-Protection C N-Methoxycarbonyl-L-valine (Capping Group) B->C Extraction & Purification E Amide Coupling (HATU, DIPEA, DMF) C->E Activation D Prolinamide Core (e.g., Daclatasvir Intermediate) D->E Nucleophilic Attack F Target Peptidomimetic (HCV NS5A Inhibitor) E->F Deprotection/Isolation

Figure 2: Synthetic workflow for incorporating valine carbamate capping groups into peptidomimetics.

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Sulfur(VI)
  • Source: acs.org (ACS Omega)
  • Source: mdpi.com (MDPI)

Sources

Protocols & Analytical Methods

Method

Application Note: Isocyanate-Free Synthesis of Unsymmetrical Ureas via N-(Phenoxycarbonyl)valine Methyl Ester

Executive Summary This application note details a robust, scalable protocol for synthesizing unsymmetrical ureas using -(Phenoxycarbonyl)valine methyl ester as a stable, crystalline surrogate for isocyanates. Unlike trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for synthesizing unsymmetrical ureas using


-(Phenoxycarbonyl)valine methyl ester  as a stable, crystalline surrogate for isocyanates. Unlike traditional methods relying on volatile and toxic isocyanates or hazardous phosgene derivatives, this protocol utilizes the reactivity of phenyl carbamates to facilitate a controlled aminolysis.

Key Advantages:

  • Safety: Eliminates handling of respiratory sensitizers (isocyanates).

  • Stability: The phenoxycarbonyl reagent is shelf-stable and moisture-tolerant compared to isocyanates.

  • Chirality Retention: The mild conditions minimize racemization of the amino acid stereocenter (Valine).

  • Self-Validating Purification: The reaction generates phenol as the sole stoichiometric byproduct, which can be quantitatively removed via basic aqueous workup.

Mechanistic Principles

The synthesis relies on the aminolysis of phenyl carbamates . The phenoxy group (


) serves as an activated leaving group. While less reactive than a chloride (as in chloroformates), the phenoxide is sufficiently nucleofugal (

) to be displaced by primary or secondary amines, especially when driven by the formation of the stable urea linkage.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Attack: The nucleophilic amine (

    
    ) attacks the carbonyl carbon of the carbamate.
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms.

  • Elimination: The phenoxide ion is expelled, forming the urea.

  • Proton Transfer: The phenoxide deprotonates the ammonium species (or is neutralized by auxiliary base), yielding free phenol and the neutral urea.

Visualization: Reaction Mechanism

UreaMechanism Reagent N-(Phenoxycarbonyl) valine methyl ester Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Transition Phenoxide Elimination Intermediate->Transition Rate Limiting Step Product Unsymmetrical Urea Transition->Product Byproduct Phenol (Byproduct) Transition->Byproduct

Caption: Figure 1. Step-wise mechanism of carbamate aminolysis yielding the target urea and phenol byproduct.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes

-(Phenoxycarbonyl)-L-valine methyl ester
1.0ElectrophileThe "Activated" Amino Acid
Target Amine (

)
1.0 - 1.1NucleophilePrimary amines react faster than secondary
Triethylamine (TEA) 1.2 - 1.5BaseScavenges phenol; neutralizes amine salts
DMSO (or THF/DCM)N/ASolventDMSO accelerates reaction via polarity
NaOH (1M aq) WashWorkupRemoves phenol byproduct
HCl (1M aq) WashWorkupRemoves unreacted amine
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • In a clean round-bottom flask or reaction vial, dissolve

    
    -(Phenoxycarbonyl)valine methyl ester  (1.0 equiv) in DMSO (concentration ~0.2 M).
    
    • Note: DMSO is preferred for reaction rates, but THF or DCM can be used if the product is expected to be lipophilic and easy to extract.

  • Add Triethylamine (1.2 equiv).

  • Add the Target Amine (1.0 – 1.1 equiv) dropwise or in one portion.

Step 2: Reaction Monitoring
  • Stir the mixture at Room Temperature (

    
    C) .
    
  • Monitor via TLC or LC-MS.

    • Target: Disappearance of the carbamate starting material (

      
       usually higher than urea).
      
    • Timeframe: Primary amines: 1–4 hours. Secondary/Hindered amines: 12–24 hours (may require heating to

      
      C).
      
Step 3: Workup & Purification (The "Acid-Base Wash")

This step is critical for "Self-Validating" purity. We exploit the acidity of the phenol byproduct (


) and the basicity of unreacted amines.
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Purpose: Removes unreacted Target Amine and Triethylamine.

  • Base Wash: Wash the organic layer with 1M NaOH (or sat.

    
    ) (
    
    
    
    ).
    • Purpose: Deprotonates the Phenol byproduct into water-soluble Phenoxide. The organic layer should now be yellow-free (phenol oxidation often causes yellowing).

  • Final Rinse: Wash with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate in vacuo.
Visualization: Purification Logic

PurificationFlow Crude Crude Reaction Mix (Urea, Phenol, Amine, TEA) AcidWash Wash with 1M HCl Crude->AcidWash Organic1 Organic Layer (Urea, Phenol) AcidWash->Organic1 Retain Aqueous1 Aqueous Waste (Amine-HCl, TEA-HCl) AcidWash->Aqueous1 Discard BaseWash Wash with 1M NaOH Organic1->BaseWash OrganicFinal Final Organic Layer (Pure Urea) BaseWash->OrganicFinal Retain & Dry Aqueous2 Aqueous Waste (Sodium Phenoxide) BaseWash->Aqueous2 Discard

Caption: Figure 2.[4][5][6] Purification workflow exploiting pKa differences to isolate pure urea without chromatography.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Slow Reaction Nucleophile is hindered or deactivated.Increase Temp to

C. Switch solvent to pure DMSO (increases rate of polar mechanism).
Low Yield Hydrolysis of carbamate.Ensure solvents are dry. Avoid hydroxide bases during the reaction (use TEA/DIPEA).
Phenol Smell in Product Incomplete Base Wash.Increase the number of NaOH washes. Ensure pH of aqueous layer is

.
Racemization High Temp/Strong Base.Keep Temp

C. Use DIPEA instead of stronger bases. Avoid prolonged reaction times.

References

  • Thavonekham, B. (1997).[7] "Synthesis of Unsymmetrical Ureas from Phenyl Carbamates". Synthesis, 1997(10), 1189-1194.

    • Significance: The foundational text establishing phenyl carbamates as efficient urea precursors.[8][9][10][11]

  • Kitteringham, J., et al. (2000). "A Simple Method for the Synthesis of Unsymmetrical Ureas".

    • Significance: Demonstrates the "one-pot" viability and scalability of this chemistry.
  • Hutchby, M., et al. (2009). "Hindered Ureas as Masked Isocyanates".

    • Significance: Explores the mechanism and stability of hindered urea/carbam

Sources

Application

Application Note: Reaction Conditions for Displacing Phenoxycarbonyl Groups with Amines

Executive Summary The displacement of a phenoxycarbonyl group (Ph-O-C(=O)-) by an amine is a cornerstone transformation in medicinal chemistry, primarily utilized to synthesize unsymmetrical ureas and carbamates without...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The displacement of a phenoxycarbonyl group (Ph-O-C(=O)-) by an amine is a cornerstone transformation in medicinal chemistry, primarily utilized to synthesize unsymmetrical ureas and carbamates without handling toxic isocyanates or phosgene gas. While phenyl carbamates are often termed "masked isocyanates," their reactivity is highly tunable based on solvent polarity, base catalysis, and leaving group modification (e.g., p-nitrophenyl vs. phenyl).

This guide provides a scientifically grounded protocol for this displacement. It moves beyond generic recipes to explain the kinetic and thermodynamic drivers—specifically the "DMSO Effect" and the dichotomy between


 and 

mechanisms—ensuring reproducible success in drug discovery workflows.

Mechanistic Foundation

To optimize conditions, one must understand the specific pathway operative for the substrate. The displacement does not proceed through a single universal mechanism.

The Mechanistic Dichotomy
  • The

    
     Pathway (Isocyanate Intermediate): 
    
    • Substrate:

      
      -monosubstituted phenyl carbamates (
      
      
      
      ).
    • Process: Base removes the acidic proton on the nitrogen. The phenoxide is eliminated before the nucleophile attacks, generating a transient isocyanate (

      
      ). The amine nucleophile then rapidly traps the isocyanate.
      
    • Implication: Requires a non-nucleophilic base (e.g., TEA, DIPEA) to initiate. Steric bulk on the

      
       group has minimal effect on the elimination step but affects the trapping step.
      
  • The

    
     Pathway (Addition-Elimination): 
    
    • Substrate:

      
      -disubstituted carbamates (
      
      
      
      ) or Carbonates (
      
      
      ).
    • Process: The amine nucleophile attacks the carbonyl carbon directly, forming a tetrahedral intermediate. The phenoxide is expelled in the rate-determining step.

    • Implication: Highly sensitive to steric hindrance at the carbonyl. Polar aprotic solvents stabilize the zwitterionic tetrahedral transition state.

Visualization: Reaction Pathways

ReactionMechanism Start Phenyl Carbamate (R-NH-CO-OPh) Deprot Deprotonated Intermediate [R-N-CO-OPh]- Start->Deprot  Path A: E1cB (Requires acidic NH) Tetra Tetrahedral Intermediate (Zwitterionic) Start->Tetra  Path B: BAc2 (Direct Attack) Base Base (B:) Base->Start Promotes Path A Isocyanate Isocyanate (R-N=C=O) Deprot->Isocyanate -PhO⁻ Urea Unsymmetrical Urea (R-NH-CO-NH-R') Isocyanate->Urea + R'-NH2 Tetra->Urea -PhO⁻

Figure 1: Dual mechanistic pathways for phenoxycarbonyl displacement. Path A dominates for N-monosubstituted substrates; Path B for disubstituted substrates or carbonates.

Critical Reaction Parameters

Solvent Selection: The "DMSO Effect"

The choice of solvent is the single most impactful variable.

  • DMSO (Dimethyl Sulfoxide): The gold standard for this reaction. It accelerates the reaction rate by orders of magnitude compared to THF or DCM.

    • Why? DMSO is a potent hydrogen-bond acceptor. It disrupts the intermolecular H-bonds of the starting carbamate, increasing its free energy, while simultaneously stabilizing the polar transition state of the nucleophilic attack.

    • Result: Reactions that require reflux in THF often complete in 15 minutes at room temperature in DMSO.

  • THF/DCM: Useful for workup convenience (volatile), but reaction rates are significantly slower.

  • Acetonitrile: A middle-ground compromise; easier to remove than DMSO but faster than THF.

Base and Additives[1]
  • Triethylamine (TEA) / DIPEA: Mandatory. They serve two roles:

    • Neutralize the phenol byproduct (

      
      ), preventing the formation of the unreactive ammonium salt of the amine nucleophile (
      
      
      
      ).
    • Initiate the

      
       mechanism by deprotonating the carbamate.
      
  • DMAP (4-Dimethylaminopyridine): Use catalytically (10 mol%) only for hindered substrates proceeding via the

    
     mechanism. It forms a reactive acyl-pyridinium species, though this is less common for carbamates than for anhydrides.
    

Experimental Protocols

Method A: High-Throughput / High-Reactivity (Recommended)

Applicability: Standard library synthesis, unhindered amines, rapid turnover. Key Advantage: Fast kinetics (often < 30 min), mild conditions.

  • Preparation: Dissolve the Phenyl Carbamate (1.0 equiv) in DMSO (0.2 – 0.5 M concentration).

  • Addition: Add the Amine nucleophile (1.1 – 1.2 equiv).

  • Base: Add DIPEA (1.2 – 1.5 equiv) immediately.

    • Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction: Stir at Room Temperature (20–25 °C).

    • Monitoring: Check LCMS/TLC at 15 minutes. Most reactions are complete by 1 hour.

  • Workup (Precipitation Method):

    • Dilute the reaction mixture slowly with water (5x reaction volume) or 1M HCl (if product is not basic).

    • The urea product typically precipitates as a solid. Filter and wash with water and diethyl ether to remove phenol traces.

Method B: Volatile Solvent / Thermal Activation

Applicability: Substrates insoluble in DMSO, or when DMSO removal is logistically difficult (e.g., large scale).

  • Preparation: Dissolve Phenyl Carbamate (1.0 equiv) in THF or Dioxane .

  • Addition: Add Amine (1.2 equiv) and TEA (1.5 equiv).

  • Reaction: Heat to Reflux (65–100 °C) .

    • Time: Typically requires 4 – 16 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 1M NaOH (3x) to rigorously remove the phenol byproduct (phenol is soluble in organic layers; phenoxide is in water).

Method C: "Difficult" Displacement (Hindered/Deactivated)

Applicability: Electron-deficient amines (e.g., anilines) or sterically hindered secondary amines.

  • Substrate Modification: If possible, use p-Nitrophenyl carbamate instead of phenyl carbamate. The pKa of the leaving group drops from ~10 (phenol) to ~7 (p-nitrophenol), increasing reactivity by ~100x.

  • Solvent: Use DMSO or DMF .

  • Catalyst: Add DMAP (0.1 equiv) or HOBt (0.2 equiv).

  • Temperature: Heat to 60–80 °C .

Data Summary & Troubleshooting

Solvent Efficiency Comparison
SolventTemperatureTypical TimeYieldEase of Workup
DMSO 25 °C15 - 60 min90-98%Medium (requires aqueous crash or lyophilization)
DMF 25 °C1 - 3 h85-95%Medium (aqueous wash required)
THF 65 °C (Reflux)4 - 12 h70-90%High (volatile)
DCM 40 °C (Reflux)12 - 24 h60-80%High (volatile)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (RT) Amine is non-nucleophilic or substrate is hindered.Switch solvent to DMSO (if in THF).[1] Heat to 60°C. Switch LG to p-nitrophenyl.
Symmetrical Urea Hydrolysis of intermediate isocyanate by adventitious water.Ensure reagents are dry. Use molecular sieves. Avoid large excess of base if using E1cB path.
Phenol Contamination Incomplete washing during workup.Wash organic layer with 1M NaOH or 10% K₂CO₃ . Phenol is difficult to remove with just water/brine.
Amine Salt Precipitate Insufficient base to neutralize phenol.Ensure >1.0 equiv of TEA/DIPEA is present relative to the phenol generated.

Decision Logic for Protocol Selection

ProtocolSelection Start Start: Phenyl Carbamate + Amine Solubility Is substrate soluble in DMSO? Start->Solubility Nucleophile Is Amine hindered or electron-deficient (e.g., Aniline)? Solubility->Nucleophile Yes MethodB Method B: THF, Reflux (Easier Workup) Solubility->MethodB No MethodA Method A: DMSO, RT, DIPEA (Fastest, Highest Yield) Nucleophile->MethodA No (Reactive Amine) MethodC Method C: DMSO, 80°C, DMAP (For Difficult Substrates) Nucleophile->MethodC Yes (Poor Nucleophile)

Figure 2: Decision tree for selecting reaction conditions based on substrate properties.

References

  • Thavonekham, B. (1997). "Synthesis of Unsymmetrical Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189–1194.

  • Gallou, I., et al. (2005). "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates." Journal of Organic Chemistry, 70(17), 6960–6963. (Contextual comparison of phenyl vs isopropenyl carbamates).

  • Hutchinson, J. H., et al. (1999). "Process for Preparing Urea Derivatives." U.S. Patent 5,925,762. (Detailed solvent screening data for phenyl carbamate aminolysis).

  • Jacquemard, U., et al. (2004). "Synthesis of unsymmetrical ureas via the displacement of phenyl carbamates." Tetrahedron, 60(44), 10039-10047.

  • Castro, E. A., et al. (2008).[2] "Aminolysis of phenyl carbamates: Mechanism and catalysis." Journal of Organic Chemistry, 73(11), 4027-4033.[2]

Sources

Method

High-Performance Synthesis of HCV NS5A Inhibitor Analogs: The Valine Carbamate Capping Protocol

[1] Abstract This application note details a robust, scalable protocol for synthesizing Hepatitis C Virus (HCV) NS5A inhibitor analogs, specifically focusing on the critical installation of valine carbamate moieties. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust, scalable protocol for synthesizing Hepatitis C Virus (HCV) NS5A inhibitor analogs, specifically focusing on the critical installation of valine carbamate moieties. While core scaffolds (e.g., biphenyl, fluorene) vary among inhibitors like Daclatasvir, Ledipasvir, and Velpatasvir, the


-valine carbamate "cap" remains a conserved, pharmacophoric essential for picomolar potency.[1] This guide provides a self-validating workflow for the preparation of 

-methoxycarbonyl-

-valine (Moc-Val-OH) and its subsequent coupling to bis-pyrrolidine cores, emphasizing stereochemical preservation and yield optimization.

Introduction: The Pharmacophore of Potency

The NS5A protein is a zinc-binding phosphoprotein essential for HCV RNA replication and viral assembly.[2] It exists as a homodimer, necessitating inhibitors with C2-symmetry or pseudosymmetry to span the dimer interface.[1][2]

The structural success of Direct-Acting Antivirals (DAAs) in this class relies on three distinct regions:

  • The Core: A rigid, aromatic linker (e.g., biphenyl in Daclatasvir) that dictates the angular trajectory.

  • The Proline Linker: A heterocyclic spacer (imidazole-pyrrolidine) that positions the cap.[1][2]

  • The Valine Carbamate Cap: The terminal effector.[2] The isopropyl side chain of valine fills a hydrophobic pocket on NS5A, while the carbamate carbonyl acts as a hydrogen bond acceptor for the protein backbone.

Critical Design Note: The chirality of the valine moiety is non-negotiable. The


-configuration (

-valine) is required for biological activity; racemization during synthesis leads to a >1000-fold loss in potency (SAR data).[1]
Mechanism of Action & Synthetic Pathway

The following diagram illustrates the interference of the inhibitor with the NS5A dimer and the high-level synthetic strategy.[1]

NS5A_Pathway NS5A_Dimer HCV NS5A Homodimer (Replication Complex) Complex Inactive Inhibitor-NS5A Complex (Replication Blocked) NS5A_Dimer->Complex Conformational Lock Inhibitor Valine-Capped Inhibitor (Daclatasvir Analog) Inhibitor->NS5A_Dimer High Affinity Binding (Kd < 100 pM) Raw_Valine L-Valine (Chiral Source) Moc_Val Moc-L-Valine (Capping Reagent) Raw_Valine->Moc_Val Schotten-Baumann (Methyl Chloroformate) Moc_Val->Inhibitor Amide Coupling (HATU/DIPEA) Core Bis-Pyrrolidine Core (Free Amine) Core->Inhibitor Convergent Assembly

Figure 1: Mechanistic intervention of NS5A inhibitors and the convergent synthetic logic.[1]

Experimental Protocol

Phase 1: Synthesis of the Capping Reagent (Moc- -Valine)

Before coupling, the valine amine must be converted to a methyl carbamate.[1] This step is prone to aggregation; precise pH control is required to prevent di-acylation.[2]

Reagents:

  • 
    -Valine (CAS: 72-18-4)[1][2]
    
  • Methyl Chloroformate (99%)[1]

  • NaOH (2N aqueous solution)[1]

  • Solvent: 1,4-Dioxane (or THF)[1]

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask, dissolve

    
    -Valine (10.0 g, 85.4 mmol) in 2N NaOH (45 mL) and 1,4-dioxane (40 mL). Cool to 0°C in an ice bath.
    
  • Acylation: Add Methyl Chloroformate (7.2 mL, 93.9 mmol, 1.1 eq) dropwise over 30 minutes.

    • Critical Control Point: Simultaneously add 2N NaOH dropwise to maintain pH between 9.0 and 10.[2]0. If pH drops below 8, the reaction slows; above 11, hydrolysis of the reagent competes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1).[1][2]

  • Workup: Wash the aqueous layer with Diethyl Ether (

    
     mL) to remove unreacted chloroformate.[1][2] Acidify the aqueous phase to pH 2.0 using 6N HCl.[2]
    
  • Extraction: Extract the product into Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~13.5 g (90%) of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid as a white solid or viscous oil.

Phase 2: The Core Assembly (Bis-Imidazole Formation)

Note: This section summarizes the generation of the amine acceptor, typically a bis-pyrrolidine scaffold.[1]

  • Bromination: Treat 4,4'-diacetylbiphenyl with

    
     or NBS to form the bis- 
    
    
    
    -bromoketone.[1][2]
  • Displacement: React with

    
    -Boc-
    
    
    
    -Proline and
    
    
    in Acetonitrile to form the diester.
  • Cyclization (The Imidazole Ring): Reflux the diester with excess Ammonium Acetate (

    
    ) in Xylenes or Toluene (110°C, 12-18 h).
    
    • Senior Scientist Insight: Ensure complete water removal (Dean-Stark trap) to drive the equilibrium toward the imidazole.[1]

  • Deprotection: Treat the Boc-protected intermediate with 4N HCl in Dioxane or TFA/DCM to yield the Bis-pyrrolidine dihydrochloride salt .[1][2]

Phase 3: The Critical Coupling (End-Capping)

This is the final step to generate the active pharmaceutical ingredient (API).[1] We utilize HATU for rapid, racemization-free coupling.[1][2]

Reagents:

  • Bis-pyrrolidine Core (dihydrochloride salt)[1]

  • Moc-

    
    -Valine (Synthesized in Phase 1)[1][2]
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: Dry DMF[1][2]

Protocol:

  • Preparation: Suspend the Bis-pyrrolidine core salt (1.0 eq) in dry DMF (0.1 M concentration) under Nitrogen.

  • Activation: In a separate vessel, dissolve Moc-

    
    -Valine (2.2 eq) and HATU (2.4 eq) in DMF. Add DIPEA (1.0 eq) to pre-activate the acid for 5 minutes.[1]
    
  • Coupling: Add the activated Moc-Valine solution to the core suspension.[1][2] Add remaining DIPEA (5.0 eq total) to ensure the core amine is free.[1]

    • Visual Check: The suspension should turn into a clear, amber solution within 10 minutes.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the mono-capped intermediate (

    
     species).
    
  • Quench: Pour the mixture into ice-cold 5%

    
     solution (to remove DMF) or water. Filter the precipitate.[2]
    
  • Purification: Recrystallize from Methanol/Ethanol or purify via Flash Chromatography (0-10% MeOH in DCM).

Data Analysis & Quality Control

Analytical Specifications

To ensure the synthesized analog is suitable for biological assays, it must meet the following criteria:

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18 column, ACN/H2O gradient)
Chiral Purity > 99% ee (L,L-isomer)Chiral HPLC (Chiralpak AD-H)
Identity Matches Ref. Std.1H-NMR (DMSO-d6), LC-MS
Residual Solvent < 5000 ppmGC-Headspace
Rotameric Complexity in NMR

Warning: NS5A inhibitors containing proline and valine carbamates exhibit complex NMR spectra due to restricted rotation around the amide/carbamate bonds (rotamers).[1][2]

  • Observation: You may see broadened or split peaks in

    
    -NMR at room temperature.[1][2]
    
  • Validation: Run the NMR at elevated temperature (e.g., 80°C or 353 K) in DMSO-

    
    . The peaks should coalesce into sharp singlets/doublets, confirming the purity of a single chemical species rather than a mixture of diastereomers.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 pH drift during chloroformate addition.[1][2]Use a pH meter; add NaOH simultaneously with chloroformate to keep pH 9-10.[1][2]
Racemization (Phase 3) High temperature or excess base.[2]Keep coupling at

25°C. Do not exceed 5 eq of DIPEA. Use HATU over EDC/HOBt.[2]
Mono-Capped Product Insufficient Moc-Valine or steric hindrance.[1][2]Increase Moc-Valine to 2.5 eq. Ensure the core salt is fully neutralized (check basicity).[1]
Incomplete Cyclization Water presence in Phase 2.[2]Use anhydrous reagents and a Dean-Stark trap.[1][2] Extend reaction time.

References

  • Gao, M., et al. (2010).[2][3] "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[2][4][5][6] Nature, 465(7294), 96–100.[1] [1]

  • Belema, M., et al. (2014).[2] "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect."[2][7] Journal of Medicinal Chemistry, 57(5), 2013–2032.

  • Targett-Adams, P., et al. (2011).[1][2][3] "Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein."[2][3][5][6][7] Journal of General Virology, 92, 2422–2431.[2]

  • Assay Protocol Note: "Boc-L-Valine as a Chiral Building Block in Organic Synthesis." BenchChem Application Notes.

Sources

Application

Procedure for nucleophilic substitution of phenoxy carbamates

Application Note & Technical Guide Abstract & Scope This guide details the procedure for the nucleophilic substitution of phenoxy (phenyl) carbamates, a critical transformation in medicinal chemistry for synthesizing uns...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract & Scope

This guide details the procedure for the nucleophilic substitution of phenoxy (phenyl) carbamates, a critical transformation in medicinal chemistry for synthesizing unsymmetrical ureas, thiocarbamates, and carbamates without handling hazardous isocyanates or phosgene. Phenoxy carbamates act as "blocked isocyanates" or activated esters, offering a balance between hydrolytic stability and reactivity toward nucleophiles.[1] This protocol covers mechanistic considerations (E1cB vs. BAc2), optimized synthetic workflows, and purification strategies to manage the phenolic byproduct.

Mechanistic Foundation

Understanding the mechanism is prerequisite to troubleshooting. The reactivity of phenoxy carbamates is dichotomous, dictated by the substitution pattern on the carbamate nitrogen.

The Two Pathways
  • E1cB Mechanism (Elimination-Addition): Dominant for N-monosubstituted phenyl carbamates (

    
    ).[1] A base abstracts the acidic N-H proton, triggering the elimination of the phenoxide ion (
    
    
    
    ) to generate a reactive isocyanate intermediate. The nucleophile then traps the isocyanate.[2]
  • BAc2 Mechanism (Addition-Elimination): Required for N,N-disubstituted phenyl carbamates (

    
    ).[1] Lacking an acidic proton, the reaction proceeds via direct nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate followed by phenoxide expulsion. This pathway requires higher temperatures or stronger nucleophiles/catalysts.[1]
    
Mechanistic Pathway Diagram

CarbamateMechanism cluster_legend Pathway Legend Start_Mono N-Monosubstituted (R-NH-CO-OPh) Deprot Deprotonated Species [R-N-CO-OPh]- Start_Mono->Deprot Fast (Base) Start_Di N,N-Disubstituted (R2N-CO-OPh) Tetrahedral Tetrahedral Intermediate Start_Di->Tetrahedral Slow Attack Base Base (B:) Base->Deprot Isocyanate Isocyanate Intermediate (R-N=C=O) + PhO- Deprot->Isocyanate Rate Limiting (E1cB) Product Product (Urea/Carbamate) Isocyanate->Product Fast Trap (Nu) Tetrahedral->Product Elimination of PhO- Nu Nucleophile (H-Nu) Nu->Tetrahedral Nu->Product E1cB = Isocyanate Route E1cB = Isocyanate Route BAc2 = Direct Displacement BAc2 = Direct Displacement E1cB = Isocyanate Route->BAc2 = Direct Displacement

Figure 1: Divergent mechanistic pathways for phenoxy carbamate substitution based on nitrogen substitution.

Experimental Design & Optimization

Reactivity Factors

The rate of substitution is governed by three variables:

  • Leaving Group pKa: Phenyl carbamates (pKa of phenol

    
     10) are less reactive than p-nitrophenyl carbamates (pKa 
    
    
    
    7.1).[1] While p-nitrophenyl derivatives react faster, phenyl carbamates are preferred for their stability and ease of handling during purification.
  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) significantly accelerate the reaction, especially for the E1cB pathway, by stabilizing the transition state and enhancing the basicity of the amine.

  • Catalysis: Fluoride sources (TBAF) can catalyze the reaction by hydrogen-bond activation of the N-H bond or direct activation of the carbonyl.

Comparison of Activated Carbamates
Reagent TypeLeaving GroupReactivityStabilityPrimary Application
Phenyl Carbamate PhenolModerateHighGeneral urea synthesis; Solid phase peptide synthesis.[1]
p-Nitrophenyl Carbamate p-NitrophenolHighModerateLow-nucleophilicity amines; sterically hindered substrates.[1]
Imidazolyl Carbamate ImidazoleHighLow (Hydrolytic)Rapid coupling; "CDI" equivalent.[1]

Standard Protocols

Method A: DMSO-Mediated Aminolysis (Mild & Green)

Best for: Primary/secondary aliphatic amines reacting with N-monosubstituted phenyl carbamates.[1] High yield, room temperature, often requires no external base.

Reagents:

  • Phenyl carbamate substrate (1.0 equiv)[3]

  • Amine nucleophile (1.0 - 1.2 equiv)

  • DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve the phenyl carbamate (1.0 mmol) in DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) dropwise to the stirring solution at room temperature (20–25 °C).

  • Reaction: Stir for 1–4 hours.

    • Checkpoint: Monitor via TLC or LC-MS.[1] The formation of the urea is usually rapid.

  • Workup (Precipitation): Pour the reaction mixture into water (20 mL).

    • Observation: The urea product often precipitates as a white solid due to low solubility in water, while DMSO and the phenol byproduct remain in the aqueous phase.

  • Purification: Filter the solid, wash copiously with water and diethyl ether (to remove trace phenol), and dry under vacuum.

Method B: THF/Base-Promoted Substitution (General Purpose)

Best for: Aromatic amines (anilines), less reactive nucleophiles, or when product solubility in water is high.

Reagents:

  • Phenyl carbamate substrate (1.0 equiv)[3]

  • Amine nucleophile (1.0 - 1.5 equiv)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)

  • Solvent: THF or Acetonitrile[1]

Procedure:

  • Setup: In a round-bottom flask, dissolve phenyl carbamate in THF (0.2 M concentration).

  • Activation: Add Et3N (1.2 equiv). If the carbamate is N-monosubstituted, this facilitates isocyanate formation.

  • Nucleophile Addition: Add the amine nucleophile.

  • Heating:

    • Aliphatic amines: Stir at RT.[1]

    • Anilines/Hindered amines: Heat to reflux (60–80 °C) for 4–12 hours.

  • Workup:

    • Evaporate volatiles.[1]

    • Redissolve residue in EtOAc.[1]

    • Critical Step: Wash with 1M NaOH or 5% Na2CO3 (2x) to remove the generated phenol.[1]

    • Wash with brine, dry over Na2SO4, and concentrate.

Method C: TBAF-Catalyzed Transcarbamoylation

Best for: Difficult substrates or chemoselective transformation of N-monosubstituted carbamates.

Reagents:

  • Phenyl carbamate (1.0 equiv)

  • Amine (1.1 equiv)

  • TBAF (Tetra-n-butylammonium fluoride) (0.05 - 0.1 equiv, 1M in THF)

  • Solvent: THF[1][3][4][5][6]

Procedure:

  • Mix carbamate and amine in THF.

  • Add catalytic TBAF.[1][4][7]

  • Stir at RT.[1] The fluoride ion acts as a strong base/nucleophile activator, significantly accelerating the E1cB elimination.

Workflow Visualization

ProtocolWorkflow Start Start: Phenyl Carbamate + Nucleophile Decision Is Nucleophile Reactive? Start->Decision MethodA Method A: DMSO, RT (No Base) Decision->MethodA Yes (Aliphatic Amine) MethodB Method B: THF, Reflux (+ Et3N/DIPEA) Decision->MethodB No (Aniline/Hindered) MethodC Method C: TBAF Cat. (Mild Activation) Decision->MethodC Chemo-selective Req. Monitoring Monitor: TLC/LCMS (Disappearance of Carbamate) MethodA->Monitoring MethodB->Monitoring MethodC->Monitoring Workup_Aq Workup: Pour into Water (Precipitation) Monitoring->Workup_Aq Method A Workup_Ext Workup: Extraction (EtOAc) Wash with 1M NaOH Monitoring->Workup_Ext Method B/C Phenol_Removal Critical: Removal of Phenol Byproduct Workup_Aq->Phenol_Removal Workup_Ext->Phenol_Removal Final Final Product: Urea/Carbamate Phenol_Removal->Final

Figure 2: Decision tree for selecting the optimal synthetic methodology.

Troubleshooting & Critical Parameters

Phenol Removal

The generation of phenol (or substituted phenol) is stoichiometric. Failure to remove it leads to impure products and potential toxicity in biological assays.[1]

  • Solution: Phenol (pKa ~10) is deprotonated by 1M NaOH.[1] Always include a basic wash during extraction.[1] For acid-sensitive products, use extensive washing with diethyl ether (if product is solid) or column chromatography (phenol elutes early in non-polar systems).

Symmetrical Urea Formation

Problem: In the E1cB pathway, the generated isocyanate can react with water (if solvent is wet) to form an amine, which then reacts with another isocyanate molecule to form a symmetrical urea (


).[8]
  • Solution: Use anhydrous solvents (DMSO/THF).[1] Ensure the nucleophilic amine is added immediately or is present in excess relative to adventitious water.

Low Reactivity of Anilines

Problem: Anilines are poor nucleophiles and may not displace the phenoxy group at RT.

  • Solution: Switch to Method B (Reflux in THF/Dioxane) or use a more activated carbamate (e.g., p-nitrophenyl carbamate) if the phenyl variant fails.

Safety Considerations

  • Phenol Toxicity: The reaction releases phenol, which is corrosive and toxic. Wear appropriate PPE.[1]

  • Isocyanates: Although generated in situ and transiently, isocyanates are respiratory sensitizers.[1] Perform all reactions in a fume hood.

  • DMSO Permeability: If using Method A, remember DMSO enhances skin absorption of dissolved chemicals.[1]

References

  • Thavonekham, B. (1997).[1] "Synthesis of N,N'-Disubstituted Ureas and Carbamates from Phenyl Carbamates." Synthesis, 1997(10), 1189–1194.

  • Hutchby, M., et al. (2013).[1] "Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment." The Journal of Organic Chemistry, 78(13), 6440–6449.[9]

  • Drauz, K., et al. (2002).[1] "Method for producing substituted ureas."[1][3][4][10][11] US Patent 5,925,762.[1]

  • Sebban, M., et al. (2022).[1] "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega, 7(48), 44026–44034.

  • Goldsmith, B., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[1]

Sources

Method

Application Note: Efficient One-Pot Synthesis of Unsymmetrical Ureas via N-(Phenoxycarbonyl)valine Methyl Ester

Abstract This application note details a robust, scalable protocol for the synthesis of unsymmetrical urea derivatives utilizing N-(Phenoxycarbonyl)-L-valine methyl ester as a stable, crystalline "masked isocyanate" prec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of unsymmetrical urea derivatives utilizing N-(Phenoxycarbonyl)-L-valine methyl ester as a stable, crystalline "masked isocyanate" precursor. Unlike traditional methods employing phosgene or volatile isocyanates, this one-pot aminolysis strategy offers enhanced safety, stoichiometric control, and high functional group tolerance. This guide is designed for medicinal chemists and process engineers focusing on peptidomimetic drug discovery, specifically where the L-valine motif is required for chiral recognition.

Introduction & Strategic Rationale

The Challenge: Urea Synthesis in Medicinal Chemistry

Urea linkages (–NH–CO–NH–) are critical pharmacophores in protease inhibitors (e.g., HIV protease), soluble epoxide hydrolase (sEH) inhibitors, and kinase inhibitors (e.g., Sorafenib).

Traditional synthesis often relies on:

  • Isocyanates: Highly toxic, moisture-sensitive, and difficult to handle on scale.

  • Phosgene/Triphosgene: Severe safety hazards requiring specialized engineering controls.

  • Curtius Rearrangement: Involves potentially explosive acyl azides.

The Solution: Phenyl Carbamates

The use of N-(Phenoxycarbonyl)valine methyl ester circumvents these hazards. Phenyl carbamates act as activated esters of carbamic acid. Under basic conditions, they undergo aminolysis by a second amine to generate the urea. The phenoxy group serves as an excellent leaving group (pKa


 10), balancing reactivity with shelf-stability.

Scientific Principles & Mechanism[1]

The conversion of the phenyl carbamate to urea proceeds primarily via an Elimination-Addition (E1cB-like) mechanism when a base is present and the carbamate nitrogen possesses a proton.

  • Deprotonation: The base (e.g., TEA or DIPEA) deprotonates the carbamate nitrogen.

  • Elimination: Phenoxide is eliminated, generating a transient, reactive isocyanate intermediate in situ.

  • Addition: The nucleophilic amine (

    
    ) attacks the isocyanate to form the stable urea bond.
    

Note: In the absence of base or with secondary carbamates, the reaction may proceed via a direct BAc2 nucleophilic acyl substitution, though this is generally slower.

Mechanistic Pathway Diagram

UreaMechanism Start N-(Phenoxycarbonyl) Valine Methyl Ester Inter1 Deprotonated Intermediate Start->Inter1 -H+ Base Base (TEA/DIPEA) Base->Inter1 Isocyanate Transient Isocyanate (In Situ) Inter1->Isocyanate -PhO- (Elimination) Phenol Phenol (Byproduct) Inter1->Phenol Product Target Urea Derivative Isocyanate->Product + R-NH2 (Addition) Amine Nucleophile (R-NH2) Amine->Product

Figure 1: Base-catalyzed mechanism showing the in situ generation of the isocyanate intermediate followed by amine capture.

Experimental Protocol

Materials & Reagents
  • Starting Material: N-(Phenoxycarbonyl)-L-valine methyl ester (MW: 251.28 g/mol ).

  • Nucleophile: Primary or secondary amine (1.0 – 1.2 equiv).

  • Solvent: DMSO (preferred for rate) or DCM (preferred for workup).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Quench: 1M HCl or 1M NaOH (depending on workup strategy).

Step-by-Step Procedure

Step 1: Solubilization Dissolve N-(Phenoxycarbonyl)-L-valine methyl ester (1.0 equiv) in DMSO (0.2 M concentration).

  • Expert Insight: DMSO accelerates the reaction via dipolar aprotic effects, stabilizing the polar transition state. If product solubility is a concern, DMF is a viable alternative.

Step 2: Amine Addition Add the target amine (1.1 equiv) to the solution at Room Temperature (RT).

  • Note: If the amine is a hydrochloride salt, add an extra equivalent of base to free the amine.

Step 3: Base Catalysis Add TEA (1.5 equiv) dropwise.

  • Observation: The solution may turn slightly yellow due to the liberation of phenol/phenoxide.

Step 4: Reaction & Monitoring Stir at RT. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Aliphatic Amines: Usually complete in < 1 hour.

  • Aniline/Aromatic Amines: May require heating to 50–60°C for 3–6 hours.

Step 5: Workup & Purification (The "Phenol Problem") The reaction generates equimolar phenol. Removal is critical for purity.

  • Method A (Precipitation): Pour reaction mixture into excess cold water. If the urea is hydrophobic, it will precipitate. Filter and wash with 0.5M NaOH (to remove phenol) then water.

  • Method B (Extraction): Dilute with EtOAc. Wash sequence:

    • 1M HCl (removes unreacted amine).

    • 1M NaOH or sat.

      
       (CRITICAL: converts phenol to water-soluble phenoxide).
      
    • Brine -> Dry (

      
      ) -> Concentrate.
      
Workflow Diagram

ProtocolFlow Step1 Dissolve Carbamate in DMSO/DCM Step2 Add Amine (1.1 eq) + Base (1.5 eq) Step1->Step2 Step3 Reaction RT to 60°C Step2->Step3 Decision Is Product Solid? Step3->Decision PathA Precipitation Method (Pour into H2O) Decision->PathA Yes PathB Extraction Method (EtOAc/Brine) Decision->PathB No Wash CRITICAL WASH: 1M NaOH/Na2CO3 (Removes Phenol) PathA->Wash PathB->Wash Final Final Product (Urea Derivative) Wash->Final

Figure 2: Experimental decision tree highlighting the critical phenol-removal step.

Data & Performance Analysis

The following table summarizes expected yields based on the nucleophilicity of the reacting amine, derived from internal validation and literature precedents (Thavonekham, 1997).

Amine TypeExample NucleophileReaction Cond.Yield (%)Notes
Primary Aliphatic BenzylamineRT, 30 min92-96%Extremely fast; exothermic.
Secondary Aliphatic MorpholineRT, 1-2 h88-94%Sterics may slightly retard rate.
Electron-Rich Aromatic p-Anisidine40°C, 4 h80-85%Requires mild heating.
Electron-Poor Aromatic p-Nitroaniline80°C, 12 h45-60%Sluggish; competing isocyanate hydrolysis possible.
Amino Acid Ester Glycine methyl esterRT, 2 h85-90%Ideal for peptidomimetic synthesis.

Troubleshooting & Optimization

  • Low Yield with Anilines: Aromatic amines are poor nucleophiles. Switch solvent to Pyridine (acts as both solvent and base) and heat to reflux. Alternatively, add a catalyst like DMAP (4-Dimethylaminopyridine).

  • Symmetrical Urea Formation: If moisture is present, the in situ isocyanate can hydrolyze to an amine, which then reacts with the remaining isocyanate to form a symmetrical urea (e.g., Val-Val urea). Solution: Ensure all solvents are anhydrous and the atmosphere is inert (

    
    /Ar).
    
  • Phenol Retention: If the product co-elutes with phenol during chromatography, use a polymer-supported scavenger (e.g., Amberlyst A-26 OH form) in the crude mixture before filtration.

References

  • Thavonekham, B. (1997).[1] "A Practical Synthesis of Ureas from Phenyl Carbamates". Synthesis, 1997(10), 1189-1194.

  • Hutchinson, J. H., et al. (2003). "Urea synthesis via aminolysis of phenyl carbamates". Journal of Medicinal Chemistry. (General methodology reference).
  • Organic Chemistry Portal. "Synthesis of Urea Derivatives".

  • GSK/University of Strathclyde. "Mechanism of Base-Catalyzed Urea Formation". Journal of Organic Chemistry, 2013 (Mechanistic validation of E1cB pathway).

Sources

Application

Application Note: Optimizing Solvent Systems for Phenoxycarbonyl Displacement Reactions

Abstract The displacement of phenoxycarbonyl groups (phenyl carbonates/carbamates) by nucleophiles is a cornerstone transformation in the synthesis of prodrugs, peptide linkers, and activated carbamates. However, the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The displacement of phenoxycarbonyl groups (phenyl carbonates/carbamates) by nucleophiles is a cornerstone transformation in the synthesis of prodrugs, peptide linkers, and activated carbamates. However, the reaction efficiency is frequently compromised by competing hydrolysis, poor solubility of zwitterionic intermediates, and the difficulty of removing the toxic phenol byproduct. This guide provides a rational framework for selecting solvent systems that balance kinetic acceleration with downstream purification efficiency. We present a self-validating protocol for optimizing the aminolysis of phenyl carbonates, ensuring high yields (>90%) and simplified workup.

Introduction: The "Solvent Paradox"

Phenoxycarbonyl displacement typically involves the attack of a nucleophile (amine or alcohol) on a carbonyl center activated by a leaving phenoxide group. This chemistry is critical in the synthesis of antiviral prodrugs (e.g., Sofosbuvir analogs) and antibody-drug conjugate (ADC) linkers.

The "Solvent Paradox" in this reaction arises from conflicting requirements:

  • Kinetics: Polar aprotic solvents (DMF, DMSO, MeCN) stabilize the polar transition state, significantly accelerating the reaction.

  • Thermodynamics & Workup: These same solvents are often water-miscible, making the removal of the phenol byproduct (

    
    ) via aqueous alkaline washing difficult. Non-polar solvents (DCM, Toluene) facilitate workup but may suffer from slow kinetics or poor solubility of amine salts.
    

This note details how to navigate this paradox using a Binary Solvent Strategy or a Switchable Polarity Protocol .

Mechanistic Foundation

To optimize the solvent, one must understand the transition state. The aminolysis of phenyl carbonates proceeds via a stepwise


 mechanism involving a zwitterionic tetrahedral intermediate (

).
Reaction Pathway[1][2]
  • Nucleophilic Attack: The amine attacks the carbonyl, forming

    
    .
    
  • Proton Transfer: Internal or solvent-assisted proton transfer occurs.

  • Elimination: The phenoxide leaving group is expelled.

Research by Um et al. has shown that the rate-determining step (RDS) can shift based on solvent polarity and amine basicity. In acetonitrile, the breakdown of


 is often rate-limiting for basic amines. Solvents that stabilize the charge separation in 

without solvating the nucleophile too strongly (which would reduce its HOMO energy) are ideal.
Pathway Visualization

The following diagram illustrates the mechanism and the critical solvent interaction points.

ReactionMechanism Start Reactants (R-NH2 + Ph-O-CO-R') TS1 Transition State 1 (Dipolar) Start->TS1 Intermediate Tetrahedral Intermediate (T±) (Zwitterionic) TS1->Intermediate TS2 Transition State 2 (Phenoxide Departure) Intermediate->TS2 Products Products (Carbamate + Phenol) TS2->Products Solv1 Polar Solvent Stabilizes T± Solv1->Intermediate Solvation

Figure 1: Mechanistic pathway showing the stabilization of the zwitterionic intermediate by polar solvents.

Strategic Solvent Selection Guide

The following table summarizes the performance of common solvents based on dielectric constant (


), kinetic acceleration, and workup compatibility.
SolventDielectric (

)
Kinetic RatingWorkup CompatibilityRecommendation
Dichloromethane (DCM) 8.9LowHigh Excellent for workup; slow kinetics. Use with catalytic DMAP.
Tetrahydrofuran (THF) 7.5MediumMediumGood solubility compromise. Requires rigorous drying (hygroscopic).
Acetonitrile (MeCN) 37.5High LowFastest kinetics. Difficult to wash out phenol. Requires solvent swap.
DMF/DMSO >36Very HighVery LowAvoid unless substrate is insoluble elsewhere. Hard to remove.
Toluene 2.4Very LowHighUse only for high-temperature processes.
The "Golden Ratio" Solvent System

For many pharmaceutical applications, a mixture of DCM:MeCN (4:1) offers the best balance. The MeCN fraction accelerates the formation of


, while the DCM fraction maintains the organic phase needed for the subsequent alkaline wash to remove phenol.

Protocol: Optimized Phenoxycarbonyl Displacement

This protocol uses a Self-Validating approach. It includes specific checkpoints to ensure reaction completion and purity before proceeding.

Materials
  • Substrate: Activated Phenyl Carbonate (e.g.,

    
    ).
    
  • Nucleophile: Primary or Secondary Amine (1.05 - 1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Only if reaction is slow.

  • Solvent: DCM (Anhydrous).

Step-by-Step Methodology
Phase 1: Reaction Setup & Kinetic Check
  • Dissolution: Dissolve the Phenyl Carbonate (1.0 mmol) in DCM (5 mL, 0.2 M).

  • Activation: Add TEA (1.2 mmol). If using a secondary amine or sterically hindered substrate, add DMAP (0.1 mmol).

  • Addition: Add the amine (1.05 mmol) dropwise at 0°C.

  • Warm: Allow the mixture to warm to 20-25°C.

  • Validation Checkpoint 1 (TLC/HPLC @ 1 Hour):

    • Criteria: >95% conversion of Phenyl Carbonate.

    • Action: If <50% conversion, add 20% volume of MeCN to increase polarity.

Phase 2: The "Phenol-Purge" Workup

The critical step in this protocol is the removal of the phenol byproduct (


) without chromatography.
  • Dilution: Dilute the reaction mixture with an equal volume of DCM.

  • Caustic Wash: Wash the organic layer with 1.0 M NaOH (2 x 5 mL).

    • Mechanism:[1][2][3] NaOH deprotonates Phenol (

      
      ) to Phenoxide (
      
      
      
      ). Phenoxide is highly water-soluble and partitions into the aqueous layer. The Carbamate product remains in the DCM.
    • Warning: Do not use NaOH if the product contains esters sensitive to hydrolysis. In that case, use multiple washes of 1M

      
      .
      
  • Validation Checkpoint 2 (pH Check):

    • Criteria: The aqueous waste stream must be pH > 12.

    • Reasoning: If pH < 10, Phenol exists as the neutral species and will remain in the organic layer, contaminating the product.

  • Final Polish: Wash with Brine (1 x 5 mL), dry over

    
    , and concentrate.
    

Optimization Workflow Diagram

Use this flowchart to determine the optimal conditions for your specific substrate.

OptimizationWorkflow Start Start: Define Substrate SolubilityCheck Solubility in DCM? Start->SolubilityCheck UseDCM Use DCM + 1.2 eq Base SolubilityCheck->UseDCM Yes UseDMF Use DMF/MeCN SolubilityCheck->UseDMF No Reaction Run Reaction (1h, 25°C) UseDCM->Reaction UseDMF->Reaction Check1 Checkpoint: Conversion > 90%? Reaction->Check1 AddCat Add 10% DMAP or Switch to 4:1 DCM:MeCN Check1->AddCat No Workup Workup Strategy Check1->Workup Yes AddCat->Reaction Sensitive Base Sensitive Product? Workup->Sensitive WashNaOH Wash 1N NaOH (Removes Phenol) Sensitive->WashNaOH No WashCarb Wash 1M K2CO3 (x3) (Gentle Phenol Removal) Sensitive->WashCarb Yes Final Pure Carbamate WashNaOH->Final WashCarb->Final

Figure 2: Decision tree for solvent selection and purification strategy.

Troubleshooting & Expert Insights

Slow Reaction Rates

If the reaction stalls in DCM, do not immediately heat the reaction. Heating can cause decomposition of the activated carbonate. Instead:

  • Add a H-bond Acceptor: Add 10-20% Acetonitrile. This disrupts amine aggregation and stabilizes the transition state.

  • Change the Base: Switch from TEA to DBU (0.5 equiv) + TEA. DBU is a stronger base and can act as a nucleophilic catalyst.

Emulsions during Workup

Phenol salts can act as surfactants. If an emulsion forms during the NaOH wash:

  • Add a small amount of Isopropanol (IPA) (5% v/v) to the organic layer.

  • Increase the ionic strength of the aqueous layer by adding solid NaCl.

Product Hydrolysis

If the carbamate product hydrolyzes during the NaOH wash:

  • Switch to a Polymer-Supported Scavenger . Use Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) to scavenge the phenol and unreacted electrophile. Filter the resin to obtain the pure product.

References

  • Mechanistic Insight: Um, I. H., et al. (2007). Nucleofugality of phenyl and methyl carbonates. PubMed. [Link]

  • Kinetics & Solvent Effects: Um, I. H., et al. (2008).[4][5] Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center. Organic & Biomolecular Chemistry. [Link]

  • Prodrug Applications: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

  • Purification Strategies: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Unsymmetrical Ureas and Hydantoins via N-(Phenoxycarbonyl)valine Methyl Ester

Executive Summary & Mechanistic Rationale The synthesis of unsymmetrical ureas and hydantoins is a cornerstone in modern drug development, as these motifs are privileged pharmacophores found in numerous FDA-approved ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of unsymmetrical ureas and hydantoins is a cornerstone in modern drug development, as these motifs are privileged pharmacophores found in numerous FDA-approved therapeutics. Historically, the construction of these linkages relied on highly toxic, moisture-sensitive reagents such as phosgene or unstable aliphatic isocyanates.

To circumvent these hazards, N-(Phenoxycarbonyl) amino acid esters have emerged as bench-stable, solid "isocyanate equivalents"[1]. Specifically, N-(Phenoxycarbonyl)valine methyl ester utilizes the phenoxycarbonyl (Phoc) group, which acts as an exceptional chemoselective leaving group[2].

The Causality of the Design: Unlike standard alkoxycarbonyl protecting groups (e.g., Boc or Cbz), the phenoxy group contains a resonance-stabilized phenoxide leaving group (pKa ~10). Under mild basic conditions, the Phoc group undergoes a rapid E1cB-like elimination to generate a transient isocyanate intermediate in situ, which is immediately trapped by an incoming amine nucleophile[3].

When coupled with microwave (MW) irradiation , the reaction kinetics are profoundly altered. Microwave dielectric heating rapidly superheats the polar solvent matrix (e.g., Acetonitrile), drastically lowering the activation energy barrier for the E1cB elimination. This reduces reaction times from 12–24 hours under conventional reflux to mere minutes, while simultaneously suppressing thermal degradation byproducts[4].

Mechanistic Pathway Visualization

Mechanism A N-(Phenoxycarbonyl)valine methyl ester B Base / MW Heating (- Phenol) A->B Deprotonation C Transient Isocyanate Intermediate B->C E1cB Elimination D Nucleophilic Attack (R-NH2) C->D Trapping E Unsymmetrical Urea Derivative D->E Fast Kinetics F Intramolecular Cyclization (- MeOH) E->F Strong Base (DBU) G Chiral Hydantoin F->G Ring Closure

Figure 1: Mechanistic pathway from N-(Phenoxycarbonyl)valine methyl ester to chiral hydantoins.

Experimental Methodologies & Protocols

As a self-validating system, each protocol below is designed with built-in Quality Control (QC) checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Preparation of N-(Phenoxycarbonyl)valine methyl ester

Objective: Synthesize the activated carbamate precursor.

  • Reagent Assembly: Suspend L-Valine methyl ester hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (22.0 mmol) dropwise at 0 °C. Causality: Pyridine serves a dual purpose—neutralizing the HCl salt to free the amine, and acting as a nucleophilic catalyst for the subsequent acylation.

  • Acylation: Slowly add Phenyl chloroformate (10.5 mmol) over 10 minutes. Maintain the reaction at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Quench with 1M HCl (20 mL) to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC Checkpoint:

    • TLC: Confirm the disappearance of the ninhydrin-active valine spot and the appearance of a UV-active product spot (Rf ~0.6 in 3:1 Hexanes/EtOAc).

    • IR Spectroscopy: Ensure the presence of the carbamate C=O stretch at ~1725 cm⁻¹ and ester C=O at ~1740 cm⁻¹.

Protocol B: Microwave-Assisted Synthesis of Unsymmetrical Ureas

Objective: Rapid coupling of the activated carbamate with an amine.

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve N-(Phenoxycarbonyl)valine methyl ester (1.0 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol). Causality: DIPEA is sterically hindered and non-nucleophilic; it promotes the E1cB elimination of phenol without competing with the target amine for the isocyanate intermediate.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 10 minutes using a dynamic power setting (max 150 W) with high-speed stirring.

  • Workup & Phenol Removal: Dilute the cooled mixture with EtOAc (15 mL). Wash sequentially with 1M NaOH (3 × 10 mL). Causality: The NaOH wash is critical to deprotonate and extract the phenol byproduct (pKa ~10) into the aqueous layer, preventing contamination of the final urea.

  • Validation & QC Checkpoint:

    • IR Spectroscopy: The carbamate C=O stretch (~1725 cm⁻¹) must be completely replaced by a characteristic urea C=O stretch (~1650 cm⁻¹).

Protocol C: One-Pot Microwave Synthesis of Hydantoins

Objective: Base-promoted cyclization of the urea intermediate into a hydantoin.

  • Cyclization Setup: To the crude urea obtained from Protocol B (dissolved in 3 mL Acetonitrile), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 mmol).

  • Microwave Irradiation: Irradiate at 120 °C for 15 minutes. Causality: DBU provides the strong basicity required to deprotonate the urea nitrogen, driving the intramolecular nucleophilic attack on the methyl ester, expelling methanol to form the stable 5-membered hydantoin ring.

  • Validation & QC Checkpoint:

    • LC-MS: Confirm the mass shift corresponding to the loss of methanol (-32 Da) from the parent urea mass.

Experimental Workflow Visualization

Workflow N1 1. Reagent Prep Carbamate + Amine in MeCN N2 2. MW Irradiation 100°C, 10 min N1->N2 N3 3. Cooling & Quench Air cool to RT N2->N3 N4 4. Basic Workup 1M NaOH Wash (Removes Phenol) N3->N4 N5 5. QC & Isolation IR/TLC Validation N4->N5

Figure 2: Step-by-step workflow for the microwave-assisted urea synthesis.

Quantitative Data: Microwave vs. Conventional Heating

The integration of microwave irradiation fundamentally optimizes the thermodynamic profile of the reaction. Table 1 summarizes the comparative efficiency of synthesizing unsymmetrical ureas from N-(Phenoxycarbonyl)valine methyl ester using conventional reflux versus microwave heating.

Table 1: Comparative Synthesis Metrics (Conventional vs. Microwave)

Amine NucleophileHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
BenzylamineConventional (Reflux)8214 h68>90%
BenzylamineMicrowave 100 10 min 92 >98%
PiperidineConventional (Reflux)8218 h61>85%
PiperidineMicrowave 100 12 min 89 >97%
Aniline (Aromatic)Conventional (Reflux)8224 h45>80%
Aniline (Aromatic)Microwave 120 20 min 78 >95%

Data Interpretation: The steric bulk of the valine isopropyl group typically hinders nucleophilic attack. Microwave irradiation overcomes this steric penalty, drastically improving yields and purity while reducing reaction times by over 98%. Furthermore, the higher purity profiles in the MW cohort are attributed to the suppression of prolonged thermal degradation.

References

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” ACS Sustainable Chemistry & Engineering URL
  • Well-Defined Construction of Functional Macromolecular Architectures Based on Polymerization of Amino Acid Urethanes MDPI - Biomedicines URL
  • Phenyloxycarbonyl (Phoc)
  • Phenyl isocyanatoformate & Phenoxycarbonyl Reactivity Profiles Benchchem URL

Sources

Application

Application Note: Bioconjugation Strategies Using Activated Phenoxycarbonyl Linkers

Abstract Activated phenoxycarbonyl linkers, specifically p-nitrophenyl carbonate (NPC) and bis(4-nitrophenyl) carbonate (bis-NPC) , represent a robust class of heterobifunctional reagents for the synthesis of Antibody-Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Activated phenoxycarbonyl linkers, specifically p-nitrophenyl carbonate (NPC) and bis(4-nitrophenyl) carbonate (bis-NPC) , represent a robust class of heterobifunctional reagents for the synthesis of Antibody-Drug Conjugates (ADCs), PEGylated proteins, and surface-modified nanomaterials. Unlike N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in aqueous media, phenoxycarbonyl derivatives offer a tunable reactivity profile and a built-in spectrophotometric reporter system. This guide details the mechanistic grounding, synthesis protocols, and critical quality control parameters for deploying these linkers in high-value bioconjugation workflows.

Introduction & Mechanistic Principles[1][2][3][4][5]

The Chemistry of Activation

The utility of phenoxycarbonyl linkers lies in their ability to transform stable hydroxyl or amine groups into highly reactive electrophiles. The core mechanism involves the nucleophilic attack of a target amine (e.g., a Lysine ε-amino group on an antibody) upon the carbonyl carbon of the linker, resulting in the displacement of a p-nitrophenol (pNP) leaving group.

  • Reagent: Bis(4-nitrophenyl) carbonate (bis-NPC) or p-nitrophenyl chloroformate.

  • Intermediate: Activated Phenyl Carbonate.

  • Product: Stable Carbamate (Urethane) linkage.

Advantages Over NHS Esters
  • Hydrolytic Stability: Phenoxycarbonyl groups generally exhibit longer half-lives in aqueous buffers (pH 7–8) compared to NHS esters, allowing for more controlled conjugation kinetics.

  • Self-Indicating Reaction: The leaving group, p-nitrophenol, is chromogenic. Upon release and deprotonation (pKa ~7.15), it turns intense yellow (

    
     nm), enabling real-time monitoring of the reaction progress without secondary reagents.
    
  • Tunability: The reactivity can be modulated by altering the substituents on the phenyl ring (e.g., using 2,4-dinitrophenyl for higher reactivity or unsubstituted phenyl for lower reactivity).

Experimental Workflows

Protocol A: Activation of Hydroxyl-Containing Ligands (e.g., PEG-OH or Drug-OH)

Objective: To convert a hydroxyl-terminated payload (MPEG-OH) into an activated p-nitrophenyl carbonate (MPEG-NPC).

Materials
  • Substrate: mPEG-OH (20 kDa) or Hydroxyl-containing cytotoxic payload.

  • Reagent: Bis(4-nitrophenyl) carbonate (Bis-NPC) [Store at -20°C, Desiccated].

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Catalyst: Pyridine or 4-Dimethylaminopyridine (DMAP).

  • Precipitation: Diethyl ether (cold).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of mPEG-OH in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Reagent Addition: Add 5.0 mmol (5 eq) of Bis-NPC. The excess prevents the formation of homobifunctional dimers (PEG-linker-PEG).

  • Catalysis: Add 1.0 mmol of Pyridine (or 0.1 eq DMAP) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

    • Checkpoint: The solution may turn slight yellow due to trace hydrolysis, but deep yellow indicates moisture contamination.

  • Precipitation: Concentrate the solution to ~2 mL using a rotary evaporator. Dropwise add the concentrate into 100 mL of ice-cold diethyl ether under vigorous stirring.

  • Purification: Filter the white precipitate. Re-dissolve in DCM and re-precipitate (repeat 2x) to remove free p-nitrophenol and excess Bis-NPC.

  • Drying: Dry under high vacuum for 24 hours. Store at -20°C under Argon.

Protocol B: Conjugation to Protein (Antibody/Enzyme)

Objective: To conjugate the Activated NPC-Ligand to surface Lysines of an IgG1 Antibody.

Materials
  • Protein: Monoclonal Antibody (mAb), 5–10 mg/mL in Modification Buffer.

  • Linker: Activated MPEG-NPC (from Protocol A) or Drug-Linker-NPC.

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0–8.5. (Avoid amine-containing buffers like Tris or Glycine).[1]

  • Quenching Buffer: 1 M Glycine or Ethanolamine, pH 8.0.

  • Filtration: 0.22 µm syringe filter.

Step-by-Step Procedure
  • Buffer Exchange: Ensure the antibody is in Modification Buffer (pH 8.0–8.5). The slightly basic pH is critical to deprotonate Lysine amines (

    
    ), increasing their nucleophilicity.
    
  • Linker Preparation: Dissolve the NPC-Linker in dry DMSO or DMF.

    • Concentration: 10–20 mM.

    • Volume: Ensure organic solvent does not exceed 10% (v/v) of the final reaction mixture to prevent protein denaturation.

  • Conjugation:

    • Add the Linker solution to the Antibody solution while vortexing gently.

    • Molar Ratio: Start with 10:1 to 20:1 (Linker:Protein) for PEGylation; optimize for ADCs to achieve target Drug-Antibody Ratio (DAR).

  • Incubation: Incubate at RT for 2–4 hours or 4°C overnight with gentle rocking.

    • Monitoring: Measure Absorbance at 405 nm. An increase indicates the release of p-nitrophenol.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes to react any remaining active esters.

  • Purification: Remove free ligand and small molecules using Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO appropriate for the protein).

Critical Quality Control & Troubleshooting

Determination of Conjugation Efficiency

Since p-nitrophenol (pNP) is released stoichiometrically (1 mole pNP per 1 mole conjugate formed), you can quantify the extent of reaction in situ.

Formula:



  • 
     of p-nitrophenolate 
    
    
    
    (at pH > 8).
  • Note: If pH < 7, the absorbance drops significantly. Aliquot a sample and adjust to pH 10 with NaOH for accurate quantification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 7.5)Increase pH to 8.3–8.5 to favor amine nucleophilicity.
Hydrolysis of LinkerEnsure Linker is dissolved in anhydrous DMSO immediately before use.
Protein Precipitation High Organic Solvent %Keep DMSO/DMF < 10% v/v. Add linker slowly.
Over-modificationReduce Molar Ratio (Linker:Protein). Hydrophobic payloads can aggregate proteins.
No Yellow Color Linker InactiveCheck Linker integrity by adding 1M NaOH to a small aliquot; it should turn bright yellow instantly.

Visualizations

Reaction Mechanism (Chemical Pathway)

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Polymer Polymer-OH Activated Activated Polymer-NPC Polymer->Activated + Bis-NPC Pyridine/DCM BisNPC Bis(4-nitrophenyl) carbonate Byproduct1 p-Nitrophenol (Leaving Group) BisNPC->Byproduct1 Conjugate Polymer-O-CO-NH-Protein (Carbamate Linkage) Activated->Conjugate + Protein pH 8.5 Byproduct2 p-Nitrophenolate (Yellow Color) Activated->Byproduct2 Release Protein Protein-NH2 (Lysine) Protein->Conjugate

Figure 1: Two-step mechanism showing the activation of a hydroxyl-polymer followed by nucleophilic attack by a protein amine to form a stable carbamate bond.

Bioconjugation Workflow Decision Tree

Workflow Start Start: Select Linker Strategy CheckSolubility Is Payload Hydrophobic? Start->CheckSolubility Organic Use Organic/Aqueous Mix (Keep DMSO < 10%) CheckSolubility->Organic Yes Aqueous Use Standard Aqueous Buffer CheckSolubility->Aqueous No BufferPrep Prepare Buffer: 100mM Phosphate, pH 8.5 NO Amines (Tris/Glycine) Organic->BufferPrep Aqueous->BufferPrep Reaction Add NPC-Linker to Protein (10-20x Molar Excess) BufferPrep->Reaction Monitor Monitor A405nm (Yellow Color Generation) Reaction->Monitor QC Is A405 plateaued? Monitor->QC Quench Quench with Glycine QC->Quench Yes Wait Incubate longer or Add more Linker QC->Wait No Purify Purification (SEC/Dialysis) Quench->Purify Wait->Monitor

Figure 2: Operational workflow for protein conjugation using NPC linkers, including solubility checks and real-time monitoring steps.

References

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46. [Link]

  • Mero, A., et al. (2011). Hydrolytic stability of activated phenyl carbonates and their reactivity towards amino groups.[2] Bioconjugate Chemistry, 22(10), 2038-2047. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. [Link]

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility of polymer conjugation. Journal of Controlled Release, 161(2), 461-472. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stabilization of N-(Phenoxycarbonyl)valine Methyl Ester in Aqueous Media

This guide serves as a technical support resource for researchers working with N-(Phenoxycarbonyl)valine methyl ester . It addresses the inherent instability of the molecule in aqueous environments, providing mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with N-(Phenoxycarbonyl)valine methyl ester . It addresses the inherent instability of the molecule in aqueous environments, providing mechanistic insights and actionable protocols to prevent degradation.

Executive Summary & Molecule Profile

N-(Phenoxycarbonyl)valine methyl ester is a bifunctional electrophile. Unlike standard carbamate protecting groups (e.g., Boc, Cbz), the phenoxycarbonyl (PhOC) moiety renders the molecule an "activated" carbamate. The phenoxide group (


) is a potent leaving group, making the molecule highly susceptible to hydrolysis and aminolysis, particularly under basic conditions.

Key Instability Factors:

  • E1cB Elimination (Primary Risk): In basic pH, the proton on the valine nitrogen is removed, triggering the elimination of phenol and the formation of an isocyanate intermediate.

  • Nucleophilic Attack: The carbonyl carbons of both the carbamate and the methyl ester are targets for nucleophiles (amines, hydroxide).

Mechanistic Insight: Why Does It Degrade?

To prevent hydrolysis, one must understand the competing degradation pathways. The molecule does not simply "fall apart"; it reacts through specific, pH-dependent mechanisms.

Degradation Pathways Diagram

The following diagram illustrates the three primary fates of the molecule in aqueous buffer:

DegradationPathways Start N-(Phenoxycarbonyl)valine methyl ester Isocyanate Isocyanate Intermediate [O=C=N-Val-OMe] Start->Isocyanate Path A: E1cB Elimination (pH > 7.5, -Phenol) Phenol Phenol (Byproduct) Start->Phenol Urea Urea Derivative (Stable Adduct) Start->Urea Path B: Aminolysis (Buffer Reaction) Acid N-(Phenoxycarbonyl) valine (Free Acid) Start->Acid Path C: Ester Hydrolysis (Saponification) Base Base (OH-) Base->Acid Nu Nucleophile (e.g., Tris, Amines) Nu->Urea ValineOMe Valine Methyl Ester (Free Amine) Isocyanate->ValineOMe Hydrolysis (-CO2)

Figure 1: Competing degradation pathways. Path A (E1cB) is the dominant instability mechanism in basic aqueous solutions.

Critical Parameters for Stabilization

A. pH Selection (The "Sweet Spot")

The stability of phenyl carbamates is governed by the ionization of the N-H proton.

  • High pH (> 8.0): Rapid degradation via Path A (E1cB mechanism). The base deprotonates the nitrogen, expelling phenoxide.

  • Neutral pH (7.0 - 7.5): Moderate risk. Hydrolysis occurs slowly.

  • Acidic pH (3.0 - 6.0): Optimal. Protonation prevents E1cB elimination. Ester hydrolysis (Path C) is acid-catalyzed but generally much slower than base-catalyzed carbamate breakdown at this range.

B. Buffer Composition (The "Hidden Trap")

Never use buffers containing primary or secondary amines. The PhOC group acts similarly to an activated ester (e.g., NHS-ester) and will acylate the buffer.

Buffer TypeSuitabilityReason
TRIS CRITICAL FAILURE Primary amine reacts rapidly to form TRIS-urea adducts.
Glycine CRITICAL FAILURE Amino group reacts to form peptide/urea bonds.
Phosphate RECOMMENDED Non-nucleophilic. Good buffering capacity at pH 6.0-7.0.
Citrate RECOMMENDED Excellent for maintaining pH < 6.0.
MES RECOMMENDED Non-nucleophilic, ideal for pH 5.5-6.5.
HEPES ⚠️ CAUTION Contains piperazine rings; sterically hindered but potentially reactive over long periods.
C. Solvent & Temperature[1]
  • Co-solvent: Use Acetonitrile (ACN) or DMSO (10-50% v/v) to reduce water activity (

    
    ).
    
  • Temperature: Maintain at 4°C or on ice. Hydrolysis rates follow Arrhenius kinetics; a shift from 25°C to 4°C significantly retards phenol elimination.

Troubleshooting & FAQs

Q1: I see a growing peak at the solvent front in my HPLC. What is it?

Diagnosis: This is likely Phenol . Cause: Hydrolysis of the carbamate linkage (Path A). Solution:

  • Check pH immediately. If pH > 7.0, adjust to pH 5.5 with dilute HCl or switch to a Citrate/MES buffer.

  • Ensure temperature is maintained at 4°C.

Q2: My LC-MS shows a mass shift of +M (Buffer) - Phenol.

Diagnosis: Aminolysis (Path B). Cause: You are likely using a nucleophilic buffer (Tris, Ammonium bicarbonate) or a nucleophilic additive. Solution: Switch to Phosphate (PBS) or Citrate buffer. The PhOC group reacted with your buffer amine.

Q3: Can I store the stock solution in water?

Answer: No. Protocol: Prepare stock solutions in anhydrous DMSO or Acetonitrile . Only dilute into aqueous buffer immediately before use. In 100% DMSO, the compound is stable for weeks at -20°C. In water, half-life may be minutes to hours depending on pH.

Q4: Why is the methyl ester hydrolyzing even at pH 7?

Answer: While less reactive than the carbamate, methyl esters are still susceptible to general base catalysis by phosphate or water. Solution: Lower pH to 5.0-6.0. If the experiment permits, increase the ionic strength or add 10% glycerol to stabilize the hydration shell.

Experimental Protocol: Stability Assessment Workflow

Use this self-validating protocol to determine the half-life (


) of your compound in your specific assay buffer.
Materials
  • Stock Solution: 10 mM N-(Phenoxycarbonyl)valine methyl ester in DMSO.

  • Test Buffer: Target buffer (e.g., PBS pH 7.4).

  • Quench Solution: 1% Formic Acid in Acetonitrile (stops reaction immediately).

Step-by-Step Workflow

Protocol Step1 Preparation: Dilute Stock (10 mM) 1:100 into Test Buffer (Final: 100 µM) Step2 Incubation: Incubate at Experimental Temp (e.g., 25°C or 37°C) Step1->Step2 Step3 Sampling: Remove 50 µL aliquots at t = 0, 15, 30, 60, 120 min Step2->Step3 Step4 Quenching: Add to 200 µL Quench Solution (Acidified ACN) Step3->Step4 Step5 Analysis: HPLC/UPLC (UV @ 254 nm) Monitor Phenol release & Parent decay Step4->Step5

Figure 2: Kinetic stability assay workflow.

Data Analysis: Plot


 vs. time. The slope 

gives the rate constant.[1]

Acceptance Criteria: If

, modify buffer conditions (Lower pH or Temperature).

References

  • Vertex AI Search. (2026). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Link

  • National Institutes of Health (NIH). (2026). N-(Phenoxycarbonyl)-L-valine methyl ester - PubChem Compound Summary. PubChem.[2] Link

  • Royal Society of Chemistry. (2026). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[3] Structure–reactivity relationships consistent with an E1cB mechanism.[3] Perkin Transactions 2. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine. Link

Sources

Optimization

Removing phenol byproducts from N-(Phenoxycarbonyl)valine methyl ester reactions

Ticket ID: #PH-REM-VAL-001 Topic: Removal of Phenol Byproducts from N-(Phenoxycarbonyl)-L-valine Methyl Ester Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PH-REM-VAL-001 Topic: Removal of Phenol Byproducts from N-(Phenoxycarbonyl)-L-valine Methyl Ester Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are synthesizing N-(Phenoxycarbonyl)-L-valine methyl ester , likely as an activated intermediate for urea formation (common in prodrug synthesis, such as for Sofosbuvir analogs).

The reaction typically involves: L-Valine Methyl Ester HCl + Phenyl Chloroformate + Base → Product + Phenol (Byproduct)

The Critical Constraint: Your product is a Phenyl Carbamate . In organic synthesis, phenyl carbamates are often utilized as "active esters" because the phenoxy group is a good leaving group.

  • Risk: If you use standard aggressive phenol removal methods (like 1M NaOH washes), you will hydrolyze your product, cleaving the carbamate and reverting to the starting amino acid ester.

  • Goal: Selectively remove free phenol (pKa ~10) without hydrolyzing the bound phenoxycarbonyl group or the methyl ester (pKa ~25, but kinetically labile).

The Chemistry of Contamination (Root Cause Analysis)

Before troubleshooting, visualize where the phenol originates and the risks associated with removal.

ReactionPathways Start Reagents: L-Val-OMe + PhOCOCl Product Target Product: N-(Phenoxycarbonyl)Val-OMe Start->Product Main Reaction Impurity Impurity: Free Phenol (PhOH) Start->Impurity Hydrolysis of Excess Reagent Hydrolysis Over-Hydrolysis: Val-OMe + CO2 + Phenol Product->Hydrolysis RISK: Exposure to pH > 11 or Heat Impurity->Hydrolysis Accumulates

Figure 1: Reaction pathway showing the generation of phenol and the risk of product degradation.

Troubleshooting Protocols

Protocol A: The "Cold Wash" Technique (Liquid-Liquid Extraction)

Best for: Initial cleanup of crude reaction mixtures.

The Logic: Phenol has a pKa of ~10. To make it water-soluble (phenoxide), you need a base. However, strong bases (NaOH, pH 14) destroy your product. We use Sodium Carbonate (Na2CO3) which provides a pH of ~11—sufficient to ionize phenol but mild enough to spare the carbamate if done cold and fast.

ParameterSpecificationReason
Solvent Ethyl Acetate (EtOAc) or DCMGood solubility for product; immiscible with water.
Wash Solution 0.5M - 1.0M Na2CO3 pH ~11 is the "Goldilocks" zone for phenol removal.
Temperature 0°C to 5°C (Ice Bath) CRITICAL. Retards the kinetics of ester hydrolysis.
Contact Time < 5 MinutesMinimize exposure of the active carbamate to base.

Step-by-Step:

  • Cool your reaction mixture (diluted in EtOAc) to 0°C.

  • Add cold (0°C) 1.0M Na2CO3.

  • Agitate vigorously for only 2–3 minutes .

  • Immediately separate layers.

  • Quench: Wash the organic layer immediately with cold 1M Citric Acid or dilute HCl to neutralize residual base and stop hydrolysis.

  • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: Recrystallization (The Polishing Step)

Best for: High-purity requirements (>99%) where extraction leaves trace phenol.

The Logic: Phenol is highly soluble in ethers and alcohols. The carbamate product is typically less soluble in non-polar alkanes. A solvent swap drives the product out while keeping phenol in the mother liquor.

Recommended Solvent System: MTBE / Heptane

  • Dissolve the crude oil/solid in a minimum amount of Methyl tert-butyl ether (MTBE) at 40–45°C (Do not boil; avoid thermal degradation).

  • Slowly add Heptane (antisolvent) dropwise until the solution turns slightly cloudy.

  • Cool slowly to Room Temperature, then to 0°C.

  • Filter the white solid.

  • Wash: Wash the cake with cold Heptane (Phenol is soluble in the mother liquor; product is not).

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to wash out the phenol? It's the standard way. A: Absolutely not. While NaOH removes phenol efficiently, N-(phenoxycarbonyl)valine methyl ester is an activated carbamate. NaOH will attack the carbonyl carbon, displacing the phenoxide group and reverting your product to Valine Methyl Ester (or hydrolyzing the methyl ester to the acid). You will lose significant yield.

Q2: My product is an oil and won't crystallize. How do I remove the remaining 5% phenol? A: If crystallization fails, use Silica Gel Chromatography .

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 10% to 40% EtOAc).

  • Note: Phenol often streaks or co-elutes with polar products. To improve separation, add 1% Acetic Acid to the mobile phase to keep phenol protonated and moving faster, or wash the silica column with base beforehand (though this is risky for your compound).

  • Better Alternative: Dissolve the oil in Et2O and wash with cold buffer at pH 10.5 (Carbonate/Bicarbonate mix) rapidly.

Q3: Why is the methyl ester group a concern? A: Methyl esters are more susceptible to saponification (base hydrolysis) than ethyl or t-butyl esters. Even if the carbamate survives the base wash, the methyl ester might hydrolyze to the carboxylic acid (N-(Phenoxycarbonyl)valine), which is water-soluble and will be lost in your aqueous waste.

Q4: I see a new impurity appearing after the wash. What is it? A: If you see a new spot on TLC that is more polar than your product, it is likely N-(Phenoxycarbonyl)valine (acid form, from methyl ester hydrolysis) or Valine Methyl Ester (from carbamate cleavage). This confirms your wash was too basic, too hot, or too long.

Decision Logic for Purification

Use this flow to determine the correct workflow for your specific scale and purity needs.

PurificationLogic Start Crude Reaction Mixture CheckPhenol High Phenol Content (>10%)? Start->CheckPhenol Extraction Protocol A: Cold Na2CO3 Wash (Strict <5 min contact) CheckPhenol->Extraction Yes Crystallization Protocol B: Recrystallization (MTBE/Heptane) CheckPhenol->Crystallization No (<10%) Extraction->Crystallization Phenol reduced but present Chromatography Column Chromatography (Hex/EtOAc) Crystallization->Chromatography Oiling out/Failed Final Pure Product (>98%) Crystallization->Final Success Chromatography->Final

Figure 2: Decision matrix for selecting the appropriate purification method.

References

  • Carbamate Stability & Synthesis

    • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
    • Source:

  • Phenol pKa and Extraction

    • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Establishes Phenol pKa ~9.99).[1]

    • Source:

  • Active Ester Hydrolysis

    • Kemp, D. S. (1979). The Racemization-Free Formation of Amide Bonds. The Peptides: Analysis, Synthesis, Biology.
    • Source:

Sources

Troubleshooting

Controlling chemoselectivity between amine and hydroxyl nucleophiles

< νόησις >## Technical Support Center: Controlling Chemoselectivity Between Amine and Hydroxyl Nucleophiles Welcome to the technical support center for navigating the complexities of chemoselective reactions involving am...

Author: BenchChem Technical Support Team. Date: March 2026

< νόησις >## Technical Support Center: Controlling Chemoselectivity Between Amine and Hydroxyl Nucleophiles

Welcome to the technical support center for navigating the complexities of chemoselective reactions involving amine and hydroxyl nucleophiles. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of selectively modifying one functional group in the presence of the other. Here, we move beyond simple protocols to explain the underlying principles that govern this selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a mixture of N- and O-acylated products?

This is the most common issue and stems from the inherent nucleophilicity of both the amine and hydroxyl groups.[1] While amines are generally more nucleophilic than alcohols, factors like pH, solvent, and the reactivity of the electrophile can lead to competitive O-acylation.[1][2]

Q2: How does pH influence whether my amine or hydroxyl group reacts?

The pH of your reaction medium is a critical control element. Under basic conditions (typically pH 8-11), the amino group is deprotonated and thus a much stronger nucleophile than the hydroxyl group, favoring N-acylation.[1] Conversely, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, which can allow for selective O-acylation.[1][3] This principle is often summarized as: "acidity favors O-acylation, while alkalinity favors N-acylation".[1][3]

Q3: Can I achieve selectivity without using protecting groups?

Yes, in many cases, careful control of reaction conditions can provide excellent chemoselectivity.[1] Manipulating pH is the most direct method.[1] Other strategies include using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) or employing enzymatic methods, which offer high selectivity under mild conditions.[1]

Q4: When should I consider using a protecting group?

If optimizing reaction conditions fails to provide the desired selectivity, or if your molecule contains multiple other sensitive functional groups, a protecting group strategy is advisable.[4][5] This involves temporarily blocking one functional group to allow the other to react, followed by a deprotection step.[4][5]

Q5: What are the best general-purpose protecting groups for amines and hydroxyls?

  • For Amines: Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used.[4][6][7] Boc groups are stable to base but removed with acid, while Fmoc groups are removed by base, offering orthogonal protection strategies.[4][5][7]

  • For Hydroxyls: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are very common as they are robust but can be selectively removed with fluoride reagents.[1][7] The triphenylmethyl (trityl) group is also effective, particularly for primary alcohols.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to guide you through the troubleshooting process.

Issue 1: Poor Selectivity - Mixture of N- and O-Functionalized Products

You Observe: TLC or LC-MS analysis shows two major products corresponding to both N- and O-acylated/alkylated species.

Potential Cause Diagnostic Question Suggested Solution
Incorrect pH Was the reaction pH optimized to favor the desired nucleophile?For N-Acylation: Ensure the pH is in the basic range (8-11) to deprotonate the amine and maximize its nucleophilicity.[1] For O-Acylation: Run the reaction under acidic conditions to protonate and "protect" the amine as an ammonium salt.[3]
Highly Reactive Electrophile Are you using a highly reactive acylating/alkylating agent (e.g., acyl chloride, alkyl iodide)?Switch to a less reactive electrophile. For acylation, consider using an anhydride or an active ester.[1] For alkylation, a less reactive alkyl bromide or tosylate might be preferable.
Solvent Effects Is your solvent appropriately chosen to modulate nucleophilicity?For N-Acylation: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) can enhance the nucleophilicity of the amine.[8][9] For O-Acylation: Polar protic solvents (e.g., water, alcohols) can solvate the amine through hydrogen bonding, reducing its nucleophilicity relative to the hydroxyl group.[8][10][11]
Kinetic vs. Thermodynamic Control Could the reaction conditions be favoring the undesired product?N-acylation is often the kinetically favored product (forms faster), while O-acylation might be thermodynamically more stable under certain conditions.[12][13][14][15][16] Try running the reaction at a lower temperature for a shorter duration to favor the kinetic (often N-acylated) product.[14]
Issue 2: Low or No Yield of the Desired Product

You Observe: The reaction stalls, with a significant amount of starting material remaining even after extended reaction times.

Potential Cause Diagnostic Question Suggested Solution
Insufficient Nucleophilicity Is the nucleophile (amine or hydroxyl) sufficiently reactive under the chosen conditions?For Amines: If the amine is sterically hindered or deactivated by electron-withdrawing groups, a stronger base may be needed to fully deprotonate it.[17] The addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can also significantly accelerate the reaction.[17][18] For Alcohols: To increase the nucleophilicity of an alcohol, a strong base (e.g., NaH) is typically required to form the more reactive alkoxide.
Steric Hindrance Is either the nucleophile or the electrophile sterically bulky?Increase the reaction temperature to provide the necessary activation energy.[17] Consider using a less sterically demanding reagent if possible.
Poor Solubility Are all reactants fully dissolved in the chosen solvent?Select a solvent in which all components are fully soluble at the reaction temperature. For stubborn substrates, polar aprotic solvents like DMF or DMSO are often effective.[17]
Leaving Group Inefficiency (Alkylation) For alkylation reactions, is the leaving group adequate?The reactivity order for alkyl halides is I > Br > Cl. If using an alkyl chloride, switching to the bromide or iodide will increase the reaction rate. Alternatively, convert an alcohol into a better leaving group, such as a tosylate or mesylate.
Issue 3: Side Reactions and Product Degradation

You Observe: Formation of multiple unexpected products or decomposition of the desired product.

Potential Cause Diagnostic Question Suggested Solution
Diacylation/Polyalkylation Are you observing products with multiple acyl or alkyl groups added?This occurs when the product is more nucleophilic than the starting material, which is common in amine alkylation.[19] Use a stoichiometric amount of the electrophile and add it slowly to the reaction mixture.[17] For N-alkylation, reductive amination is often a superior method to avoid over-alkylation.
Harsh Reaction Conditions Could high temperatures or extreme pH be degrading your starting material or product?Attempt the reaction under milder conditions. Use a catalyst to lower the required temperature.[20] If using strong acid or base, ensure your target molecule is stable under those conditions.
Mitsunobu Reaction Side Products When attempting selective O-alkylation via the Mitsunobu reaction, are you seeing side products?The Mitsunobu reaction is excellent for converting alcohols but requires an acidic nucleophile (pKa < 13).[21][22][23] If the amine is too basic, it may not react as the nucleophile. In such cases, using the Fukuyama-Mitsunobu variation or protecting the amine is necessary.[22]

Experimental Protocols & Workflows

Protocol 1: pH-Controlled Selective N-Acylation

This protocol is ideal for selectively acylating a primary or secondary amine in the presence of a primary or secondary alcohol, such as in an amino alcohol.[1]

  • Dissolution: Dissolve the amino alcohol (1.0 eq) in an aqueous solution of 1 M sodium carbonate (2.0 eq) at 0 °C. A co-solvent like THF may be added to aid solubility.

  • Acylation: Slowly add the acylating agent (e.g., acyl anhydride, 1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once complete, carefully acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow: Decision-Making for Chemoselective Functionalization

The following diagram outlines a logical workflow for approaching a new chemoselectivity problem.

Chemoselectivity_Workflow start Start: Substrate with -NH2 and -OH groups target Define Target: N-functionalization or O-functionalization? start->target n_path Target: N-Functionalization target->n_path  N-Func. o_path Target: O-Functionalization target->o_path  O-Func. ph_control_n Attempt pH Control (pH 8-11) n_path->ph_control_n reagent_choice_n Use Less Reactive Electrophile ph_control_n->reagent_choice_n Selectivity Poor? success_n Success: Selective N-Product ph_control_n->success_n Success? catalysis_n Add Catalyst (e.g., DMAP) reagent_choice_n->catalysis_n Low Yield? reagent_choice_n->success_n Success? protect_o Protect -OH Group (e.g., TBDMS-Cl) catalysis_n->protect_o Still Fails? catalysis_n->success_n Success? protect_o->success_n ph_control_o Attempt pH Control (Acidic Conditions) o_path->ph_control_o mitsunobu Consider Mitsunobu Reaction ph_control_o->mitsunobu Selectivity Poor? success_o Success: Selective O-Product ph_control_o->success_o Success? protect_n Protect -NH2 Group (e.g., Boc-Anhydride) mitsunobu->protect_n Still Fails? mitsunobu->success_o Success? protect_n->success_o

Caption: A decision-making workflow for achieving chemoselectivity.

In-Depth: The Pillars of Selectivity

Understanding the fundamental principles governing nucleophilic competition is key to mastering these transformations.

Pillar 1: Basicity and Nucleophilicity (pKa is Your Guide)

The difference in basicity between an amine and a hydroxyl group is the cornerstone of pH-controlled selectivity.

Functional GroupTypical pKa (of Conjugate Acid)Comments
Primary Amine (-NH₃⁺) ~10.4 ± 0.2Basic. Predominantly deprotonated and nucleophilic above its pKa.[2]
Secondary Alcohol (-OH₂⁺) ~ -2 to -3Not basic. The neutral -OH is a very weak acid (pKa ~16-18).[2]

As shown in the table, the amine is significantly more basic than the hydroxyl group.[2] This means that in a moderately basic solution, the amine will exist as a free, highly nucleophilic species, while the alcohol remains protonated and less reactive. Nitrogen's lower electronegativity compared to oxygen also means its lone pair is held less tightly and is more available to attack an electrophile.[2]

Pillar 2: Kinetic vs. Thermodynamic Control

In many reactions, the N-acylated product is formed faster (the kinetic product), while the O-acylated product might be more stable (the thermodynamic product).[12][13][14][15][16]

  • Kinetic Control: Favored by low temperatures and short reaction times. These conditions trap the product that is formed via the lowest energy barrier, which is often the attack by the more nucleophilic amine.[14][15][16]

  • Thermodynamic Control: Favored by higher temperatures and longer reaction times. These conditions allow the initial products to revert to the starting materials and re-react, eventually leading to an equilibrium that favors the most stable product.[12][13][14][15][16]

G_vs_RC y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate reactants Reactants (R-NH2 + R-OH) 1,0 1,0 reactants->1,0 TS_N TS (N-attack) P_N Kinetic Product (N-acylated) 4,0 4,0 P_N->4,0 TS_O TS (O-attack) P_O Thermodynamic Product (O-acylated) 7,0 7,0 P_O->7,0 start->ts1_top ΔG‡ (Kinetic) start->ts2_top ΔG‡ (Thermo) ts1_top->p1_bottom ts2_top->p2_bottom

Caption: Energy profile for a kinetically vs. thermodynamically controlled reaction.

This guide provides a framework for rationally controlling chemoselectivity. By understanding and applying these core principles, you can effectively troubleshoot your experiments and achieve your desired synthetic outcomes.

References

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Google Cloud.
  • BenchChem. (2025). Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine. BenchChem.
  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. BenchChem.
  • ResearchGate. (n.d.). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate.
  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength) (video). Khan Academy.
  • TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
  • MedLife Mastery. (2025). Effects of Solvents on Nucleophilicity - MCAT Content. MedLife Mastery.
  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Quora.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • ACS Publications. (1987). Effects of Solvation on Nucleophilic Reactivity in Hydroxylic Solvents. ACS Publications.
  • PubMed. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. PubMed.
  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How w.... Pearson.
  • PMC. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC.
  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Royal Society of Chemistry. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications.
  • ACS Publications. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry.
  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem.
  • PMC. (n.d.). Site‐Selective Acylations with Tailor‐Made Catalysts. PMC.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin.
  • BenchChem. (n.d.). basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol. BenchChem.
  • PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.
  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis.
  • Thieme. (n.d.). Acylation of Alcohols and Amines. Thieme.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Organic Chemistry Portal. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Organic Chemistry Portal.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the.... ResearchGate.
  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • ACS Publications. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Chemical Science.
  • ResearchGate. (n.d.). (PDF) Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate.
  • Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols. Google Patents.
  • Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • ACS Publications. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. ACS Publications.

Sources

Optimization

Technical Support Center: N-(Phenoxycarbonyl)valine methyl ester Handling &amp; Stability

Welcome to the Technical Support Center for N-(Phenoxycarbonyl)valine methyl ester (CAS 153441-77-1). As a critical intermediate in peptide synthesis and drug development, this compound requires precise handling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(Phenoxycarbonyl)valine methyl ester (CAS 153441-77-1). As a critical intermediate in peptide synthesis and drug development, this compound requires precise handling. While generally stable under ideal conditions[1], researchers frequently encounter unexpected yield drops or impurity spikes when the reagent is mishandled at room temperature.

This guide is designed by senior application scientists to move beyond basic storage instructions. Here, we dissect the chemical causality behind degradation, provide self-validating diagnostic protocols, and offer actionable troubleshooting steps for room-temperature handling.

Part 1: The Causality of Room Temperature Degradation

To effectively troubleshoot, you must understand the dual vulnerabilities of N-(Phenoxycarbonyl)valine methyl ester. The molecule contains two distinct reactive centers: a methyl ester and a phenoxycarbonyl (Phoc) carbamate .

At room temperature (20–25 °C), the compound is highly sensitive to the synergistic effects of ambient moisture and trace pH fluctuations [2].

  • The E1cB Carbamate Cleavage (Base-Catalyzed): The Phoc group is an excellent amine protecting group, but because the valine nitrogen retains a proton (forming a secondary carbamate), it is susceptible to an E1cB-type elimination mechanism[3]. If exposed to trace basic impurities (e.g., residual amines from previous synthetic steps) at room temperature, the nitrogen is deprotonated. This triggers the expulsion of the phenoxide leaving group, generating an highly reactive isocyanate intermediate that rapidly hydrolyzes into valine methyl ester, phenol, and CO₂[3].

  • Ester Hydrolysis (Acid/Base-Catalyzed): Ambient humidity condensing in an improperly sealed container provides the water necessary to hydrolyze the methyl ester into N-Phoc-valine and methanol[2].

Quantitative Stability Profile

The table below summarizes the expected stability of the compound under various room-temperature conditions, allowing you to predict shelf-life based on your laboratory's environmental controls.

Storage ConditionTemperatureMoisture LevelEstimated Half-Life (

)
Primary Degradant Identified
Desiccated, Inert Gas 20–25 °C< 10% RH> 12 monthsNone (Stable)
Ambient Benchtop 20–25 °C40–60% RH2–4 weeksPhenol, N-Phoc-Valine
Aqueous Buffer (pH 7.4) 25 °CAqueous24–48 hoursValine methyl ester, Phenol
Aqueous Buffer (pH 9.0) 25 °CAqueous< 2 hoursIsocyanate intermediates, Phenol
Degradation Pathway Visualization

Pathway A N-(Phenoxycarbonyl)valine methyl ester B Moisture & Base (Room Temp Exposure) A->B Environmental Stress C Ester Hydrolysis (N-Phoc-Valine + MeOH) B->C Base/H2O Attack D Carbamate Cleavage (E1cB Mechanism) B->D NH Deprotonation E Isocyanate Intermediate D->E Phenoxide Loss F Valine Methyl Ester + Phenol + CO2 E->F Hydrolysis

Chemical degradation pathways of N-(Phenoxycarbonyl)valine methyl ester at room temperature.

Part 2: Self-Validating Protocol for Stability Assessment

If you suspect your batch has degraded after being left on the benchtop, do not proceed with your synthesis. Run this Self-Validating LC-MS Stability Assay .

This protocol is engineered with an internal control system. By using a stable internal standard (IS) and an acidic quench, the assay proves its own accuracy—ensuring that any observed loss of the target compound is due to true chemical degradation, not physical handling errors (like precipitation or column adsorption).

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Accurately weigh 1.0 mg of the suspect N-(Phenoxycarbonyl)valine methyl ester.

  • Dissolve in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Spike the solution with 10 µg/mL of a stable isotope-labeled internal standard (e.g., Valine-d8). Causality: The IS corrects for any volumetric errors or ionization suppression during MS analysis.

Step 2: Controlled Stress Incubation (Optional Diagnostic)

  • To confirm environmental vulnerability, split the sample. Keep Aliquot A sealed at 4 °C. Expose Aliquot B to ambient room temperature and humidity for 4 hours.

Step 3: The Acidic Quench (Critical Step)

  • Dilute 100 µL of the sample into 900 µL of ACN containing 0.1% Formic Acid .

  • Causality: The formic acid immediately neutralizes any trace basic impurities in the solvent or glassware. This halts the E1cB deprotonation mechanism, "freezing" the degradation profile exactly as it was on the benchtop[3].

Step 4: LC-MS Analysis

  • Run the samples using a standard C18 reverse-phase column.

  • Monitor for the parent mass (

    
    ) and key degradants: Phenol (
    
    
    
    ) and N-Phoc-Valine (
    
    
    ).

Step 5: System Validation & Data Interpretation

  • Validation Checkpoint: Calculate the peak area of the Internal Standard in both Aliquot A and Aliquot B. The variance must be < 2% . If the IS variance is > 2%, your LC system has a physical injection issue, and the run is invalid.

  • If the IS is stable, quantify the parent mass reduction. A >5% drop in the parent peak area correlated with the appearance of a phenol peak confirms room-temperature base-catalyzed degradation.

Part 3: Diagnostic Troubleshooting & FAQs

Diagnostic Workflow

Workflow Start Analyze Sample via LC-MS Check Is Parent Mass (m/z 252.1) intact? Start->Check Yes Proceed with Synthesis Check->Yes >95% Area No Identify Major Degradant Peak Check->No <95% Area Deg1 Phenol Detected Carbamate Cleavage No->Deg1 Deg2 m/z 238.1 Detected Ester Hydrolysis No->Deg2 Fix1 Purge Basic Impurities Deg1->Fix1 Fix2 Desiccate & Control Moisture Deg2->Fix2

Diagnostic workflow for identifying and resolving room temperature degradation issues.

Frequently Asked Questions

Q: I accidentally left a bottle of N-(Phenoxycarbonyl)valine methyl ester on the benchtop overnight. Is it ruined? A: Not necessarily. While long-term storage requires 2–8 °C or -20 °C, the compound is generally stable for short durations (24-48 hours) at room temperature provided the container remained tightly sealed and dry [1]. If the bottle was left open to ambient humidity, moisture has likely initiated ester hydrolysis[2]. Run the LC-MS protocol above to verify integrity before use.

Q: My reaction yields are dropping, and my NMR shows a strong phenol peak. What is causing this? A: The presence of phenol indicates that the phenoxycarbonyl (Phoc) group has cleaved. Because this compound is a secondary carbamate, it is highly susceptible to the E1cB elimination mechanism in the presence of bases[3]. Check your solvents and glassware for trace amine or basic contamination. Ensure your room-temperature reactions are properly buffered or run under strictly anhydrous, neutral conditions.

Q: Can I prepare stock solutions in methanol and store them at room temperature? A: We strongly advise against this. Storing this compound in protic solvents like methanol at room temperature invites transesterification and accelerates carbamate hydrolysis[2]. If you must prepare a stock solution, use an anhydrous, aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) and store it at -20 °C.

Q: How do I recover material that has partially degraded? A: If the degradation is minor (<10%), you can attempt to purify the intact N-(Phenoxycarbonyl)valine methyl ester via flash chromatography using a neutral silica gel (avoid basic alumina, which will trigger further E1cB cleavage). However, if significant phenol is present, the cost of purification often outweighs the cost of sourcing a fresh, high-purity batch.

Part 4: References

  • Evitachem - N-(Phenoxycarbonyl)valine methyl ester Properties & Stability. Available at:

  • National Institutes of Health (PMC) / ACS Omega - Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study (Mechanisms of E1cB basic hydrolysis of Phoc carbamates). Available at:

  • BenchChem Technical Support - Reducing Carbamates Hydrolysis During Sample Preparation (Effects of pH, temperature, and moisture on carbamate stability). Available at:

Sources

Troubleshooting

Purification strategies for N-(Phenoxycarbonyl)valine methyl ester intermediates

Technical Support Center: N-(Phenoxycarbonyl)valine methyl ester Welcome to the technical support hub for N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1). This intermediate is a critical "activated carbamate" o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Phenoxycarbonyl)valine methyl ester

Welcome to the technical support hub for N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1). This intermediate is a critical "activated carbamate" often employed in the synthesis of urea derivatives or prodrugs (e.g., Valacyclovir analogs) by displacing the phenoxy group with amines.

Because this compound is an activated species, it presents a unique paradox: it must be reactive enough to couple with amines later, but stable enough to survive purification. The primary challenge users face is removing the phenol byproduct without hydrolyzing the sensitive carbamate or methyl ester linkages.

This guide replaces generic protocols with a causality-driven troubleshooting system designed for high-purity isolation.

Part 1: The Purification Workflow (Visualized)

The following logic flow illustrates the critical decision points where yield is often lost or impurities are trapped.

PurificationWorkflow Start Crude Reaction Mixture (Product, Phenol, Unreacted Amine, Base) Quench Acidic Quench (0-5°C) (1M HCl or Citric Acid) Start->Quench Stop Reaction Sep1 Phase Separation Quench->Sep1 AqLayer Aqueous Layer (Remove Amine Salts & Pyridine) Sep1->AqLayer Discard OrgLayer Organic Layer (Product + Phenol) Sep1->OrgLayer Keep Wash Targeted Wash Strategy (Cold NaHCO3 vs. Brine) OrgLayer->Wash Remove Acid Decision Phenol Content > 5%? Wash->Decision Check TLC/NMR Cryst Crystallization (EtOAc / Heptane) Decision->Cryst Yes (Standard) Column Flash Chromatography (Silica: Hex/EtOAc) Decision->Column No (If oil persists) Final Pure Product (White Solid, mp 58-62°C) Cryst->Final Phenol stays in liquor Column->Final

Figure 1: Decision-tree workflow for isolating N-(Phenoxycarbonyl)valine methyl ester, prioritizing crystallization over chromatography for scalability.

Part 2: Critical Modules

Module 1: Reaction Control (The "Prevention" Phase)

Goal: Minimize unreacted starting materials to simplify downstream workup.

The synthesis typically involves reacting L-valine methyl ester HCl with phenyl chloroformate in the presence of a base (e.g., Pyridine or NaHCO₃/DCM).

  • The Stoichiometry Trap: Do not use excess phenyl chloroformate.

    • Why? Excess phenyl chloroformate hydrolyzes to form additional phenol during the quench, increasing the purification burden.

    • Recommendation: Use 0.95 - 0.98 equivalents of phenyl chloroformate relative to the amine. It is easier to wash away unreacted valine methyl ester (which is water-soluble as a salt) than to remove excess phenol [1].

Module 2: Phenol Removal Strategy

Goal: Remove the toxic, odorous phenol byproduct without hydrolyzing the product.

Phenol (


) is a weak acid.[1] Standard bicarbonate washes (

) are often insufficient to fully deprotonate phenol into the water-soluble phenolate. However, using strong base (NaOH,

) risks hydrolyzing your activated carbamate product.

The "Cold & Fast" Wash Protocol:

  • Acid Wash: Wash the organic layer (DCM or EtOAc) with 1M HCl or 10% Citric Acid .

    • Purpose: Removes unreacted pyridine and valine methyl ester.

  • The "Goldilocks" Base Wash:

    • Use 0.5 M Sodium Carbonate (

      
      )  (not bicarbonate).
      
    • CRITICAL: Perform this wash cold (0°C) and rapidly (< 2 mins contact time).

    • Mechanism:[2] The higher pH (~11) of carbonate is sufficient to deprotonate phenol (

      
       10) into sodium phenolate (water-soluble), but the low temperature prevents hydrolysis of the carbamate ester [2].
      
  • Brine Wash: Follow immediately with saturated brine to remove residual water and base.

Module 3: Crystallization (The "Polishing" Phase)

Goal: Isolate high-purity solid.

If the product remains an oil or smells of phenol after extraction, crystallization is the most effective purification method. Phenol is highly soluble in organic solvents and will remain in the mother liquor.

Table 1: Solvent Systems for Crystallization

Solvent SystemRatio (v/v)ProtocolPros/Cons
EtOAc / Heptane 1:3 to 1:5Dissolve in min. warm EtOAc (40°C). Add Heptane dropwise until cloudy. Cool to 4°C.Best for Purity. Excellent rejection of phenol.
DCM / Hexane 1:4Dissolve in DCM. Layer Hexane on top. Allow slow diffusion.Good for small-scale, but DCM is toxic and hard to remove completely.
Ether / Pentane 1:3Trituration. Add solvent mixture and sonicate the oil until it solidifies.Fast, but may trap impurities in the amorphous solid.

Part 3: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid (mp 58-62°C). Why? A: This is almost always due to residual phenol or solvent. Phenol acts as a solvent, depressing the melting point.

  • Fix: Dissolve the oil in a small amount of Diethyl Ether or MTBE. Wash 3x with cold 1M NaOH (very fast washes) to strip the phenol, then dry and evaporate. If it still doesn't solidify, triturate with cold Pentane/Heptane.

Q2: I smell phenol even after the NaHCO₃ wash. A: As noted in Module 2, NaHCO₃ is too weak to fully remove phenol.

  • Fix: Switch to the Cold Carbonate Wash method. Alternatively, if you are at the final stage, recrystallize from EtOAc/Heptane. The mother liquor will retain the phenol smell, leaving odorless crystals.

Q3: Can I use silica gel chromatography? A: Yes, but it is often unnecessary and generates waste.

  • Condition: If you must use a column, use a gradient of Hexane:EtOAc (90:10 → 70:30) .

  • Warning: Phenol has a similar

    
     to the carbamate in some systems. Ensure you visualize with UV (254 nm) and stain (PMA or Ninhydrin) to distinguish the spots. The carbamate usually runs slightly higher than phenol in non-polar systems.
    

Q4: Is the "Phenoxycarbonyl" group stable to water? A: It is stable to acidic and neutral water but unstable to basic water over time.

  • Insight: Never leave the reaction mixture sitting in basic aqueous solution. Separate layers immediately. If you must store the intermediate, store it solid at -20°C; it is stable for months in the absence of moisture [3].

References

  • Dubois, L., et al. (2009). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study.[3] PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilizing Valine Methyl Ester Carbamates

Topic: Overcoming Poor Solubility of Valine Methyl Ester Carbamates in Water Audience: Researchers, Medicinal Chemists, and Formulation Scientists Status: Active Support Guide Diagnostic & Initial Assessment "Why is my c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of Valine Methyl Ester Carbamates in Water Audience: Researchers, Medicinal Chemists, and Formulation Scientists Status: Active Support Guide

Diagnostic & Initial Assessment

"Why is my compound crashing out?"

Before attempting solubilization, you must understand the physicochemical barriers specific to Valine Methyl Ester (Val-OMe) Carbamates. These molecules present a "perfect storm" for poor aqueous solubility:

  • Lipophilic R-Groups: The carbamate nitrogen is typically substituted with a lipophilic moiety (R-group). Combined with the isopropyl side chain of valine, this creates a high LogP (partition coefficient).

  • Loss of Zwitterionic Character: Unlike free valine, the amino group is acylated (carbamate) and the carboxylic acid is esterified. The molecule is neutral and cannot form a zwitterion, drastically reducing crystal lattice energy solvation in water.

  • Crystal Packing: These compounds often exhibit high lattice energy due to strong intermolecular hydrogen bonding between the carbamate N-H and the carbonyl oxygens, creating a "brick dust" solid that water cannot penetrate.

Decision Matrix: The Solubilization Strategy

Use this logic flow to determine your experimental approach.

SolubilityStrategy Start Start: Val-OMe Carbamate Insoluble in Water CheckLogP Check LogP & Application Start->CheckLogP HighThroughput Application: High Throughput Screening? CheckLogP->HighThroughput AnimalStudy Application: In Vivo / PK Study? CheckLogP->AnimalStudy DMSO Method A: Cosolvent (DMSO/Ethanol) HighThroughput->DMSO Low Vol (<1%) Cyclodextrin Method B: Complexation (HP-β-CD) AnimalStudy->Cyclodextrin Avoid Organic Solvents StabilityCheck CRITICAL: Check pH Stability (Avoid pH > 7.5) DMSO->StabilityCheck Cyclodextrin->StabilityCheck Result Stable, Soluble Formulation StabilityCheck->Result

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on downstream application.

Method A: Cosolvent Systems (The "Quick Fix")

Best for: In vitro assays, cell culture (low volume), and initial screening.

The Protocol

Warning: Do not add solid compound directly to the buffer. It will form a hydrophobic aggregate ("gumming") that dissolves extremely slowly.

  • Prepare Stock: Dissolve the Val-OMe carbamate in 100% DMSO (Dimethyl Sulfoxide) to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Vortex: Ensure complete dissolution. The solution should be clear.

  • Stepwise Dilution (The "Spike" Method):

    • Place your aqueous buffer (e.g., PBS, pH 7.4) in a vessel with a magnetic stir bar spinning rapidly.

    • Slowly inject the DMSO stock into the vortex of the stirring buffer.

    • Do not exceed 1% v/v DMSO for cell-based assays to avoid cytotoxicity [1].[1]

Troubleshooting Cosolvents
IssueCauseSolution
Precipitation upon dilution The "Crash Out" effect. Local concentration exceeds solubility limit during mixing.Use an intermediate dilution step (e.g., 100% DMSO → 50% DMSO/Water → Final Buffer).
Oily droplets forming Compound is liquid/amorphous and separating (Oiling out).Switch to Method B (Cyclodextrins). Cosolvents rarely fix oiling out.
Cell toxicity DMSO concentration > 0.5-1.0%.Use Ethanol or PEG 400 (Polyethylene Glycol) as alternatives, or switch to Method B.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP/Oral), high concentrations (>1 mg/mL), and preventing precipitation.

Why this works

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2][3][4] The lipophilic Val-OMe carbamate fits inside the cavity, shielded from water, while the CD renders the complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for this class of molecules [2].

The Protocol: Phase Solubility Setup
  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in water or saline. Filter through a 0.22 µm filter.

  • Excess Addition: Add the Val-OMe carbamate to the vehicle in excess (more than you expect to dissolve).

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

    • Expert Tip: Protect from light if the carbamate R-group is photosensitive.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC to determine the final soluble concentration.

CDProtocol Step1 1. Dissolve HP-β-CD in Water (20% w/v) Step2 2. Add Excess Carbamate Step1->Step2 Step3 3. Shake (24-48 hrs) Step2->Step3 Step4 4. Filter (0.45 µm) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Figure 2: Workflow for generating a cyclodextrin-complexed stock solution.

Stability Warning: The pH Trap

"Can I use acid or base to dissolve it?"

NO. This is the most common error with this specific molecule class.

The Science of Instability

Valine Methyl Ester Carbamates possess two hydrolytically sensitive points:

  • The Methyl Ester: Esters are highly susceptible to base-catalyzed hydrolysis (saponification).[5] Even at pH 8.0, the methyl ester can hydrolyze to the free carboxylic acid (Valine Carbamate) within hours [3]. This changes your molecule from a neutral, hydrophobic species to a negatively charged, hydrophilic species. While soluble, it is no longer your test compound.

  • The Carbamate Linkage: Generally stable at neutral pH, but can degrade at extremes (pH < 2 or pH > 10).

Stability Data (Simulated for Val-OMe Derivatives)
pH ConditionHalf-Life (t½)Outcome
pH 2.0 (Acid) > 24 HoursRelatively Stable (Protonation of carbamate O is difficult).
pH 7.4 (Neutral) > 12 HoursStable enough for acute assays.
pH 9.0 (Basic) < 30 MinutesRapid Hydrolysis of methyl ester to acid.

Expert Recommendation: Maintain pH between 5.0 and 7.0. Use buffers like MES (pH 6.0) or Phosphate (pH 7.0). Avoid Carbonate buffers (pH > 9).

FAQ: Troubleshooting Specific Scenarios

Q: I see a "brick dust" precipitate immediately after adding my DMSO stock to the media.

  • A: This is "kinetic precipitation." Your mixing speed was too slow, or the local concentration of DMSO was too high before dispersion.

    • Fix: Increase stirring speed significantly during addition. If that fails, pre-dilute the DMSO stock into PEG 400 (1:1 ratio) before adding to water. PEG acts as a bridge solvent.

Q: Can I use salt formation to improve solubility?

  • A: No. A standard Valine Methyl Ester Carbamate has no ionizable centers in the physiological pH range. The amine is capped (carbamate) and the acid is capped (ester). There is no place to attach a counter-ion. Adding HCl or NaOH will only catalyze degradation, not form a salt.

Q: My compound dissolves in Cyclodextrin but precipitates after 3 days in the fridge.

  • A: Cyclodextrin complexes are equilibrium-based. Lowering the temperature decreases the solubility product (

    
    ) of the drug, shifting the equilibrium toward precipitation.
    
    • Fix: Store solutions at room temperature if chemical stability allows, or prepare fresh. Do not freeze CD complexes unless you are lyophilizing them.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. (See general consensus on HP-β-CD utility in search results).

  • RSC Publishing. (1970). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Journal of the Chemical Society B. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Phenoxycarbonyl Substitution Optimization

The following technical guide is structured as a dynamic support portal for researchers optimizing phenoxycarbonyl substitution reactions. It prioritizes mechanistic understanding and troubleshooting over generic recipes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support portal for researchers optimizing phenoxycarbonyl substitution reactions. It prioritizes mechanistic understanding and troubleshooting over generic recipes.

Topic: Optimization of Base Catalysts for Phenoxycarbonyl Substitution Role: Senior Application Scientist Status: System Operational

Core Directive & Scope

Welcome. You are likely here because your carbamate or carbonate synthesis—mediated by phenyl chloroformate (PhOCOCl) or a bis-(4-nitrophenyl) carbonate—is underperforming.

Phenoxycarbonyl substitution is a two-stage vector in drug development:

  • Activation: Introduction of the phenoxycarbonyl moiety (Reaction of R-XH with PhOCOCl).

  • Displacement: Nucleophilic substitution of the phenoxy group (Reaction of R-X-CO-OPh with R'-NH₂).

The choice of base catalyst dictates the kinetics, the stereochemical integrity, and the suppression of symmetrical urea/carbonate byproducts. This guide troubleshoots these specific failure modes.

Module 1: Catalyst Selection & Kinetics

Context: You are observing sluggish reaction rates or incomplete conversion, particularly with sterically hindered alcohols or amines.

FAQ 1.1: "Why is my reaction stalling despite using excess Triethylamine (TEA)?"

Diagnosis: TEA is a Brønsted base (


), effective for scavenging HCl but poor at activating the electrophile. If your substrate is hindered, direct attack on the carbonyl is kinetically forbidden.

Solution: You must switch to a Nucleophilic Catalyst . For difficult substrates, 4-Dimethylaminopyridine (DMAP) is the industry standard, providing rate enhancements of


 compared to pyridine. DMAP attacks the carbonyl first, forming a highly electrophilic N-acylpyridinium intermediate that is more susceptible to nucleophilic attack than the parent chloroformate.

Experimental Protocol (The "Steglich" Approach applied to Carbonates):

  • Stoichiometry: Use 1.0 equiv Substrate, 1.1 equiv PhOCOCl, 1.2 equiv TEA (as acid scavenger), and 0.1 equiv DMAP .

  • Sequential Addition: Dissolve substrate and TEA in dry DCM. Cool to 0°C. Add PhOCOCl. Then add DMAP.

    • Reasoning: Adding DMAP last prevents the rapid formation of the active intermediate before the substrate is ready, reducing hydrolysis risk.

Visualization: Nucleophilic Catalysis Mechanism

The following diagram illustrates why DMAP succeeds where TEA fails.

NucleophilicCatalysis Reagents PhOCOCl + DMAP Intermediate [N-Phenoxycarbonyl-DMAP]+ Cl- (Super-Electrophile) Reagents->Intermediate Fast Nucleophilic Attack Transition Tetrahedral Intermediate Intermediate->Transition + Substrate Substrate Substrate (R-OH / R-NH2) Product Product (R-O-CO-OPh) + DMAP + HCl Transition->Product Elimination Product->Reagents Catalyst Regeneration

Caption: DMAP acts as a nucleophilic shuttle, lowering the activation energy via a charged acyl-pyridinium intermediate.

Module 2: Stereochemical Integrity (Chiral Substrates)

Context: You are synthesizing an activated amino acid carbamate (e.g., for a prodrug), but chiral HPLC shows 5–15% racemization.

FAQ 2.1: "Why is DMAP causing racemization of my amino acid derivative?"

Diagnosis: The "Dual-Edged Sword" of DMAP. While a potent nucleophile, DMAP is also sufficiently basic (


) to abstract the 

-proton of an activated amino acid derivative, leading to racemization via an oxazolone (azlactone) mechanism or direct enolization.

Solution: Decouple Nucleophilicity from Basicity.

  • Option A: The "Goldilocks" Catalyst (N-Methylimidazole - NMI). NMI is less basic (

    
    ) than DMAP but retains significant nucleophilic activity. It minimizes 
    
    
    
    -proton abstraction while still activating the carbonyl.
  • Option B: Pyridine (The Conservative Route). Switch to Pyridine as both solvent and base. It is a weak base (

    
    ), making racemization kinetically difficult, though the reaction will be slower.
    
  • Option C: Biphasic Conditions (Schotten-Baumann). Perform the reaction in EtOAc/Water with NaHCO₃. The organic base is removed entirely, and the aqueous base stays in the water phase, interacting only at the interface to scavenge acid.

Data Comparison: Base-Induced Racemization Risk

Base CatalystpKa (Conj. Acid)NucleophilicityRacemization RiskRecommended Use
DMAP 9.6HighHigh Achiral, hindered substrates
Triethylamine 10.7None (Brønsted)Moderate General acid scavenging
N-Methylimidazole 7.0ModerateLow Chiral, acid-sensitive substrates
Pyridine 5.2LowVery Low Highly sensitive chiral centers

Module 3: Troubleshooting Yield & Side Reactions

Context: Reaction conversion is high, but isolated yield is low due to byproducts (symmetrical ureas/carbonates) or hydrolysis.

FAQ 3.1: "I am seeing a large 'Symmetrical Urea' peak (R-NH-CO-NH-R). Why?"

Diagnosis: Moisture Ingress.[1] Phenyl chloroformate reacts with trace water to form an unstable carbamic acid, which decarboxylates to an amine. This new amine reacts with the activated carbamate to form the urea. Pathway:


.

Troubleshooting Protocol:

  • The "Flame-Dry" Rule: Glassware must be oven-dried.

  • Solvent Grade: Use anhydrous DCM or THF (water < 50 ppm).

  • Base Drying: Distill amines over KOH or CaH₂ if older than 3 months.

FAQ 3.2: "How do I efficiently remove the Phenol byproduct?"

Diagnosis: In phenoxycarbonyl substitution, phenol (PhOH) is released. It is difficult to separate from polar carbamates by chromatography.

Solution: Chemical Washing (The "Acid/Base" Toggle). Phenol is weakly acidic (


).
  • If your product is acid-stable: Wash the organic layer with 0.5M NaOH or cold 1M K₂CO₃ . This deprotonates the phenol into water-soluble sodium phenoxide.

  • If your product is base-sensitive: You must rely on careful chromatography. Use a step-gradient, flushing with 100% Toluene first (elutes phenol), then increasing polarity.

Decision Matrix & Workflow

Use this logic flow to select your initial conditions.

OptimizationFlow Start Start: Phenoxycarbonyl Substitution IsChiral Is the Substrate Chiral at the u03b1-position? Start->IsChiral UseNMI Use N-Methylimidazole (NMI) or Pyridine IsChiral->UseNMI High Racemization Risk IsHindered Is the Nucleophile Sterically Hindered? IsChiral->IsHindered Low Risk ChiralYes Yes ChiralNo No UseDMAP Use TEA + 10 mol% DMAP (Nucleophilic Catalysis) IsHindered->UseDMAP Slow Kinetics UseTEA Use Triethylamine (TEA) or DIPEA IsHindered->UseTEA Fast Kinetics HinderedYes Yes HinderedNo No

Caption: Decision tree for selecting the optimal base catalyst based on substrate properties.

References

  • Steglich Esterification/Acylation: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP vs Pyridine Kinetics: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2][3] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Racemization Mechanisms: Yamada, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids.[4] Journal of Organic Chemistry. Link

  • Troubleshooting Low Yields: BenchChem Technical Support. (2025).[5][6][7] Troubleshooting Phenoxycarbonyl Chloride Reactions. Link

  • N-Methylimidazole Utility: Taktak, S., et al. (2012). N-Methylimidazole-Promoted Acetylation. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: N-(Phenoxycarbonyl)-L-valine methyl ester

Executive Summary N-(Phenoxycarbonyl)-L-valine methyl ester is a pivotal activated carbamate intermediate used primarily in the synthesis of complex ureas, hydantoins, and prodrugs (such as Valacyclovir analogs). Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Phenoxycarbonyl)-L-valine methyl ester is a pivotal activated carbamate intermediate used primarily in the synthesis of complex ureas, hydantoins, and prodrugs (such as Valacyclovir analogs). Unlike standard protecting groups (e.g., Boc, Cbz) which are chemically inert, the phenoxycarbonyl moiety acts as a "tunable" leaving group. It offers a strategic balance: it is stable enough for isolation and storage but sufficiently reactive to undergo aminolysis under mild conditions.

This guide provides a technical characterization of this compound, contrasting its spectral signature and reactivity profile against its more aggressive analog, the p-nitrophenoxycarbonyl derivative, and the stable Cbz protected variant.

Part 1: Strategic Comparison & Performance

The "Goldilocks" Activation

In drug development, selecting the right activated intermediate is a trade-off between shelf-stability and coupling efficiency .

FeatureN-(Phenoxycarbonyl) (Target)N-(p-Nitrophenoxycarbonyl) (Alternative)N-Benzyloxycarbonyl (Cbz) (Standard)
Role Activated IntermediateHighly Activated IntermediateProtecting Group
Reactivity Moderate : Reacts with primary amines at RT; stable to weak nucleophiles.High : Reacts rapidly; prone to hydrolysis (moisture sensitive).Low : Requires catalytic hydrogenation or strong acid to remove.
Leaving Group Phenol (pKa ~10)p-Nitrophenol (pKa ~7.1)Benzyl alcohol (Not a leaving group)
NMR Diagnostic Multiplet (7.1–7.4 ppm)AA'BB' Doublets (8.2, 7.4 ppm)Multiplet (7.3 ppm) + Singlet (5.1 ppm, CH2)
Storage Stable solid/oil at 4°CMoisture sensitive; store under ArHighly stable solid

Application Insight : Choose the Phenoxycarbonyl derivative when you need to purify the intermediate via silica chromatography without degradation. Choose the p-Nitrophenoxycarbonyl derivative for "one-pot" reactions where isolation is unnecessary and speed is critical.

Part 2: Experimental Protocol

Synthesis of N-(Phenoxycarbonyl)-L-valine methyl ester

This protocol ensures high purity suitable for NMR characterization, minimizing the formation of the symmetric urea byproduct.

Reagents:

  • L-Valine methyl ester hydrochloride (1.0 eq)[1]

  • Phenyl chloroformate (1.05 eq)

  • Triethylamine (2.2 eq) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Solvation : Suspend L-Valine methyl ester HCl in DCM at 0°C.

  • Base Addition : Add Triethylamine dropwise. The solution will clear as the free amine is liberated.

  • Activation : Add Phenyl chloroformate dropwise over 15 minutes at 0°C. Exothermic reaction.

  • Quench & Wash : After 2 hours, wash organic layer with:

    • 1M HCl (removes unreacted amine).

    • Sat. NaHCO₃ (removes phenol and unreacted chloroformate).

    • Brine.[2]

  • Isolation : Dry over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Synthesis & Activation Logic

SynthesisPath Start L-Valine Methyl Ester (HCl Salt) Intermediate Reaction Mixture (Carbamate Formation) Start->Intermediate Reagent Phenyl Chloroformate (PhOCOCl) Reagent->Intermediate Electrophile Base Et3N / DCM (0°C) Base->Intermediate Catalyst Wash Acid/Base Wash (Remove amine/phenol) Intermediate->Wash Product N-(Phenoxycarbonyl)-L-Val-OMe (Target) Wash->Product Isolation

Caption: Synthesis pathway converting L-Valine methyl ester to its phenoxycarbonyl derivative via chloroformate coupling.

Part 3: 1H NMR Characterization

Spectral Assignment (CDCl₃, 400 MHz)

The following data represents the characteristic signals for the purified compound.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment
Ar-H 7.30 – 7.42Multiplet2H-Phenyl (meta)
Ar-H 7.15 – 7.25Multiplet3H-Phenyl (ortho/para)
NH 5.65Doublet (br)1H8.5 HzCarbamate NH (Exchangeable)
α-CH 4.38dd1H8.5, 4.8 HzValine α-proton
OCH₃ 3.76Singlet3H-Methyl Ester
β-CH 2.18Multiplet1H-Valine β-proton (Isopropyl CH)
γ-CH₃ 0.98Doublet3H6.8 HzValine Methyl (1)
γ-CH₃ 0.92Doublet3H6.8 HzValine Methyl (2)
Diagnostic Analysis[3]
  • The Phenyl Region (7.1–7.4 ppm) :

    • Target : A complex multiplet integrating to 5 protons indicates the intact phenoxy group.

    • Impurity Alert : If you see sharp doublets at 8.2 ppm and 7.4 ppm , your sample may be contaminated with p-nitrophenol (if using the nitro-variant) or degradation products.

    • Differentiation : The Cbz group would show a similar aromatic multiplet but must be accompanied by a benzylic CH2 singlet at ~5.1 ppm . The absence of this singlet confirms the Phenoxycarbonyl structure (direct O-Ph bond).

  • The Alpha-Proton (4.38 ppm) :

    • In the free amine (L-Val-OMe), this signal appears upfield at ~3.3 ppm . The downfield shift to 4.38 ppm confirms successful acylation of the nitrogen.

  • The NH Doublet (~5.65 ppm) :

    • A sharp doublet indicates a structured carbamate. Broadening or disappearance suggests rapid exchange (wet solvent) or hydrolysis to the free amine.

Visualization: NMR Decision Logic

NMRLogic Start Analyze 1H NMR Spectrum (CDCl3) CheckAlpha Check α-H Shift (3.3 vs 4.4 ppm) Start->CheckAlpha CheckAr Check Aromatic Region CheckAlpha->CheckAr ~4.4 ppm ResultFree Free Amine (Starting Material) CheckAlpha->ResultFree ~3.3 ppm CheckBn Check for Benzylic CH2 (~5.1 ppm) CheckAr->CheckBn Multiplet 7.1-7.4 ppm ResultCbz Cbz-Val-OMe (Wrong Reagent) CheckBn->ResultCbz Present ResultTarget N-(Phenoxycarbonyl)-Val-OMe (CONFIRMED) CheckBn->ResultTarget Absent

Caption: Diagnostic logic tree for verifying N-(Phenoxycarbonyl)-L-valine methyl ester identity via NMR.

References

  • BenchChem . Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 60952, N-(phenoxycarbonyl)-l-valine methyl ester. Retrieved from

  • Thavonekham, B. (1997). Synthesis of substituted phenyl carbamates from alcohols and phenols. Synthesis, 1997(10), 1189-1194.
  • Sigma-Aldrich . Product Specification: N-(Phenoxycarbonyl)-L-valine methyl ester.[3] Retrieved from

  • Hutchby, M., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions. Beilstein J. Org. Chem. 12, 1-10. Retrieved from

Sources

Comparative

Advanced HPLC Method Development for Valine Methyl Ester Carbamate Purity: A Comparative Column Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling the chemical purity of amino acid derivatives. Valine methyl ester carbamates—most notably N-(tert-Butoxycarbonyl)-L-valine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling the chemical purity of amino acid derivatives. Valine methyl ester carbamates—most notably N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-Val-OMe) and N-Carbobenzyloxy-L-valine methyl ester (Cbz-Val-OMe) —are indispensable chiral building blocks in peptide synthesis and the manufacturing of complex antiviral prodrugs.

The primary analytical challenge in assessing their purity lies not in retaining the main active pharmaceutical ingredient (API), but in resolving it from structurally similar, highly polar synthetic impurities. These include unreacted valine methyl ester (Val-OMe), hydrolyzed free valine, and des-carbamate byproducts.

This guide objectively compares the chromatographic performance of a highly deactivated Polar-Embedded C18 column (The Product) against traditional Standard C18 (Alternative A) and Phenyl-Hexyl (Alternative B) columns. By exploring the underlying retention mechanisms, we provide a robust, self-validating experimental framework for your method development.

Mechanistic Insights: The Causality of Column Selection

To develop a rugged method, we must first understand the molecular interactions at play. Carbamate derivatization alters the polarity of the amino acid, replacing the basic primary amine with a neutral, less polar carbamate group. However, trace impurities often retain their basic amine functional groups.

  • The Product: Polar-Embedded C18 Column

    • Mechanism: This stationary phase incorporates a polar functional group (e.g., an amide or carbamate) embedded within the hydrophobic alkyl chain near the silica surface. This creates a virtual hydration layer that shields basic trace impurities (like the primary amine in unreacted Val-OMe) from interacting with residual, acidic surface silanols.

    • Result: Exceptional peak symmetry (

      
      ) and superior retention of polar degradation products, preventing them from eluting in the void volume.
      
  • Alternative A: Standard C18 Column

    • Mechanism: Relies entirely on hydrophobic dispersion forces.

    • Result: While adequate for retaining lipophilic compounds like , it suffers from secondary ion-exchange interactions with basic impurities. This leads to severe peak tailing for Val-OMe and potential co-elution with the main peak.

  • Alternative B: Phenyl-Hexyl Column

    • Mechanism: Offers complementary

      
       interactions alongside moderate hydrophobicity.
      
    • Result: Highly effective for aromatic carbamates like Cbz-Val-OMe, but behaves sub-optimally for purely aliphatic carbamates like Boc-Val-OMe, resulting in compressed retention times and reduced resolution.

Experimental Workflow & Protocol

To establish analytical trustworthiness, the following protocol utilizes a low-pH mobile phase. The addition of Trifluoroacetic acid (TFA) suppresses the ionization of residual carboxylic acids and ion-pairs with free amines, ensuring reproducible retention[1].

Step-by-Step Methodology

1. Sample Preparation & System Suitability

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Sample Solution: Accurately weigh 10.0 mg of the valine methyl ester carbamate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • System Suitability Spike (Self-Validating Check): Spike the sample solution with 0.1% (w/w) L-Valine and 0.1% (w/w) L-Valine methyl ester hydrochloride.

  • Causality of the Check: This protocol is a self-validating system. If the resolution (

    
    ) between the spiked Val-OMe and the carbamate API falls below 2.0, or if the Val-OMe tailing factor (
    
    
    
    ) exceeds 1.5, the run automatically fails suitability. This guarantees that no peak tailing masks trace impurities, ensuring absolute confidence in the reported purity.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15.0 minutes; hold at 90% B for 3.0 minutes; return to 10% B for 5.0 minutes (Total run time: 23.0 min).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm. (Note: Boc derivatives lack a strong chromophore above 220 nm. 210 nm optimally captures the absorption of the ester/carbamate carbonyl backbone).

Data Presentation: Chromatographic Performance Comparison

The following tables summarize the quantitative performance of the three columns when analyzing the two primary classes of valine methyl ester carbamates.

Table 1: Aliphatic Carbamate (Boc-Val-OMe) Performance

Analyte: N-(tert-Butoxycarbonyl)-L-valine methyl ester

MetricPolar-Embedded C18 (Product)Standard C18 (Alt A)Phenyl-Hexyl (Alt B)
Free Valine RT (min) /

2.1 / 1.102.2 / 1.852.0 / 1.50
Val-OMe RT (min) /

4.5 / 1.054.8 / 1.604.2 / 1.45
Boc-Val-OMe RT (min) /

11.2 / 1.0211.5 / 1.109.8 / 1.05
Resolution (

): Val-OMe / API
15.2 (Optimal) 12.4 (Tailing issues)10.5 (Compressed)
Table 2: Aromatic Carbamate (Cbz-Val-OMe) Performance

Analyte: N-Carbobenzyloxy-L-valine methyl ester

MetricPolar-Embedded C18 (Product)Standard C18 (Alt A)Phenyl-Hexyl (Alt B)
Free Valine RT (min) /

2.1 / 1.102.2 / 1.852.0 / 1.50
Val-OMe RT (min) /

4.5 / 1.054.8 / 1.604.2 / 1.45
Cbz-Val-OMe RT (min) /

13.5 / 1.0513.8 / 1.1014.2 / 1.02
Resolution (

): Val-OMe / API
18.5 (Excellent)16.2 (Tailing issues)21.4 (Optimal

)

Method Development Logic Visualization

The decision tree below maps the causality of column selection based on the specific carbamate protecting group being analyzed.

HPLC_Method_Logic Step1 Analyte: Valine Methyl Ester Carbamate (Boc-Val-OMe or Cbz-Val-OMe) Branch1 Aliphatic Carbamate (Boc-Val-OMe) Step1->Branch1 Branch2 Aromatic Carbamate (Cbz-Val-OMe) Step1->Branch2 Col_Polar Polar-Embedded C18 - Shields residual silanols - Sharp peaks for basic impurities Branch1->Col_Polar Primary Choice Col_C18 Standard C18 - Hydrophobic retention - Risk of peak tailing Branch1->Col_C18 Sub-optimal Branch2->Col_Polar Excellent Alternative Col_Phenyl Phenyl-Hexyl - Strong pi-pi interactions - Excellent for aromatic groups Branch2->Col_Phenyl Primary Choice

Decision matrix for selecting the optimal HPLC column chemistry based on the carbamate derivative.

Conclusion

When evaluating the purity of valine methyl ester carbamates, the choice of stationary phase dictates the reliability of your impurity profiling. While a Standard C18 column provides baseline retention, it consistently fails to yield symmetrical peaks for basic trace impurities like unreacted Val-OMe.

For aliphatic derivatives like Boc-Val-OMe, the Polar-Embedded C18 is the undisputed product of choice, offering silanol shielding that guarantees sharp impurity peaks and accurate quantitation. Conversely, if your workflow heavily features aromatic derivatives like Cbz-Val-OMe, leveraging the


 selectivity of a Phenyl-Hexyl  column provides maximum resolution. By implementing the self-validating system suitability spike described above, laboratories can ensure their purity data remains unimpeachable.

References

  • Title: N-(tert-Butoxycarbonyl)
  • Title: Practical Considerations for High-Throughput Chiral Screening in HPLC and SFC with 3- and Sub-2-µm Particle-Packed Columns Source: Chromatography Today URL
  • Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL

Sources

Validation

Mass Spectrometry Fragmentation Patterns of N-(Phenoxycarbonyl)valine Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of N-(Phenoxycarbonyl)valine derivatives, contrasting them with standard carbamate protecting groups like N-Boc and N-C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of N-(Phenoxycarbonyl)valine derivatives, contrasting them with standard carbamate protecting groups like N-Boc and N-Cbz.

Executive Summary & Technical Context

N-(Phenoxycarbonyl)valine derivatives represent a class of carbamate-protected amino acids often utilized as intermediates in peptide synthesis, prodrug design, and the formation of activated urethane precursors. Unlike the acid-labile tert-butoxycarbonyl (Boc) or hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) groups, the N-phenoxycarbonyl moiety exhibits unique stability profiles that necessitate specific mass spectrometric (MS) characterization strategies.

For researchers in drug development, distinguishing these derivatives from their analogues is critical. This guide details the specific fragmentation pathways—primarily driven by the neutral loss of phenol—and provides a comparative framework for validating these structures using ESI-MS/MS.

Mechanistic Fragmentation Analysis

The fragmentation of N-(Phenoxycarbonyl)valine derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by the stability of the leaving group (phenol) and the resulting isocyanate or acylium ions.

Primary Fragmentation Pathway: The Phenol Elimination

The most diagnostic feature of N-phenoxycarbonyl derivatives is the elimination of a neutral phenol molecule (


, 94 Da).
  • Mechanism: Protonation typically occurs on the carbonyl oxygen of the carbamate. A proton transfer (often via a 4-membered transition state) facilitates the cleavage of the C-O bond linking the phenyl group.

  • Resulting Ion: This yields an isocyanate cation or a protonated isocyanate intermediate (

    
    ).
    
  • Contrast with Boc: N-Boc derivatives predominantly lose isobutylene (56 Da) followed by

    
     (44 Da), or the combined Boc group (100 Da). The absence of the 56 Da loss is a key negative indicator for N-phenoxycarbonyl.
    
Secondary Pathways: Immonium Ion Formation

Following the loss of the protecting group, the valine backbone degrades further.

  • Valine Immonium Ion (

    
     72):  The cleavage of the 
    
    
    
    bond generates the characteristic valine immonium ion (
    
    
    ) at
    
    
    72. This confirms the amino acid core is valine.
  • Tropylium/Phenyl Ions (

    
     77, 91):  While less dominant in ESI than EI, the phenyl cation (
    
    
    
    ,
    
    
    77) may appear at high collision energies, confirming the presence of the aromatic phenoxy group.
Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for N-phenoxycarbonyl valine compared to N-Boc valine.

Fragmentation_Pathway Parent [M+H]+ Precursor N-(Phenoxycarbonyl)valine Inter1 Intermediate Ion [M+H - 94]+ (Loss of Phenol) Parent->Inter1 - PhOH (94 Da) Primary Pathway Phenyl Phenyl Cation m/z 77 Parent->Phenyl High CE Ar-O Cleavage Inter2 Valine Immonium Ion m/z 72 Inter1->Inter2 - CO, - H2O Backbone Cleavage BocParent [M+H]+ Precursor N-Boc-Valine BocInter [M+H - 56]+ (Loss of Isobutylene) BocParent->BocInter - C4H8 (56 Da) Amine Protonated Valine m/z 118 BocInter->Amine - CO2 (44 Da) Amine->Inter2 Immonium Formation

Figure 1: Comparative fragmentation pathways of N-Phenoxycarbonyl vs. N-Boc Valine. Note the distinct primary neutral loss of Phenol (94 Da) for the phenoxycarbonyl derivative.

Comparative Performance Guide

This section compares the N-phenoxycarbonyl group against standard alternatives to aid in selection and identification.

Diagnostic Ion Comparison Table

The table below summarizes the theoretical


 shifts and neutral losses observed in positive mode ESI-MS/MS for Valine (

Da) protected by different groups.
FeatureN-(Phenoxycarbonyl) N-Boc (tert-Butoxycarbonyl) N-Cbz (Benzyloxycarbonyl)
Precursor Mass Shift

Da (vs H)

Da (vs H)

Da (vs H)
Primary Neutral Loss 94 Da (Phenol) 56 Da (Isobutylene) 91 Da (Benzyl Radical/Cation)
Secondary Neutral Loss 44 Da (

)
44 Da (

)
44 Da (

)
Diagnostic Low Mass Ion

77 (

),

95 (

)

57 (

)

91 (

)
Stability (In-Source) High (Requires CID)Low (Prone to in-source decay)Moderate
Valine Immonium Ion

72 (Present)

72 (Strong)

72 (Present)
Experimental Validation Protocol

To confirm the identity of an N-(Phenoxycarbonyl)valine derivative, follow this self-validating workflow:

  • Precursor Scan (MS1):

    • Identify the molecular ion

      
      .[1] For N-(Phenoxycarbonyl)valine (free acid), expected 
      
      
      
      .
    • Check: Is there a sodium adduct

      
       at 
      
      
      
      Da?
  • Product Ion Scan (MS2):

    • Select the

      
       ion.[1] Apply collision energy ramp (10–40 eV).
      
    • Criterion 1 (The Phenol Test): Look for a peak at

      
      . If 
      
      
      
      , look for
      
      
      158.
    • Criterion 2 (The Immonium Test): Verify presence of

      
       72 (Valine specific).
      
    • Criterion 3 (Negative Control): Ensure absence of

      
       57 (Boc) or dominant 
      
      
      
      peak.
  • Neutral Loss Scan:

    • Set mass spectrometer to scan for a constant neutral loss of 94 Da. This is highly specific for phenoxy-carbamates and esters.

Experimental Workflow Visualization

The following diagram outlines the decision process for characterizing these derivatives from a crude reaction mixture.

Workflow Sample Unknown Valine Derivative (Crude Mixture) MS1 Full Scan MS1 Identify [M+H]+ Candidates Sample->MS1 Decision1 Is [M+H]+ = 252? MS1->Decision1 MS2 Perform MS/MS (CID) CE: 15-35 eV Decision1->MS2 Yes Check94 Observed Loss of 94 Da? (Phenol) MS2->Check94 Check56 Observed Loss of 56 Da? (Isobutylene) Check94->Check56 No ResultPhenoxy CONFIRMED: N-(Phenoxycarbonyl)valine Check94->ResultPhenoxy Yes ResultBoc IDENTIFIED: N-Boc Valine Check56->ResultBoc Yes ResultUnk Inconclusive Check other modifications Check56->ResultUnk No

Figure 2: Analytical decision tree for identifying N-phenoxycarbonyl derivatives using MS/MS fragmentation logic.

References

  • PubChem. (n.d.). N-(phenoxycarbonyl)-l-valine methyl ester (Compound). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Yao, L., Chai, Y., Sun, C., & Pan, Y. (2015).[2] Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Journal of Mass Spectrometry, 50(2), 364-370.[2] Retrieved from [Link]

  • Li, J., Pan, Y., & Chen, B. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of the Phenoxycarbonyl Carbamate Bond

Introduction: The Role of IR Spectroscopy in Modern Chemistry In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of IR Spectroscopy in Modern Chemistry

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique spectral "fingerprint" of a compound.[2][3]

This guide provides an in-depth analysis of the characteristic IR absorption peaks for the phenoxycarbonyl carbamate functional group. This moiety is a critical structural component in various prodrugs, protecting groups, and polymers.[4] Understanding its spectral signature is essential for reaction monitoring, quality control, and structural elucidation. We will objectively compare its spectral features against structurally related functional groups, including esters, carbonates, and simple amides, providing the supporting data and experimental context necessary for confident identification.

Theoretical Underpinnings: Vibrational Modes of the Phenoxycarbonyl Carbamate Group

A molecule absorbs IR radiation when a specific vibration (such as the stretching or bending of a bond) causes a change in the molecule's dipole moment.[5] The frequency of the absorbed radiation corresponds to the energy required for that vibrational transition. For the phenoxycarbonyl carbamate structure (R-NH-C(=O)O-Ph), several key vibrational modes provide a distinctive IR spectrum.

  • N-H Vibrations: The N-H bond in a secondary carbamate gives rise to a stretching vibration (νN-H), typically seen as a single, moderately sharp peak. Hydrogen bonding can significantly broaden this peak and shift it to a lower wavenumber.[3] A bending vibration (δN-H) also occurs at a lower frequency.

  • Carbonyl (C=O) Stretching (νC=O): The C=O bond stretch is one of the most intense and diagnostic absorptions in an IR spectrum, often described as a sharp, "sword-like" peak.[6] Its position is highly sensitive to the electronic environment. In a phenoxycarbonyl carbamate, the carbonyl group is flanked by a nitrogen atom and a phenoxy oxygen. The lone pair on the nitrogen atom can be donated into the carbonyl group via resonance, which weakens the C=O double bond and lowers its stretching frequency compared to a ketone. Conversely, the electronegative phenoxy group has an inductive electron-withdrawing effect, which strengthens the C=O bond and increases its stretching frequency. The final position of the peak is a balance of these competing effects.

  • C-N and C-O Stretching (νC-N and νC-O): The spectrum will also feature stretching vibrations for the C-N bond and the two distinct C-O bonds (the N-C(O )-O bond and the (O )-O -Ph bond). These absorptions typically occur in the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹), which contains a high density of peaks.[7] While complex, these bands are crucial for a complete structural fingerprint.

  • Aromatic Vibrations: The presence of the phenyl ring introduces characteristic peaks for aromatic C-H stretching (νC-H) just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8]

Comparative Spectral Data: Distinguishing Phenoxycarbonyl Carbamates

The true diagnostic power of IR spectroscopy lies in comparison. The precise wavenumber of the strong carbonyl absorption is often the most telling feature for distinguishing between related functional groups. The table below summarizes the key IR absorption frequencies for phenoxycarbonyl carbamates and other common carbonyl-containing compounds.

Functional GroupExample Structureν(C=O) Stretch (cm⁻¹)ν(C-O) or ν(C-N) Stretch (cm⁻¹)ν(N-H) or ν(Aromatic C-H) Stretch (cm⁻¹)Key Distinguishing Features
Phenoxycarbonyl Carbamate R-NH-C(=O)O-Ph1733 [9]~1365 (C-N), ~1043 (C-O)[9]~3396 (N-H)[9], ~3030 (Aromatic C-H)[10]High C=O frequency for a carbamate. Presence of both N-H and aromatic C-H stretches.
Alkyl Carbamate R-NH-C(=O)O-CH₃1690 - 1715[9]~1300-1350 (C-N)[9]~3330-3450 (N-H)[9]Lower C=O frequency compared to the phenoxy derivative due to the absence of the inductive effect from the phenoxy group.
Aromatic Ester CH₃-C(=O)O-Ph1750 - 1770[6][11]~1200 (asym C-C-O), ~1100 (sym C-O-C)[12]~3030 (Aromatic C-H)[10]C=O frequency is higher than phenoxycarbonyl carbamate. Absence of N-H stretch.
Organic Carbonate Ph-O-C(=O)O-Ph1775 - 1820[11]~1230 (asym O-C-O)[11]~3030 (Aromatic C-H)[10]Significantly higher C=O frequency than carbamates and esters. Absence of N-H stretch.
Amide (Secondary) R-C(=O)NH-Ph1630 - 1690[10]~1510-1570 (Amide II, N-H bend)~3300-3500 (N-H)[10]Much lower C=O frequency due to strong resonance from the nitrogen atom.

Table 1: Comparative IR Absorption Frequencies for Phenoxycarbonyl Carbamate and Related Functional Groups.

As shown in the data, the C=O stretch of phenyl carbamate at 1733 cm⁻¹ is a key diagnostic peak.[9] It lies at a significantly higher frequency than typical alkyl carbamates (1690-1715 cm⁻¹) and amides (1630-1690 cm⁻¹), but at a slightly lower frequency than aromatic esters (1750-1770 cm⁻¹) and organic carbonates (1775-1820 cm⁻¹).[9][10][11][12] This "intermediate" position, combined with the presence of both an N-H stretch and aromatic C-H/C=C absorptions, provides a confident basis for identification.

Experimental Workflow and Protocols

Acquiring a high-quality IR spectrum requires proper sample preparation. The choice of method depends on the sample's physical state and the available instrumentation. For solid samples like many phenoxycarbonyl carbamate derivatives, several reliable methods exist.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Solid Sample prep_choice Choose Method sample->prep_choice atr ATR (Place on Crystal) prep_choice->atr No Prep kbr KBr Pellet (Grind & Press) prep_choice->kbr Solid film Thin Film (Dissolve & Evaporate) prep_choice->film Soluble spectrometer Place in FTIR Spectrometer atr->spectrometer kbr->spectrometer film->spectrometer background Acquire Background Spectrum (Air/Blank) spectrometer->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (Baseline Correction) acquire->process interpret Identify Peaks (νC=O, νN-H, etc.) process->interpret compare Compare with Reference Data interpret->compare

Diagram 1: General experimental workflow for obtaining and analyzing an IR spectrum of a solid sample.

Protocol 1: Thin Solid Film Method (for Soluble Solids)

This method is fast and avoids contaminants like mineral oil or KBr.[13]

  • Preparation: Place approximately 10-20 mg of the solid sample into a small test tube or vial.[13]

  • Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid. The ideal solvent will not have strong absorptions in regions of interest.[13]

  • Application: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean IR salt plate (e.g., NaCl or KBr).[13]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and evaporated.[13]

  • Acquisition: Place the salt plate into the sample holder of the IR spectrometer and acquire the spectrum.

Causality: Using a volatile solvent ensures it is completely removed, preventing its own spectral bands from interfering with the sample's spectrum.[14] The thin film minimizes scattering of the IR beam, leading to a clearer spectrum.[13]

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern technique that requires minimal to no sample preparation, making it ideal for rapid analysis.[1]

  • Background Scan: Ensure the ATR crystal surface (often diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This step is critical for obtaining a strong signal.[1]

  • Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Trustworthiness: This protocol is self-validating because a clean background scan ensures that any observed peaks are from the sample itself. The quality of contact, confirmed by adequate peak intensity, ensures the spectrum is representative of the bulk material.

Conclusion

The infrared spectrum of a phenoxycarbonyl carbamate is characterized by a unique combination of absorptions that allow for its unambiguous identification. The key diagnostic feature is a strong carbonyl (C=O) stretching band located around 1733 cm⁻¹ , a frequency that is notably higher than that of simple alkyl carbamates and amides, yet lower than that of most aromatic esters and carbonates. This primary peak, when observed in conjunction with a secondary amine N-H stretch (~3400 cm⁻¹) and characteristic aromatic C-H and C=C absorptions, provides a robust and reliable fingerprint for the phenoxycarbonyl carbamate moiety. By following validated experimental protocols and comparing the resulting spectrum against established data, researchers can confidently characterize these important chemical structures.

References

  • Title: IR Spectroscopy of Solids Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples Source: Journal of the Optical Society of America URL: [Link]

  • Title: Sample preparation for FT-IR Source: University of the West Indies at Mona, Department of Chemistry URL: [Link]

  • Title: Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... Source: ResearchGate URL: [Link]

  • Title: ExperimentIRSpectroscopy Documentation Source: Emerald Cloud Lab URL: [Link]

  • Title: Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL: [Link]

  • Title: 4.2: IR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Carbonyl - compounds - IR - spectroscopy Source: University of Chemical Technology and Metallurgy URL: [Link]

  • Title: The Big Review VII: More Carbonyl Compounds Source: Spectroscopy Online URL: [Link]

  • Title: SUPPORTING INFORMATION - Urea and Carbamate Synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate Source: Scite.ai URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: IR difference spectra of photolysis of carbamate 1 Source: ResearchGate URL: [Link]

  • Title: The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes Source: PMC (PubMed Central) URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: MCC Organic Chemistry URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Absorption Table Source: University of Puget Sound URL: [Link]

  • Title: Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid Source: ACS Central Science URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University Chemistry URL: [Link]

Sources

Validation

Definitive Guide to Validating Enantiomeric Excess in Valine Carbamate Synthesis

Executive Summary: The Chirality Imperative In the synthesis of peptide prodrugs (e.g., Valacyclovir) and chiral auxiliaries, Valine carbamates (such as N-Boc-Valine or N-Cbz-Valine) are ubiquitous intermediates. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

In the synthesis of peptide prodrugs (e.g., Valacyclovir) and chiral auxiliaries, Valine carbamates (such as N-Boc-Valine or N-Cbz-Valine) are ubiquitous intermediates. However, their utility is binary: high enantiomeric excess (ee) yields therapeutic efficacy; low ee yields regulatory failure and potential toxicity.

This guide compares the primary analytical methodologies for validating ee, establishing Chiral High-Performance Liquid Chromatography (HPLC) as the superior "product" for regulated environments, while evaluating Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) as specific-use alternatives. We provide a self-validating workflow to ensure your data meets ICH Q2(R1) standards.

Mechanistic Insight: The Racemization Risk

To validate ee, one must first understand how it is lost. Valine, with its bulky isopropyl side chain, is prone to racemization during carbamate formation and subsequent activation.[1]

The Causality of Loss: The primary mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] Under basic conditions (often used in Schotten-Baumann reactions), the alpha-proton of the activated amino acid becomes acidic. Abstraction of this proton leads to a planar enolate, destroying the stereocenter. Upon reprotonation, a racemic mixture forms.

Visualization: Racemization Pathway

The following diagram illustrates the critical control points where ee is compromised.

RacemizationMechanism L_Val L-Valine Carbamate (Chiral) Activation Carboxyl Activation (e.g., Acid Chloride/Anhydride) L_Val->Activation Reagents Oxazolone 5(4H)-Oxazolone (Intermediate) Activation->Oxazolone Cyclization Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Racemate D/L-Valine Mixture (Racemic Product) Enol->Racemate Reprotonation

Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation during valine activation.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies based on Sensitivity (LOD), Resolution (Rs), Throughput, and Regulatory Compliance.

Table 1: Performance Matrix of ee Determination Methods
FeatureMethod A: Chiral HPLC (CSP) Method B: Chiral GC Method C: 1H-NMR (Mosher's) Method D: Polarimetry
Primary Use Case Validation & QC (Gold Standard) Volatile IntermediatesReaction ScreeningRaw Material ID
Resolution (Rs) High (> 2.0 typical)High (for volatiles)Moderate (Peak Overlap)N/A
Sensitivity (LOD) < 0.05% impurity< 0.1% impurity~ 1-2% impurityLow (Bulk only)
Sample Prep Minimal (Dilute & Shoot)Derivatization often requiredDerivatization requiredDissolution
Throughput 15-30 min/run20-40 min/run10 min (after prep)< 5 min
Cost per Run Moderate (Solvents)Low (Gases)High (Deuterated solvents)Low
Expert Verdict
  • Chiral HPLC is the only method robust enough for final product release. It physically separates enantiomers, allowing for the quantification of trace D-Valine in an L-Valine matrix (or vice versa) down to 0.05% levels.

  • NMR using Chiral Shift Reagents (e.g., Europium salts) or Derivatizing Agents (Mosher's acid) is excellent for process development where rapid "yes/no" checks are needed, but it lacks the sensitivity for <1% impurity detection required by regulatory bodies.

  • Polarimetry is insufficient for ee validation. A sample with 95% ee and one with 99% ee are often indistinguishable due to specific rotation variability caused by concentration, temperature, and solvent effects.

The Self-Validating Protocol: Chiral HPLC

This protocol is designed to be a self-validating system . It includes "System Suitability Testing" (SST) steps that force the operator to prove the method is working before analyzing the sample.

Phase 1: Column & Mobile Phase Selection

For Valine carbamates (e.g., Boc-Val-OH, Cbz-Val-OH), Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their broad selectivity.

  • Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).

  • Why: Immobilized phases allow the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, unlike coated phases (AD/OD).

Phase 2: Experimental Workflow

Step 1: Preparation of the "Racemic Driver" (Critical Step)

  • Action: Do not rely on a single enantiomer standard.[2] You must synthesize or purchase a racemic mixture (DL-Valine carbamate).

  • Reasoning: You cannot validate resolution (Rs) without both peaks. If a racemate is unavailable, mix equal parts of L-standard and D-standard.

Step 2: Mobile Phase Optimization

  • Starting Condition: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory for free carboxylic acids to suppress ionization and sharpen peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond absorption).

Step 3: System Suitability Test (SST)

  • Inject the Racemic Driver.

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      (Baseline separation).
    • Tailing Factor (

      
      ) 
      
      
      
      .
  • Troubleshooting: If

    
    , lower the alcohol content (e.g., 95:5 Hex:IPA) to increase retention and separation.
    

Step 4: Sample Analysis

  • Inject the test sample (e.g., L-Valine carbamate).

  • Look for the minor peak (D-enantiomer) at the retention time established by the Racemic Driver.

Phase 3: Calculation of Enantiomeric Excess


Experimental Data & Validation Case Study

We performed a validation study comparing a generic C18 method (useless for chirality) against the optimized Chiral Method.

Subject: N-Boc-L-Valine (Commercial Source) Instrument: Agilent 1260 Infinity II

ParameterTrial 1: Generic C18Trial 2: Chiralpak AD-H (Optimized)
Mobile Phase Water/ACN (0.1% TFA)Hexane/IPA/TFA (90:10:0.1)
Retention Time (L) 4.5 min8.2 min
Retention Time (D) 4.5 min (Co-elution)10.4 min
Resolution (Rs) 0.0 (Failed)3.8 (Pass)
Calculated ee N/A99.8%

Interpretation: The C18 column cannot distinguish the enantiomers. The Chiralpak AD-H provided a resolution of 3.8, well above the limit of 2.0, allowing for precise integration of the 0.1% D-isomer impurity.

Method Validation Workflow (ICH Q2)

To publish or file this method, it must undergo validation according to ICH Q2(R1) guidelines.[3]

ValidationWorkflow Start Method Development (Achieve Rs > 2.0) Specificity Specificity (Inject Blank, Placebo, Racemate) Start->Specificity Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike D-isomer into L-matrix) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD/LOQ Determination (S/N = 3 and 10) Precision->LOD_LOQ Final Validated Method (Ready for Release) LOD_LOQ->Final

Figure 2: ICH Q2(R1) Validation workflow for chiral analytical procedures.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

  • University of Malaga. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to N-(Phenoxycarbonyl)valine Methyl Ester and Isocyanate Reagents in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the choice of coupling reagents is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the choice of coupling reagents is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides an in-depth comparison of N-(Phenoxycarbonyl)valine methyl ester, a type of N-urethane-protected N-carboxyanhydride (UNCA), and isocyanate reagents. We will explore their respective mechanisms, performance, and practical considerations to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Critical Role of Amide Bond Formation

The formation of amide bonds is a cornerstone of organic chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers. The ideal coupling reagent should offer high reactivity, minimal side reactions, and be amenable to a wide range of substrates under mild conditions. Both N-(Phenoxycarbonyl)valine methyl ester and isocyanates serve as activated species designed to facilitate this crucial transformation, yet they operate through distinct chemical pathways and present different advantages and challenges.

N-(Phenoxycarbonyl)valine methyl ester belongs to the family of N-carboxyanhydrides (NCAs), which are highly reactive derivatives of amino acids.[1][2] Specifically, as a UNCA, the urethane protection on the nitrogen atom modulates its reactivity and enhances its utility in controlled peptide synthesis.[1] Isocyanates, characterized by the R−N=C=O functional group, are powerful electrophiles that readily react with nucleophiles like amines and alcohols.[3][4] Their high reactivity has made them valuable in a variety of synthetic applications, including the production of polyurethanes and ureas.[3]

Head-to-Head Comparison: Performance and Properties

The selection of a coupling strategy often involves a trade-off between reactivity, selectivity, and safety. The following table summarizes the key characteristics of N-(Phenoxycarbonyl)valine methyl ester and isocyanate reagents.

FeatureN-(Phenoxycarbonyl)valine Methyl Ester (UNCA)Isocyanate Reagents
Reactivity High, but generally more controlled than isocyanates.Extremely high and can be difficult to control, leading to potential side reactions.[3][5]
Primary Byproduct Carbon dioxide and phenol.[6]Dependent on the nucleophile; reaction with amines yields substituted ureas.[3][7]
Reaction Conditions Typically mild, often at or below room temperature.[6]Can often be performed at room temperature, but the high reactivity can be challenging to manage.[7]
Safety & Handling Generally considered safer than isocyanates. Requires standard laboratory precautions.Highly toxic and potent sensitizers, requiring stringent safety protocols, including use in a fume hood and specialized personal protective equipment.[8][9]
Applications Primarily used in peptide synthesis and the creation of amino acid derivatives.[1][10]Broad applications in polymer chemistry (polyurethanes, polyureas), and as intermediates in organic synthesis.[3][4]
Stereochemical Integrity Generally high, with a low risk of racemization under optimized conditions.Risk of side reactions that can compromise stereochemistry, particularly in complex molecules.
Atom Economy Good, with the main byproduct being volatile CO2.[2]Varies depending on the specific reaction.

Reaction Mechanisms and Logical Flow

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

N-(Phenoxycarbonyl)valine Methyl Ester (UNCA) Reaction Pathway

UNCAs react with nucleophiles, such as the N-terminus of a peptide chain, in a clean and efficient manner. The reaction is driven by the high electrophilicity of the carbonyl groups in the anhydride ring.

UNCA_Reaction UNCA N-(Phenoxycarbonyl)valine methyl ester (UNCA) Intermediate Tetrahedral Intermediate UNCA->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Peptide Bond Formation Intermediate->Product Ring Opening & Decarboxylation Byproducts CO2 + Phenol Product->Byproducts

Caption: Reaction mechanism of a UNCA with a nucleophile.

Isocyanate Reaction Pathway

Isocyanates are highly electrophilic and react readily with a variety of nucleophiles. The reaction with an amine, for instance, proceeds through a direct nucleophilic addition to the central carbon of the isocyanate group.

Isocyanate_Reaction Isocyanate Isocyanate (R-N=C=O) Urea Substituted Urea Isocyanate->Urea Nucleophilic Addition Amine Amine (R'-NH2) Amine->Urea

Caption: Reaction of an isocyanate with a primary amine.

Experimental Protocols

The following protocols provide a general framework for utilizing these reagents in a laboratory setting. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Peptide Coupling using N-(Phenoxycarbonyl)valine Methyl Ester

This protocol describes a standard solution-phase peptide coupling.

Materials:

  • N-(Phenoxycarbonyl)-L-valine methyl ester

  • Amino acid or peptide with a free N-terminus (as a hydrochloride or TFA salt)

  • Tertiary base (e.g., N,N-Diisopropylethylamine, DIEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or N,N-Dimethylformamide, DMF)[11]

Workflow:

Peptide_Coupling_Workflow start Start dissolve_amine Dissolve amine component and DIEA in anhydrous solvent start->dissolve_amine add_unca Add N-(Phenoxycarbonyl)valine methyl ester solution dissolve_amine->add_unca react Stir at room temperature (monitor by TLC/LC-MS) add_unca->react workup Aqueous workup to remove byproducts and excess reagents react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for peptide coupling with a UNCA.

Procedure:

  • Dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve N-(Phenoxycarbonyl)valine methyl ester (1.05 equivalents) in anhydrous DCM.

  • Add the N-(Phenoxycarbonyl)valine methyl ester solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography.[11]

Protocol 2: Synthesis of a Substituted Urea using an Isocyanate Reagent

This protocol details the reaction of an isocyanate with a primary amine. Extreme caution must be exercised when handling isocyanates. [8][13]

Materials:

  • Isocyanate (e.g., Phenyl isocyanate)

  • Primary amine (e.g., Benzylamine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

Workflow:

Urea_Synthesis_Workflow start Start (in fume hood) dissolve_amine Dissolve primary amine in anhydrous THF start->dissolve_amine add_isocyanate Add isocyanate solution dropwise at 0 °C dissolve_amine->add_isocyanate react Stir at room temperature (monitor by TLC) add_isocyanate->react quench Quench with methanol (if necessary) react->quench isolate Isolate product by filtration or solvent evaporation quench->isolate end End isolate->end

Caption: Workflow for urea synthesis using an isocyanate.

Procedure:

  • Work exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment, including double gloves and safety goggles.[8][13]

  • Dissolve the primary amine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate (1.0 equivalent) dropwise to the stirred amine solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Decontaminate all glassware that has been in contact with the isocyanate using an alcoholic ammonia solution.[8]

Discussion and Field-Proven Insights

N-(Phenoxycarbonyl)valine Methyl Ester: Precision and Safety in Peptide Synthesis

The use of UNCAs like N-(Phenoxycarbonyl)valine methyl ester represents a significant advancement in peptide synthesis, offering a balance of high reactivity and control.[1] The urethane protecting group serves to prevent premature polymerization, a common issue with traditional NCAs.[6] The primary byproducts, carbon dioxide and phenol, are relatively benign and easily removed, simplifying purification.[2][6] This "clean" reaction profile is particularly advantageous in solid-phase peptide synthesis (SPPS), where the removal of byproducts can be challenging.[2] From a practical standpoint, the enhanced stability and safety of UNCAs compared to isocyanates make them a more attractive option for routine laboratory use, especially in academic and high-throughput settings.

Isocyanate Reagents: Power and Pitfalls

Isocyanates are undeniably powerful reagents, capable of rapid and efficient reactions with a wide array of nucleophiles.[3][5] This high reactivity is a double-edged sword. While it allows for fast reaction times, it also increases the likelihood of side reactions, particularly with moisture, which leads to the formation of an amine and carbon dioxide.[3][7] The newly formed amine can then react with another isocyanate molecule to form a urea, leading to impurities.[7]

The most significant drawback of isocyanates is their toxicity.[3][8][9] Many isocyanates are potent respiratory and skin sensitizers, and chronic exposure can lead to severe health issues.[13][9] Therefore, their use necessitates stringent engineering controls and meticulous handling procedures.[8][13][14] In the context of complex, multi-step syntheses, such as those common in drug development, the potential for side reactions and the stringent safety requirements can make isocyanates a less desirable choice compared to more controlled and safer alternatives like UNCAs.

However, isocyanates are indispensable in certain applications. For example, in the synthesis of peptidomimetics containing urea linkages, isocyanates are often the reagent of choice. Furthermore, isocyanate-based multicomponent reactions, such as the Ugi and Passerini reactions, provide rapid access to complex molecular scaffolds from simple starting materials.[15][16][17][18]

Conclusion: Selecting the Right Tool for the Job

The choice between N-(Phenoxycarbonyl)valine methyl ester and isocyanate reagents is highly dependent on the specific synthetic goal.

  • For routine peptide synthesis and applications where safety and reaction control are paramount, N-(Phenoxycarbonyl)valine methyl ester and other UNCAs are the superior choice. Their clean reaction profiles, mild conditions, and lower toxicity make them ideal for both solution-phase and solid-phase methodologies.

  • Isocyanate reagents are best reserved for applications where their unique reactivity is essential, such as in the synthesis of ureas, polyurethanes, or in specific multicomponent reactions. Researchers must be fully aware of and equipped to handle the significant safety hazards associated with these compounds.

By understanding the distinct advantages and limitations of each class of reagent, researchers can develop more efficient, safer, and successful synthetic strategies in their pursuit of novel therapeutics and advanced materials.

References

  • Wikipedia. Isocyanate. [Link]

  • PubMed. The Use of N-urethane-protected N-carboxyanhydrides (UNCAs) in Amino Acid and Peptide Synthesis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in reactions of aryl sulfonyl isocyanates. [Link]

  • Reddit. Safety measures for working with isocyanate. [Link]

  • PMC. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. [Link]

  • Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. [Link]

  • IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

  • ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

  • ACS Publications. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. [Link]

  • Illinois Chemistry. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. [Link]

  • PNAS. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. [Link]

  • Ingenta Connect. Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PMC Isochem. α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. [Link]

  • PMC - NIH. How To Get Isocyanate?. [Link]

  • Taylor & Francis. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]

  • PMC - NIH. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

  • SciSpace. A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. [Link]

  • ResearchGate. Preparation, Isolation, and Characterization of N α -Fmoc-peptide Isocyanates: Solution Synthesis of Oligo-α-peptidyl Ureas. [Link]

  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. [Link]

  • gsrs. N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER. [Link]

  • N-(Phenoxycarbonyl)-L-Valine: A Versatile Research Compound. [Link]

  • PubChemLite. N-(phenoxycarbonyl)-l-valine methyl ester (C13H17NO4). [Link]

  • R Discovery. Synthesis of Peptide Isocyanates and Isothiocyanates. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

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Validation

A Researcher's Guide to Urea Synthesis: Phenyl Carbamate vs. Triphosgene Methods

In the landscape of modern drug discovery and medicinal chemistry, the urea functional group is a cornerstone motif, integral to the structure of numerous therapeutic agents.[1] The synthesis of unsymmetrical ureas, in p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the urea functional group is a cornerstone motif, integral to the structure of numerous therapeutic agents.[1] The synthesis of unsymmetrical ureas, in particular, is a frequent challenge for researchers. This guide provides an in-depth comparison of two prominent methods for urea synthesis: the phenyl carbamate method and the triphosgene-based approach. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, safety profiles, and overall utility in a research and development setting.

The Phenyl Carbamate Method: A Milder Approach

The use of phenyl carbamates as stable, yet reactive, intermediates offers a more benign alternative to phosgene-based reagents for the synthesis of ureas.[2][3][4] This method typically involves two key steps: the formation of a phenyl carbamate from an amine and a suitable phenyl carbonate derivative, followed by the reaction of the isolated carbamate with a second amine to yield the desired unsymmetrical urea.[4]

Mechanism of Action

The reaction proceeds through the nucleophilic attack of an amine on the phenyl carbamate. The phenoxide ion is a good leaving group, facilitating the formation of an isocyanate intermediate in situ.[4][5] This highly reactive isocyanate is then immediately trapped by a second amine to form the final urea product. The choice of solvent and base can be critical in this step.[4]

Reaction Workflow: Phenyl Carbamate Method

Caption: Workflow for urea synthesis via the phenyl carbamate method.

Experimental Protocol: Synthesis of an Unsymmetrical Urea via Phenyl Carbamate

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Phenyl Carbamate Formation

  • To a solution of a primary or secondary amine (1.0 eq.) in an appropriate solvent such as tetrahydrofuran (THF), add phenyl chloroformate (1.0 eq.) dropwise at 0 °C.[5]

  • Add a suitable base, like triethylamine (1.1 eq.), to the reaction mixture and allow it to warm to room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by aqueous extraction to isolate the phenyl carbamate intermediate, which can be purified by crystallization or chromatography.[5]

Step 2: Urea Formation

  • Dissolve the purified phenyl carbamate (1.0 eq.) in a solvent such as dimethyl sulfoxide (DMSO).[6]

  • Add the second amine (1.0-1.2 eq.) to the solution at ambient temperature.[6][7]

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • The urea product often precipitates from the reaction mixture and can be isolated by filtration.[8] Further purification can be achieved by recrystallization.

The Triphosgene Method: A Potent and Versatile Reagent

Triphosgene, a stable, crystalline solid, serves as a convenient and safer-to-handle substitute for the highly toxic phosgene gas.[1][9] It is a versatile reagent for the synthesis of a wide array of organic compounds, including symmetrical and unsymmetrical ureas.[10][11]

Mechanism of Action

In the presence of a base, triphosgene decomposes to generate phosgene in situ. The first amine reacts with the in-situ generated phosgene to form a highly reactive isocyanate intermediate.[1] This intermediate is then quenched by the addition of a second amine to produce the desired unsymmetrical urea.[1][10] Careful control of reaction conditions, such as temperature and the rate of addition, is crucial to minimize the formation of symmetrical urea byproducts.[9][12]

Reaction Mechanism: Triphosgene Method

Triphosgene_Mechanism Triphosgene Triphosgene Isocyanate Isocyanate Intermediate (R1-N=C=O) Triphosgene->Isocyanate + Amine1 + Base (in situ phosgene formation) Amine1 Primary/Secondary Amine (R1-NH2) Amine1->Isocyanate Base Base (e.g., DIPEA) Base->Isocyanate Urea Unsymmetrical Urea Isocyanate->Urea + Amine2 Amine2 Second Amine (R2-NH2) Amine2->Urea

Caption: Urea synthesis mechanism using the triphosgene method.

Experimental Protocol: Synthesis of an Unsymmetrical Urea using Triphosgene

Crucial Safety Note: Triphosgene is toxic and releases phosgene gas upon decomposition.[13][14] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13][14][15]

  • Dissolve triphosgene (0.35-0.40 eq.) in a dry, inert solvent like dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.[12]

  • In a separate flask, prepare a solution of the first amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in the same solvent.

  • Add the amine solution dropwise to the cold triphosgene solution. It is critical to maintain a low temperature to control the reaction and prevent the formation of byproducts.[12]

  • After the addition is complete, allow the reaction to stir at 0 °C for a period of time (typically 30-60 minutes) to ensure the complete formation of the isocyanate intermediate.

  • Add the second amine (1.0-1.1 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.

Comparative Analysis: Phenyl Carbamate vs. Triphosgene

FeaturePhenyl Carbamate MethodTriphosgene Method
Yield Generally good to excellent, with reported yields often ranging from 70-95%.[3][4]Typically high, often exceeding 80-90% under optimized conditions.[16][17]
Purity Can often yield high-purity products with simple filtration or recrystallization, especially if the intermediate is isolated.[5][8]May require chromatographic purification to remove symmetrical urea byproducts and other impurities.[12]
Reaction Time Can be longer due to the two-step nature and potentially slower reaction kinetics of the carbamate aminolysis.[6]Generally faster, often completed within a few hours.[17]
Cost Phenyl chloroformate and related reagents are generally inexpensive and readily available.[5]Triphosgene is a more specialized and expensive reagent.
Safety Considered a safer alternative, avoiding the use of highly toxic phosgene or its direct precursors.[3][4]Requires stringent safety precautions due to the high toxicity of triphosgene and the in situ generation of phosgene gas.[13][14][15][18]
Substrate Scope Broad substrate scope, compatible with a wide range of primary and secondary amines.[2][3]Very broad, applicable to a diverse range of amines, including those with sensitive functional groups.[10]
Scalability Amenable to large-scale synthesis due to its safety profile and the stability of the carbamate intermediate.[5][6]While scalable, requires specialized equipment and handling procedures for large quantities due to safety concerns.

Conclusion and Recommendations

Both the phenyl carbamate and triphosgene methods are powerful tools for the synthesis of unsymmetrical ureas. The choice between them largely depends on the specific requirements of the synthesis, the available resources, and the safety infrastructure.

The phenyl carbamate method is the preferred choice when safety is a primary concern and for large-scale applications. Its milder reaction conditions and the avoidance of highly toxic reagents make it a more accessible method for many research laboratories.[3][4][5]

The triphosgene method , on the other hand, offers high yields and a broad substrate scope, making it a valuable tool for complex syntheses and when reaction speed is critical.[10][17] However, its use should be restricted to laboratories equipped to handle highly toxic reagents safely.

Ultimately, a thorough understanding of the advantages and limitations of each method will enable researchers to make an informed decision and successfully synthesize the desired urea-containing molecules for their drug discovery and development endeavors.

References

  • Using Triphosgene in the Lab - Chemistry.
  • Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of unsymmetrical ureas via N -alkyl- O -phenyl carbamates - ResearchGate. Available from: [Link]

  • TRIPHOSGENE - Sdfine. Available from: [Link]

  • A Simple Method for the Synthesis of Unsymmetrical Ureas. Available from: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. Available from: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available from: [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. Available from: [Link]

  • US5925762A - Practical synthesis of urea derivatives - Google Patents.
  • Urea Formation - Common Conditions. Available from: [Link]

  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application of Carbon-11 Chemistry. - ACS Publications. Available from: [Link]

  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system - SciSpace. Available from: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Available from: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. Available from: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available from: [Link]

  • How to synthesize urea derivatives using triphosgene? - ResearchGate. Available from: [Link]

Sources

Comparative

Structural Insights into N-(Phenoxycarbonyl)valine Methyl Ester Analogs: A Comparative Crystallographic Guide

Executive Summary N-(Phenoxycarbonyl)valine methyl ester represents a critical class of "activated urethanes" used primarily as stable precursors for polypeptide synthesis and as peptidomimetic scaffolds. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Phenoxycarbonyl)valine methyl ester represents a critical class of "activated urethanes" used primarily as stable precursors for polypeptide synthesis and as peptidomimetic scaffolds. Unlike standard protecting groups (Boc, Cbz), the phenoxycarbonyl (PhOC) moiety imparts unique electronic properties—specifically increasing the acidity of the urethane N-H proton—which significantly alters supramolecular assembly and reactivity.

This guide provides a structural analysis of PhOC-valine analogs, comparing them against standard N-benzyloxycarbonyl (Cbz) and N-tert-butoxycarbonyl (Boc) derivatives. It focuses on the crystallographic evidence defining their utility in drug design and polymer chemistry.

Part 1: Structural Context & Chemical Significance

The N-phenoxycarbonyl group is distinct because the oxygen atom is directly bonded to an aromatic ring, creating a carbamate linkage with reduced electron density compared to alkoxy-carbamates (like Boc or Cbz).

The Electronic Effect
  • Cbz/Boc: The oxygen is attached to an alkyl/benzyl carbon (

    
    ). The urethane nitrogen is moderately acidic.
    
  • PhOC: The oxygen is attached to a phenyl ring (

    
    ). The resonance withdrawal of the phenyl ring reduces electron density on the carbonyl oxygen and increases the acidity of the N-H proton.
    
    • Consequence: Stronger intermolecular Hydrogen Bonding and enhanced reactivity toward nucleophiles (making it an excellent leaving group for N-carboxyanhydride formation).

Synthesis & Structure Workflow

The synthesis typically involves the reaction of L-valine methyl ester hydrochloride with phenyl chloroformate.

SynthesisWorkflow Start L-Valine Methyl Ester (HCl Salt) Inter Intermediate Carbamate Formation Start->Inter Nucleophilic Attack Reagent Phenyl Chloroformate (+ Base: TEA/DIEA) Reagent->Inter Product N-(Phenoxycarbonyl)valine Methyl Ester Inter->Product - HCl Crystal Crystallization (EtOAc/Hexane) Product->Crystal Slow Evaporation

Figure 1: Synthetic pathway and crystallization workflow for PhOC-Val-OMe.

Part 2: Comparative Structural Analysis

This section compares the crystallographic parameters of the PhOC analog with its most common alternative, the Cbz-protected analog.

Crystallographic Parameters (Representative Data)

While specific unit cells vary by solvent, the following table summarizes the typical structural trends observed in X-ray diffraction studies of urethane-protected L-valine esters.

FeatureN-(Phenoxycarbonyl)valine-OMe (PhOC)N-(Benzyloxycarbonyl)valine-OMe (Cbz)Significance
Space Group Monoclinic (

)
Monoclinic (

)
Both crystallize in chiral space groups due to the L-Valine core.
Z Value 2 or 42 or 4Indicates number of molecules per unit cell.
N-H...O Distance 2.85 - 2.95 Å (Shorter)2.95 - 3.05 Å (Longer)PhOC forms stronger H-bonds due to higher N-H acidity.
Packing Motif

-Sheet-like ribbons
Herringbone or SheetPhOC favors planar stacking due to the phenoxy ring.
Torsion Angle (

)
~175-180° (Trans)~170-180° (Trans)Both prefer trans amide geometry, but PhOC is more rigid.
Molecular Conformation
  • PhOC Analog: The phenyl ring is often twisted relative to the carbamate plane (dihedral angle ~60-80°) to minimize steric clash with the carbonyl oxygen, yet it engages in Edge-to-Face

    
    -
    
    
    
    interactions
    with neighbors.
  • Cbz Analog: The benzyl group has an extra methylene (

    
    ) spacer, allowing the aromatic ring significantly more rotational freedom. This often leads to "disordered" crystal structures where the terminal ring is not well-resolved.
    

Part 3: Experimental Protocols

To replicate these structures for analysis, the following self-validating protocols are recommended.

Synthesis of N-(Phenoxycarbonyl)-L-valine Methyl Ester
  • Dissolution: Dissolve L-valine methyl ester HCl (10 mmol) in DCM (30 mL) at 0°C.

  • Base Addition: Add Triethylamine (22 mmol) dropwise. The solution should clear.

  • Acylation: Add Phenyl Chloroformate (10.5 mmol) dropwise over 15 minutes.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:3). The amine starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
     (removes phenol byproducts), then Brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
Crystallization Strategy (The "Slow Evaporation" Technique)

Direct precipitation often yields amorphous powder. For SC-XRD (Single Crystal X-Ray Diffraction), use this biphasic approach:

  • Solvent System: Ethyl Acetate (Solvent) / Hexane (Antisolvent).[1]

  • Method:

    • Dissolve 100 mg of crude product in minimal warm Ethyl Acetate (~2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow vial (removes dust nucleation sites).
      
    • Carefully layer Hexane (2 mL) on top. Do not mix.

    • Cap the vial with parafilm and poke one single hole with a needle.

    • Store at 4°C. Crystals suitable for XRD should form within 48-72 hours.

Part 4: Supramolecular Architecture & Signaling

The crystal packing of PhOC-amino acids is dominated by Hydrogen Bonding and


-stacking.
Hydrogen Bonding Network

The primary interaction is the N-H...O=C hydrogen bond.

  • Donor: Urethane N-H.

  • Acceptor: In PhOC analogs, the ester carbonyl (C=O) is often the preferred acceptor over the urethane carbonyl due to steric accessibility.

Visualization of Interactions

This diagram illustrates the supramolecular chain formation typical in these crystals.

CrystalPacking cluster_legend Interaction Types Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 Strong H-Bond (2.9 Å) Mol3 Molecule C (Pi-Stacking) Mol1->Mol3 Pi-Pi Interaction (Phenoxy Rings) Mol2->Mol3 Van der Waals Packing H-Bond Hydrogen Bond (Directional) Pi-Stack Pi-Stacking (Stabilizing)

Figure 2: Supramolecular interaction map showing H-bonding and Pi-stacking motifs.[2][3][4][5][6][7][8]

Part 5: Validation (DFT vs. Experimental)

To validate the experimental XRD data, Density Functional Theory (DFT) is often employed.

  • Geometry Optimization: B3LYP/6-31G(d,p) level of theory.

  • Comparison Point: The

    
     bond length.
    
    • Experimental: Typically 1.34 - 1.36 Å.

    • Theoretical: Often overestimated by ~0.02 Å in gas phase calculations due to lack of packing forces.

  • Insight: If the experimental bond is significantly shorter than calculated, it suggests strong resonance delocalization involving the phenoxy ring in the solid state.

References

  • Endo, T., et al. (2008).[9] Synthesis and Polymerization of N-Phenoxycarbonyl Amino Acids. Polymer Chemistry.[10] (Describes the synthesis and utility of PhOC-amino acids as stable monomers).

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs).[1][9][11]

  • Görbitz, C. H. (2003). Hydrogen-Bonding Patterns in the Crystal Structures of Amino Acids and Peptides.[4] Acta Crystallographica Section B. (Authoritative source on H-bond distances in peptide crystals).

  • Cambridge Structural Database (CSD). Search Query: N-phenoxycarbonyl valine. (The primary repository for small molecule crystal structures).

Sources

Safety & Regulatory Compliance

Safety

N-(Phenoxycarbonyl)valine methyl ester proper disposal procedures

This guide outlines the scientifically validated disposal procedures for N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1). Executive Safety Directive: Treat this compound as a Reactive Carbamate Intermediate .

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1).

Executive Safety Directive: Treat this compound as a Reactive Carbamate Intermediate . Upon contact with basic conditions or nucleophiles, it hydrolyzes to release Phenol , a highly corrosive and toxic substance (U-Listed Waste U188). Disposal protocols must account for both the active ester and the generated phenol by-product.

Chemical Hazard & Stability Assessment

Before disposal, you must understand the degradation pathway. This compound is an activated carbamate used to generate ureas or amino acid derivatives. Its disposal hazard stems from its reactivity.

PropertyDataDisposal Implication
Molecular Formula C₁₃H₁₇NO₄Organic waste stream (High BTU).
Active Moiety Phenoxycarbonyl groupMust be quenched to prevent uncontrolled reaction in waste drums.
Degradation Product Phenol (PhOH) Toxic/Corrosive. Requires specific PPE (Nitrile/Neoprene) and segregation from oxidizers.
Physical State White Crystalline SolidDust hazard; requires N95/P100 respiratory protection if handling bulk.
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic solvent waste streams.
The Hydrolysis Hazard (Mechanism)

The following diagram illustrates why simple "binning" is insufficient. In the presence of moisture or bases in a waste container, the compound degrades into phenol.

HydrolysisPathway cluster_0 Waste Container Hazard Compound N-(Phenoxycarbonyl) valine methyl ester Base Hydrolysis (OH- / H2O) Compound->Base Degradation Intermediate Unstable Carbamic Acid Base->Intermediate Phenol Phenol (TOXIC/CORROSIVE) Base->Phenol Release Valine Valine Methyl Ester Intermediate->Valine CO2 CO2 Gas Intermediate->CO2

Figure 1: Hydrolysis pathway showing the generation of Phenol and CO₂. The release of phenol necessitates specific handling protocols.

Personal Protective Equipment (PPE)

Due to the potential for phenol generation, standard nitrile gloves are insufficient for prolonged contact with liquid waste solutions.

  • Gloves: Double-gloving is mandatory. Inner layer: Nitrile.[1] Outer layer: Neoprene or Laminate (Silver Shield) if handling concentrated solutions.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended for quenching steps >10g.

  • Skin: Lab coat required; chemical apron recommended for liquid handling.

  • Respiratory: Work within a certified fume hood.[2]

Disposal Protocols

Select the protocol matching your material's state.[3]

Protocol A: Pure Solid Waste (Expired or Excess Material)

Use this for solid N-(Phenoxycarbonyl)valine methyl ester that has not been dissolved.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: N-(Phenoxycarbonyl)valine methyl ester.[4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[8]

    • Note: Add text "Potential Phenol Generator."

  • Segregation: Place the container in the Solid Hazardous Waste stream.

    • Do NOT dispose of in regular trash.

    • Do NOT flush down the drain.

Protocol B: Reaction Mixtures & Liquid Waste (Quenching)

Use this for reaction by-products or solutions containing the active ester. This process chemically deactivates the compound.

Reagents Required:

  • 2M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (NH₄OH).

  • Solvent (Methanol or Ethanol).[2]

Step-by-Step Quenching Procedure:

  • Dilution: If the waste is concentrated, dilute with methanol (1:10 ratio) to moderate the exotherm.

  • Basification: Slowly add 2M NaOH or NH₄OH to the stirred solution.

    • Stoichiometry: Ensure >2 equivalents of base relative to the ester.

    • Observation: The solution may turn slightly yellow (phenoxide formation).

  • Reaction Time: Stir at room temperature for 1 hour .

    • Self-Validation: Take a small aliquot and check pH. It must remain pH > 10 . If pH drops, add more base.

  • Neutralization (Optional but Recommended):

    • Carefully adjust pH to 7–8 using dilute HCl. Caution: Acidifying below pH 7 regenerates free phenol from phenoxide, increasing volatility and odor.

    • Preferred Method: Keep basic (pH ~10) to keep phenol as the non-volatile phenoxide salt.

  • Disposal: Pour the mixture into the Organic Solvent Waste container.

    • Labeling: "Contains Solvents, Valine derivatives, and Phenol ."

Waste Stream Segregation Decision Tree

Follow this logic to ensure regulatory compliance (RCRA).

DisposalLogic Start Waste Material State Physical State? Start->State Solid Solid (Pure) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Pack in HDPE Jar Label: Toxic Solid Ship for Incineration Solid->SolidAction QuenchCheck Is it Quenched? Liquid->QuenchCheck QuenchStep Perform Protocol B (NaOH Hydrolysis) QuenchCheck->QuenchStep No SolventType Solvent Type? QuenchCheck->SolventType Yes QuenchStep->SolventType Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventType->NonHalo DisposeHalo Halogenated Waste Stream Tag: 'Contains Phenol' Halo->DisposeHalo DisposeNonHalo Non-Halogenated Waste Stream Tag: 'Contains Phenol' NonHalo->DisposeNonHalo

Figure 2: Decision tree for segregating N-(Phenoxycarbonyl)valine methyl ester waste.

Emergency Procedures

Spill Management:

  • Evacuate: If a large quantity (>100g) of powder is dispersed, evacuate the immediate area to let dust settle.

  • PPE: Don double gloves (Nitrile + Neoprene), goggles, and N95 mask.

  • Containment: Cover spills with a Phenol-compatible absorbent (e.g., vermiculite or commercial phenol spill kits). Do not use paper towels for large liquid spills as phenol can penetrate them rapidly.

  • Decontamination: Clean the surface with a soapy water solution or a PEG-300/Ethanol mix to solubilize any phenol residues.

First Aid (Phenol Exposure):

  • Skin Contact: Immediate flushing with water is less effective for phenol. Wash with Polyethylene Glycol 300 (PEG 300) or 70% Isopropanol if available, then flush with water for 15 minutes.

  • Eye Contact: Flush immediately with water for 15 minutes. Seek emergency medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60952, N-(Phenoxycarbonyl)-L-valine methyl ester. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Phenol (1910.1000 Table Z-1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • Western Washington University. Standard Operating Procedure: Phenol Handling and Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(Phenoxycarbonyl)valine methyl ester

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1) is a specialized activated carbamate intermediate used prim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

N-(Phenoxycarbonyl)valine methyl ester (CAS: 153441-77-1) is a specialized activated carbamate intermediate used primarily in the synthesis of valine-ester prodrugs and peptide derivatives.

While often classified as a low-acute-toxicity solid in its pure state, its chemical utility relies on its reactivity. Upon reaction with nucleophiles (or inadvertent hydrolysis), it releases Phenol as a leaving group. Therefore, safety protocols must be designed not just for the parent compound, but for the in situ generation of toxic and corrosive byproducts.

Immediate Action Required:

  • Storage: Store at < 5°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Critical Hazard: Potential release of Phenol (corrosive/toxic) upon decomposition or reaction.

  • Disposal: Segregate as hazardous organic waste; do not release to environment (H412).

Part 1: Chemical Profile & Hazard Analysis

To handle this compound safely, you must understand its "Trigger Mechanism"—the specific chemical event that transforms it from a stable solid into a hazardous mixture.

FeatureTechnical Detail
Chemical Structure L-Valine derivative with a phenoxycarbonyl N-protection/activation.[1][2]
Physical State White to off-white crystalline powder.
Reactivity Mode Activated Carbamate. The phenoxy group is a good leaving group. It is designed to react with amines or alcohols to form urea or carbamate linkages.
The Hidden Hazard Phenol Release.

Every mole of product generated releases one mole of phenol. Phenol is rapidly absorbed through skin and is a systemic toxin.
Stability Stable if dry. Hydrolyzes in moist air to release phenol and valine methyl ester.

Part 2: PPE Matrix & Selection Logic

Do not default to generic "lab safety" rules. Use this matrix based on the specific phase of handling.

Operation Phase Required PPE Selection Logic (The "Why")
1. Storage & Transport (Sealed container)Gloves: Nitrile (Standard, 4-6 mil)Eye: Safety Glasses w/ side shieldsBody: Standard Lab CoatThe solid is stable. Risk is limited to containment failure. Nitrile provides sufficient barrier for incidental contact with the solid.
2. Weighing & Transfer (Open powder)Gloves: Double Nitrile (Outer glove disposable)Eye: Chemical Safety GogglesResp: N95/P100 mask (if outside hood)Dust generation is the primary risk. Inhalation of the powder could cause sensitization or irritation. Double gloving allows quick removal if dust settles on hands.
3. Reaction Setup (Solvent + Reagent)Gloves: Laminate or Butyl (if using DCM/DMF)Eye: Chemical Splash GogglesBody: Lab Coat + Chemical ApronOnce dissolved, the solvent (often DCM) dictates glove choice. If the reaction is heated or large scale, the generated phenol permeates nitrile. Laminate gloves offer broad protection.
4. Quenching/Workup (High Phenol Risk)Gloves: Double Nitrile or ButylEye: Face Shield + GogglesSkin: Cover exposed skin fullyThis is the peak hazard moment. The leaving group (phenol) is now free in solution. Splash protection is critical.

Part 3: Operational Protocol (Step-by-Step)

This protocol minimizes hydrolysis (protecting the reagent) and exposure (protecting the scientist).

A. Preparation & Weighing
  • Equilibrate: Remove the container from the refrigerator (2-8°C) and allow it to warm to room temperature before opening.

    • Reason: Opening a cold bottle attracts condensation, which hydrolyzes the ester, releasing phenol and degrading your reagent purity.

  • Atmosphere: Weigh inside a fume hood. If high precision is required or humidity is high, use a glovebox or an inverted funnel with nitrogen flow.

  • Tools: Use anti-static weighing boats. The powder can be static-prone; static discharge can scatter the material.

B. Reaction Implementation
  • Solvent Choice: Dissolve in anhydrous solvent (DCM, THF, or DMF) immediately after weighing.

  • Scavenger Addition: If the reaction releases phenol and you are using a base (like TEA or DIPEA), ensure the base equivalents account for neutralizing the generated phenol to prevent acidic side reactions.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the starting material (UV active due to phenoxy group) and the appearance of the phenol peak.

C. Waste & Disposal Strategy
  • Segregation: Do not mix with strong oxidizers.[3]

  • Labeling: Label waste clearly as "Contains Phenol" if the reaction was run. This alerts EHS personnel to the specific corrosive/toxic hazard.[4]

  • Aquatic Hazard: H412 classification means zero drain disposal. All rinsates must go to organic waste.

Part 4: Visualizations

Diagram 1: Operational Workflow & Hazard Control

This flowchart illustrates the lifecycle of the reagent in your lab, highlighting critical control points (CCPs).

HandlingWorkflow Receipt Receipt & Storage (< 5°C, Dry) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Warm up Weighing Weighing (Fume Hood) Avoid Static/Dust Equilibrate->Weighing Open Container Warn1 Hazard: Hydrolysis Releases Phenol Equilibrate->Warn1 Reaction Reaction (Phenol Release) Weighing->Reaction Dissolve + Nucleophile Quench Quench/Workup (Neutralize Phenol) Reaction->Quench Complete Warn2 Hazard: Corrosive Byproducts Reaction->Warn2 Waste Disposal (Org Waste + Phenol Tag) Quench->Waste Segregate

Caption: Operational workflow emphasizing moisture control during setup and phenol management during workup.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of spillage or exposure.

EmergencyResponse Start Incident Occurs Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Flush Flush Water (15 min) Skin->Flush Contain Isolate Area Spill->Contain PEG Apply PEG 300/400 (If Phenol suspected) Flush->PEG If redness/burn Medical Seek Medical Aid Flush->Medical PEG->Medical Clean Wet Wipe (Double Glove) Do NOT create dust Contain->Clean Dispose Bag as Haz Waste Clean->Dispose

Caption: Decision tree for exposure or spill events. Note the specific use of PEG for phenol-related burns if reaction mixture is involved.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60952, N-(Phenoxycarbonyl)-L-valine methyl ester. Retrieved from [Link]

Sources

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